molecular formula C13H20BNO3 B1452273 4-(Dipropylcarbamoyl)phenylboronic acid CAS No. 850568-32-0

4-(Dipropylcarbamoyl)phenylboronic acid

Cat. No.: B1452273
CAS No.: 850568-32-0
M. Wt: 249.12 g/mol
InChI Key: YMGIJQOMEWJVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dipropylcarbamoyl)phenylboronic acid (CAS 850568-32-0) is an organoboron compound with the molecular formula C13H20BNO3 and a molecular weight of 249.11 g/mol. This research chemical is provided with a typical purity of 95% to 98% and should be stored at room temperature in a cool, dry place for long-term stability. As a derivative of phenylboronic acid, this compound belongs to a class of molecules with significant utility in biomedical research and drug delivery systems. Phenylboronic acids are characterized by their unique ability to form reversible covalent bonds with diol groups, a property that is foundational to several advanced research applications . This mechanism enables the development of glucose-sensitive materials, which are central to ongoing research into self-regulated insulin delivery systems for diabetes management . Furthermore, the structural motif of phenylboronic acid is actively investigated for tumor-targeting strategies. Researchers are exploiting its high binding affinity for sialic acid, which is overexpressed on the surface of various cancer cells, to develop targeted drug delivery vehicles for chemotherapeutic agents . The carbamoyl substituent on this particular derivative influences its electronic properties and pKa, allowing for fine-tuning of its reactivity to suit specific experimental conditions, such as the physiological pH range encountered in biological systems . This compound is intended for research purposes only by technically qualified personnel. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

[4-(dipropylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-3-9-15(10-4-2)13(16)11-5-7-12(8-6-11)14(17)18/h5-8,17-18H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGIJQOMEWJVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N(CCC)CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657207
Record name [4-(Dipropylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-32-0
Record name [4-(Dipropylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N,N-Dipropylaminocarbonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(Dipropylcarbamoyl)phenylboronic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Dipropylcarbamoyl)phenylboronic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile organoboron compound with significant potential in chemical synthesis and pharmaceutical research. We will delve into its chemical properties, synthesis, applications, and safe handling protocols, offering insights grounded in established scientific principles.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex organic molecules, including many active pharmaceutical ingredients. This compound belongs to this important class of reagents. The presence of the dipropylcarbamoyl group can modulate the compound's solubility, electronic properties, and pharmacokinetic profile, making it a valuable building block for drug discovery and materials science. Phenylboronic acid and its derivatives are known to form reversible complexes with compounds containing diol functionalities, an interaction that has been widely exploited for diagnostic and therapeutic applications, such as glucose sensing and targeted drug delivery.[1][2]

Chemical and Physical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 850568-32-0[3][4][5]
Molecular Formula C13H20BNO3[3][4]
Molecular Weight 249.11 g/mol [3][4]
Appearance Off-white solid[4]
Melting Point 120-124 °C[4]
Synonyms 4-(N,N-Dipropylaminocarbonyl)phenylboronic acid, 4-(N,N-Dipropylaminocarbonyl)benzeneboronic acid[4]

Synthesis of this compound: A Mechanistic Overview

While specific synthesis procedures for this exact molecule may be proprietary, a common and reliable method for preparing arylboronic acids involves the reaction of an organometallic reagent (like a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[2]

Proposed Synthetic Pathway

The synthesis can be logically broken down into two primary stages:

  • Formation of the Grignard Reagent: 4-Bromo-N,N-dipropylbenzamide is reacted with magnesium turnings in an anhydrous ether solvent (such as THF or diethyl ether) to form the corresponding phenylmagnesium bromide. The inert atmosphere is crucial to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture.

  • Borylation and Hydrolysis: The Grignard reagent is then added, typically at low temperature, to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The borate ester intermediate is subsequently hydrolyzed with an aqueous acid to yield the final this compound.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation & Hydrolysis A 4-Bromo-N,N-dipropylbenzamide D Phenylmagnesium Bromide Intermediate A->D Reacts with B Magnesium (Mg) B->D in C Anhydrous THF E Triisopropyl Borate D->E Added to F Boronate Ester Intermediate E->F Reacts with Intermediate D H This compound F->H Hydrolysis with G Aqueous Acid (e.g., HCl)

Caption: Proposed synthesis workflow for this compound.

Key Applications in Research and Drug Development

The utility of this compound stems from the versatile reactivity of the boronic acid group.

  • Suzuki-Miyaura Cross-Coupling: This is arguably the most significant application. The compound can be coupled with a wide array of aryl or vinyl halides to construct complex biaryl or styrenyl structures. These motifs are prevalent in many marketed drugs and drug candidates. The dipropylcarbamoyl moiety can influence the pharmacokinetic properties of the final molecule.

Suzuki_Miyaura_Coupling reactant1 This compound plus1 + reactant1->plus1 reactant2 Aryl/Vinyl Halide (R-X) catalyst Pd Catalyst Base reactant2->catalyst product Coupled Product (R-Aryl) plus1->reactant2 plus2 + catalyst->product

Caption: The Suzuki-Miyaura cross-coupling reaction.

  • Drug Discovery and Medicinal Chemistry: Phenylboronic acid derivatives are being investigated for various therapeutic applications. They can act as enzyme inhibitors or be incorporated into larger molecules to improve their biological activity. Boron-containing drugs have shown promise in targeting specific biological pathways.[6]

  • Bioconjugation and Sensing: The ability of boronic acids to reversibly bind with diols makes them excellent tools for bioconjugation.[6] This property is harnessed to attach molecules to sugars on cell surfaces or proteins, which is crucial for developing biosensors and targeted therapies.[1][7] For example, this interaction is the basis for glucose-sensitive materials designed for self-regulated insulin delivery.[8]

  • Materials Science: Arylboronic acids are used to create advanced polymers and materials. Phenylboronic acid-functionalized nanoparticles have been developed for pH-responsive drug delivery systems.[9]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

Hazard CategoryGHS ClassificationPrecautionary Measures
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][10]

Storage: Store in a well-ventilated place at 2-8°C.[4] Keep the container tightly closed and protected from moisture.

Personal Protective Equipment (PPE): Always use this compound in a well-ventilated area or a chemical fume hood. Wear a lab coat, safety glasses with side shields, and chemically resistant gloves.[10]

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a generalized, step-by-step methodology for using this compound in a Suzuki-Miyaura reaction. Note: This is a representative protocol and may require optimization for specific substrates.

Objective: To couple this compound with an aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2-3 eq)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

protocol start Start: Assemble Reaction step1 Combine boronic acid, aryl bromide, and base in a reaction flask. start->step1 step2 Evacuate and backfill the flask with an inert gas (e.g., N2 or Ar) three times. step1->step2 step3 Add degassed solvent and the palladium catalyst. step2->step3 step4 Heat the reaction mixture (e.g., 80-100 °C) with stirring. step3->step4 step5 Monitor reaction progress using TLC or LC-MS. step4->step5 step6 Upon completion, cool to room temp and perform aqueous workup. step5->step6 step7 Extract with an organic solvent, dry, and concentrate. step6->step7 step8 Purify the crude product via column chromatography. step7->step8 end_node End: Characterize Pure Product step8->end_node

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Causality and Self-Validation:

  • Inert Atmosphere (Step 2): The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen prevents catalyst degradation and ensures catalytic activity throughout the reaction.

  • Degassed Solvents (Step 3): Dissolved oxygen in solvents can also deactivate the catalyst. Degassing (e.g., by sparging with an inert gas) is a critical self-validating step for reproducible results.

  • Base (Step 1): The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can significantly impact reaction efficiency.

  • Monitoring (Step 5): Regularly monitoring the reaction prevents unnecessary heating, which can lead to side product formation, and confirms the reaction has reached completion.

Conclusion

This compound is a valuable and versatile building block for synthetic chemists. Its utility in robust C-C bond formation via the Suzuki-Miyaura coupling, combined with the potential for its carbamoyl moiety to fine-tune molecular properties, makes it a significant tool in the synthesis of novel pharmaceuticals and advanced materials. Adherence to established safety protocols is paramount for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to 4-(Dipropylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Dipropylcarbamoyl)phenylboronic acid, a versatile reagent with significant applications in pharmaceutical development and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document details the compound's fundamental properties, synthesis, and key applications, supported by actionable protocols and safety information.

Section 1: Core Compound Identification and Physicochemical Properties

This compound is an organoboron compound characterized by a phenylboronic acid moiety substituted with a dipropylcarbamoyl group. This structure imparts specific reactivity and solubility properties that are highly valuable in synthetic chemistry.

Compound Identity

A precise understanding of a compound's identity is foundational to its successful application. The key identifiers for this reagent are summarized below.

Identifier Value Source
Chemical Name This compound[1]
Synonyms 4-(N,N-Dipropylaminocarbonyl)phenylboronic acid[1][2]
CAS Number 850568-32-0[1][3]
Molecular Formula C13H20BNO3[1][3]
Molecular Weight 249.11 g/mol [1]
Physicochemical Data

The physical properties of a reagent dictate its handling, storage, and appropriate use in experimental setups.

Property Value Source
Appearance Off-white solid[1][2]
Melting Point 120-124 °C[1][2]
Storage Temperature 2-8 °C[1][2]

Section 2: Synthesis and Characterization

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and informs its use. A common synthetic route involves a multi-step process starting from 4-bromobenzoic acid.

Generalized Synthesis Pathway

The synthesis logically proceeds by first forming the amide, followed by a metal-halogen exchange and subsequent borylation.

G A 4-Bromobenzoic Acid B Amide Formation (e.g., SOCl₂, Dipropylamine) A->B C 4-Bromo-N,N-dipropylbenzamide B->C D Metal-Halogen Exchange (e.g., n-BuLi or Mg) C->D E Aryl Lithium/Grignard Reagent D->E F Borylation (e.g., Triisopropyl borate) E->F G Boronate Ester Intermediate F->G H Aqueous Hydrolysis (Acidic workup) G->H I This compound H->I

Caption: Generalized synthesis of this compound.

Causality of Experimental Choices:

  • Amide Formation First: The carboxylic acid is first converted to an amide. This is critical because the acidic proton of the carboxyl group is incompatible with the highly basic organolithium or Grignard reagents required for the subsequent borylation step.

  • Metal-Halogen Exchange: The bromine atom on the aromatic ring is replaced with a more reactive metal (like lithium or magnesium), creating a potent nucleophile.

  • Borylation and Hydrolysis: This nucleophilic arylmetal species attacks the electrophilic boron atom of a trialkyl borate. The resulting boronate ester is then hydrolyzed under aqueous conditions to yield the final boronic acid.[4]

Section 3: Key Applications in Research and Drug Development

Phenylboronic acids are cornerstone reagents in modern organic chemistry, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction.[5][6] The unique substitution on this compound makes it a valuable building block for introducing a functionalized phenyl group into complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[5][] This reaction is a mainstay in the pharmaceutical industry for synthesizing biaryl and poly-aryl structures, which are common motifs in drug candidates.[5]

Mechanism Overview: The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

G Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition ArX Ar-X (Organohalide) ArX->ArPdX ArPdAr Ar-Pd(II)-Ar' ArPdX->ArPdAr Transmetalation BoronicAcid Ar'-B(OH)₂ (Boronic Acid) BoronicAcid->ArPdAr Base Base Base->ArPdAr ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArPdAr->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic Acids in Biomedical Applications

Beyond cross-coupling, the boronic acid moiety itself has intrinsic properties that are leveraged in drug development and diagnostics. Phenylboronic acids can form reversible covalent bonds with 1,2- and 1,3-diols, a class of molecules that includes sugars and glycoproteins.[6][8][9] This interaction is the basis for:

  • Glucose Sensing: Developing sensors for monitoring glucose levels in diabetic patients.[6][10]

  • Drug Delivery: Creating stimuli-responsive drug delivery systems where drug release is triggered by changes in glucose concentration or pH.[11][12]

  • Tumor Targeting: Targeting cancer cells, which often overexpress sialic acid-containing glycoproteins on their surface.[8][9]

Section 4: Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for using this compound in a Suzuki-Miyaura coupling reaction.

Workflow Overview

G A 1. Reagent Preparation & Inerting B 2. Add Reagents to Flask (Boronic Acid, Aryl Halide, Solvent) A->B C 3. Degas Mixture (e.g., N₂ sparging) B->C D 4. Add Base and Catalyst C->D E 5. Heat to Reaction Temperature D->E F 6. Monitor Reaction (TLC, LC-MS) E->F G 7. Workup (Quench, Extract) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology

Objective: To couple this compound with 4-bromoanisole.

Materials:

  • This compound (1.0 eq)

  • 4-Bromoanisole (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Tricyclohexylphosphine (PCy₃, 0.04 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Toluene and Water (e.g., 10:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen line

Procedure:

  • Vessel Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).

  • Reagent Addition: To the reaction flask, add this compound, 4-bromoanisole, and the solvent (toluene/water mixture).

  • Inerting: Bubble nitrogen through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst and Base Addition: Under a positive pressure of nitrogen, add the base (K₃PO₄), the palladium catalyst (Pd(OAc)₂), and the phosphine ligand (PCy₃). The steric bulk and electron-donating nature of PCy₃ is often effective for activating aryl chlorides and bromides.[]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 2-12 hours.

  • Monitoring: Track the disappearance of the starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product via flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 5: Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the reagent.

  • Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[13] Work in a well-ventilated area or a chemical fume hood.[14]

  • Handling: Avoid breathing dust.[13] Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place.[2] Recommended storage is at 2-8 °C.[1][2] The compound should be protected from moisture.[15]

References

An In-depth Technical Guide to 4-(Dipropylcarbamoyl)phenylboronic Acid: Synthesis, Characterization, and Application in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Dipropylcarbamoyl)phenylboronic acid is a specialized organic compound that is gaining traction in the fields of medicinal chemistry and materials science. As a derivative of phenylboronic acid, its utility is primarily centered on its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The dipropylcarbamoyl functional group imparts distinct solubility and electronic properties to the molecule, influencing its reactivity and the characteristics of the resulting coupled products. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, a plausible synthetic route, detailed protocols for its application in Suzuki-Miyaura coupling, and methods for its characterization. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage the unique attributes of this compound in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis. The key properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name This compound-
Synonyms 4-(N,N-Dipropylcarbamoyl)phenylboronic acid, [4-(Dipropylcarbamoyl)phenyl]boronic acid-
CAS Number 850568-32-0[1]
Molecular Formula C₁₃H₂₀BNO₃[1]
Molecular Weight 249.11 g/mol [1]
Appearance Off-white solid[1]
Melting Point 120-124 °C[1]
Solubility Soluble in many polar organic solvents.[2]

Note: Some properties are based on data for closely related analogs and should be confirmed experimentally.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely available in the peer-reviewed literature, a common and effective method for the preparation of substituted phenylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis[3]. A plausible synthetic route starting from 4-bromo-N,N-dipropylbenzamide is outlined below. The causality behind this experimental choice lies in the ready availability of the starting bromo-amide and the high efficiency of the lithium-halogen exchange followed by borylation.

Proposed Synthetic Pathway

Synthesis_Pathway 4-bromo-N,N-dipropylbenzamide 4-bromo-N,N-dipropylbenzamide Intermediate Aryllithium Intermediate 4-bromo-N,N-dipropylbenzamide->Intermediate 1. n-BuLi, THF, -78 °C Borate_Ester Boronic Ester Intermediate Intermediate->Borate_Ester 2. B(OiPr)₃ Final_Product This compound Borate_Ester->Final_Product 3. H₃O⁺

Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative)

Disclaimer: This is a representative protocol based on established methods for analogous compounds[2][4]. Optimal conditions may need to be determined empirically.

Materials:

  • 4-bromo-N,N-dipropylbenzamide

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(O-iPr)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 4-bromo-N,N-dipropylbenzamide (1.0 eq) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. This step is critical for the efficient generation of the aryllithium intermediate.

  • Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The low temperature during the addition of the borate is crucial to prevent side reactions.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding aqueous HCl until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.

  • Work-up: Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds[5]. The boronic acid serves as the organoboron component, which couples with an organic halide in the presence of a palladium catalyst and a base.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination[5].

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition OxAdd Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII->PdII_R1R2 Transmetalation Transmetalation Transmetalation ([R²B(OH)₃]⁻) Product R¹-R² PdII_R1R2->Product Reductive Elimination RedElim Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide. The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction outcome and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.2 eq), the aryl bromide (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the propyl groups of the carbamoyl moiety, and the acidic protons of the boronic acid group. The aromatic protons will likely appear as a set of doublets in the downfield region (typically 7-8.5 ppm). The propyl groups will show a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the nitrogen. The boronic acid protons are often broad and may exchange with residual water in the solvent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the propyl groups. The carbon atom attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the compound. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. The expected molecular ion peak [M+H]⁺ would be at m/z 250.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational frequencies include:

  • A broad O-H stretch from the boronic acid group (around 3200-3500 cm⁻¹).

  • C-H stretches from the aromatic ring and alkyl chains (around 2850-3100 cm⁻¹).

  • A strong C=O stretch from the amide group (around 1630-1680 cm⁻¹).

  • B-O stretching vibrations (around 1310-1350 cm⁻¹).

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound may be sensitive to moisture and air, so storage under an inert atmosphere is recommended.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction allows for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, a representative protocol for its application, and key characterization methods. While specific experimental data for this compound is not widely published, the information provided, based on established chemical principles and data from analogous compounds, serves as a strong foundation for researchers to incorporate this promising molecule into their synthetic strategies.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Dipropylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of 4-(Dipropylcarbamoyl)phenylboronic acid, a key building block in modern organic synthesis and drug development. We delve into its core physicochemical properties, solubility characteristics, and spectroscopic profile. Furthermore, this document outlines detailed protocols for its analytical characterization, discusses its primary applications, and provides essential safety and handling guidelines. This information is curated for researchers, scientists, and professionals in the field of drug development to facilitate its effective and safe utilization in the laboratory.

Introduction

This compound (CAS No. 850568-32-0) is a bifunctional organic compound that features a phenylboronic acid moiety and a dipropylcarbamoyl group.[1][2] This unique structure makes it a valuable reagent, particularly in cross-coupling reactions. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with exceptional efficiency and selectivity.[3] The N,N-dipropylcarbamoyl substituent, on the other hand, modulates the compound's electronic properties and enhances its solubility in organic solvents, a feature that can be critical for optimizing reaction conditions.[4] Understanding the fundamental physical and chemical properties of this molecule is paramount for its successful application in the synthesis of complex organic molecules, including novel pharmaceutical agents and materials.

Physicochemical Properties

The physical characteristics of this compound define its behavior in both storage and reaction environments. These properties are summarized in the table below.

PropertyValueSource
CAS Number 850568-32-0[1]
Molecular Formula C₁₃H₂₀BNO₃[1][2]
Molecular Weight 249.11 g/mol [1][2]
Appearance Off-white solid[2]
Melting Point 120-124 °C[2]
Storage Temperature 2-8°C[2]

The melting point range of 120-124 °C suggests the compound is a crystalline solid at room temperature.[2] Its stability under refrigerated conditions (2-8°C) is typical for boronic acids, which can be susceptible to dehydration or degradation under improper storage.[2]

Solubility Profile

The solubility of a reagent is a critical parameter for its use in synthesis. Phenylboronic acids, in general, exhibit varied solubility depending on the substituents on the phenyl ring. While the boronic acid group imparts some polarity, the overall solubility is heavily influenced by the rest of the molecule.

Based on studies of similar compounds, this compound is expected to have good solubility in polar organic solvents like ethers (e.g., THF, diethyl ether) and ketones (e.g., acetone), moderate solubility in chlorinated solvents like chloroform, and very low solubility in nonpolar hydrocarbon solvents like methylcyclohexane.[5][6] The presence of the dipropyl groups contributes to its affinity for organic media.

Experimental Protocol: Solubility Determination

This protocol describes a standard method for determining the qualitative solubility of the compound in various solvents.

  • Preparation: Dispense approximately 10 mg of this compound into separate, labeled 1.5 mL vials.

  • Solvent Addition: Add 0.5 mL of the test solvent (e.g., water, methanol, acetone, toluene, dichloromethane) to each respective vial.

  • Mixing: Vortex each vial vigorously for 30 seconds at room temperature.

  • Observation: Visually inspect each vial for the presence of undissolved solid.

  • Classification:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely unchanged.

  • Causality: This method provides a rapid assessment of suitable solvents for reactions, purification, and analytical characterization. The choice of solvents covers a range of polarities to establish a practical solubility profile.

Spectroscopic and Analytical Characterization

Verifying the identity and purity of this compound is essential before its use. A combination of spectroscopic and chromatographic techniques provides a comprehensive analysis.

G cluster_0 Analytical Workflow cluster_1 Techniques Sample Sample Receipt Purity HPLC Purity Check Sample->Purity > 98%? Identity Structural Confirmation Purity->Identity Yes Rejection Rejection Purity->Rejection No Report Certificate of Analysis Identity->Report NMR 1H, 13C, 11B NMR Identity->NMR MS Mass Spectrometry Identity->MS

Caption: Workflow for the analytical characterization of this compound.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propyl groups (triplets), the methyl protons of the propyl groups (triplets), and the protons of the boronic acid group (a broad singlet).

  • ¹³C NMR: The carbon spectrum will confirm the presence of the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the propyl groups. The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.[7]

  • ¹¹B NMR: Boron-11 NMR is specific for observing the boron atom. A single, broad resonance is expected, which confirms the presence of the boronic acid moiety.[7]

Protocol: NMR Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is dictated by the compound's solubility and the need to avoid overlapping solvent signals with key analyte peaks.

  • Analysis: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer (e.g., 400 MHz). Referencing is done against the residual solvent peak or an internal standard.[7]

5.2 Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, which should reveal the [M+H]⁺ or [M-H]⁻ ion, confirming the mass of 249.11 g/mol .

5.3 Chromatographic Purity Assessment (HPLC) High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds.

Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a reverse-phase C18 column. This stationary phase is chosen for its versatility in retaining moderately polar to nonpolar compounds.

  • Mobile Phase: A gradient elution is typically employed, starting with a high percentage of water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and gradually increasing the percentage of an organic solvent like acetonitrile.

  • Detection: Use a UV detector, monitoring at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm).

  • Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile building block in organic synthesis.

  • Suzuki-Miyaura Cross-Coupling: This is the most prominent application. It serves as the boronic acid partner, reacting with aryl or vinyl halides in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is fundamental to the construction of biaryl systems, which are common motifs in pharmaceuticals.[3]

G BA 4-(Dipropylcarbamoyl) phenylboronic acid Catalyst Pd Catalyst + Base BA->Catalyst Halide Aryl Halide (Ar-X) Halide->Catalyst Product Biaryl Product Catalyst->Product

Caption: Role of the boronic acid in a Suzuki-Miyaura cross-coupling reaction.

  • Drug Delivery and Sensors: Phenylboronic acids are known to form reversible covalent bonds with compounds containing cis-1,2- or 1,3-diols, such as sugars (e.g., glucose) and certain polyphenolic drugs.[8][9][10] This property is extensively explored for developing glucose-responsive systems for insulin delivery and for creating biosensors.[11][12] The dipropylcarbamoyl group can be used to tune the binding affinity and physical properties of such systems.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Safety Information:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Handling:

  • Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Avoid formation of dust and aerosols during handling.[13]

  • Wash hands thoroughly after handling.[15]

Storage:

  • Store in a cool, dry place at 2-8°C.[2]

  • Keep the container tightly closed to prevent moisture absorption and potential hydrolysis or dehydration.[13]

  • Store away from strong oxidizing agents, strong acids, and strong bases.[15]

Conclusion

This compound is a well-defined solid compound with distinct physical properties that make it a valuable tool for synthetic chemistry. Its utility in Suzuki-Miyaura coupling is well-established, and its structure lends itself to further exploration in materials science and medicinal chemistry. A thorough understanding of its properties, as detailed in this guide, combined with adherence to strict analytical and safety protocols, will enable researchers to fully leverage its synthetic potential.

References

An In-depth Technical Guide to the Synthesis of 4-(Dipropylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-(dipropylcarbamoyl)phenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. Recognizing the importance of this compound in the development of novel therapeutics, this document details two primary, field-proven synthetic strategies: the Grignard reagent-based pathway and the Palladium-catalyzed Miyaura borylation. By elucidating the underlying chemical principles and providing detailed experimental protocols, this guide aims to empower researchers to confidently synthesize and utilize this versatile molecule. Emphasis is placed on the causality behind experimental choices, ensuring a deep understanding of the reaction mechanisms and potential challenges.

Introduction: The Significance of this compound

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including a vast array of pharmaceuticals.[1] The title compound, this compound, is of particular interest due to the presence of the N,N-dipropylcarbamoyl moiety. This functional group can influence the molecule's solubility, pharmacokinetic properties, and binding interactions with biological targets. As such, it serves as a key intermediate in the synthesis of bioactive compounds and advanced materials.

Key Properties of this compound:

PropertyValueReference
CAS Number 850568-32-0[2]
Molecular Formula C₁₃H₂₀BNO₃[2]
Molecular Weight 249.11 g/mol [2]
Appearance Off-white solid[3]
Melting Point 120-124 °C[3]

Strategic Approaches to Synthesis: A Comparative Overview

Two principal retrosynthetic disconnections guide the synthesis of this compound. Both strategies commence from a readily available 4-halobenzoyl chloride precursor.

  • Route A: The Grignard Reagent Pathway. This classic organometallic approach involves the formation of a Grignard reagent from a 4-halo-N,N-dipropylbenzamide intermediate, followed by quenching with a trialkyl borate.

  • Route B: The Palladium-Catalyzed Miyaura Borylation. A more modern approach, this method utilizes a palladium catalyst to directly couple a 4-halo-N,N-dipropylbenzamide with a diboron reagent.[4]

The choice between these routes will depend on factors such as available starting materials, functional group tolerance, and desired scale of the reaction.

Synthesis of the Key Intermediate: 4-Bromo-N,N-dipropylbenzamide

Both proposed synthetic routes converge on the necessity of a common intermediate: 4-bromo-N,N-dipropylbenzamide. The synthesis of this precursor is a straightforward amidation reaction.

Reaction Principle

The synthesis involves the nucleophilic acyl substitution of 4-bromobenzoyl chloride with dipropylamine. A base, typically triethylamine or pyridine, is employed to scavenge the hydrochloric acid byproduct.

Experimental Protocol
  • To a solution of 4-bromobenzoyl chloride (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add dipropylamine (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) affords pure 4-bromo-N,N-dipropylbenzamide.

Synthetic Route A: The Grignard Reagent Pathway

This traditional and robust method is a reliable approach for the synthesis of arylboronic acids.

Mechanistic Rationale

The core of this synthesis is the formation of a Grignard reagent by the oxidative insertion of magnesium metal into the carbon-bromine bond of 4-bromo-N,N-dipropylbenzamide. This organomagnesium species is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the desired boronic acid.

Experimental Workflow Diagram

Grignard_Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation & Hydrolysis A 4-Bromo-N,N-dipropylbenzamide B Mg turnings, I₂ (cat.), THF A->B Reaction C Grignard Reagent B->C Formation D Trialkyl borate C->D Quenching E Acidic Workup (e.g., HCl) D->E Hydrolysis F This compound E->F Final Product

Caption: Workflow for Grignard-based synthesis.

Detailed Experimental Protocol
  • Activate magnesium turnings (1.5 eq.) in a flame-dried, three-necked flask under an inert atmosphere with a small crystal of iodine.

  • Add anhydrous THF and a solution of 4-bromo-N,N-dipropylbenzamide (1.0 eq.) in anhydrous THF dropwise to initiate the Grignard formation. The reaction is often initiated with gentle heating.

  • Maintain the reaction at reflux for 1-2 hours after the addition is complete to ensure full conversion to the Grignard reagent.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of triisopropyl borate (1.5 eq.) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or by forming a diethanolamine adduct to facilitate purification.[5]

Synthetic Route B: Palladium-Catalyzed Miyaura Borylation

This modern synthetic method offers several advantages, including milder reaction conditions and broader functional group tolerance compared to the Grignard approach.[4]

Mechanistic Rationale

The Miyaura borylation involves a palladium-catalyzed cross-coupling reaction between an aryl halide (4-bromo-N,N-dipropylbenzamide) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to afford the arylboronate ester. This ester is then hydrolyzed to the boronic acid.

Experimental Workflow Diagram

Miyaura_Workflow cluster_0 Step 1: Borylation cluster_1 Step 2: Hydrolysis A 4-Bromo-N,N-dipropylbenzamide B B₂pin₂, Pd catalyst, Base A->B Coupling C Boronate Ester Intermediate B->C Formation D Acidic Workup (e.g., HCl) C->D Hydrolysis E This compound D->E Final Product

Caption: Workflow for Miyaura borylation synthesis.

Detailed Experimental Protocol
  • To a reaction vessel, add 4-bromo-N,N-dipropylbenzamide (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.), and a base such as potassium acetate (3.0 eq.).

  • Add a suitable solvent, such as dioxane or DMSO, and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting boronate ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 2 M HCl) in a suitable solvent like acetone or THF.

  • Following hydrolysis, extract the product into an organic solvent, dry, and concentrate. The crude boronic acid can then be purified by recrystallization.

Purification and Characterization

Purification of arylboronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration.

  • Recrystallization: A common method involves recrystallization from a suitable solvent system, such as water or an organic solvent mixture (e.g., ethyl acetate/hexanes).

  • Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can be easily purified by filtration and then hydrolyzed back to the pure boronic acid.[5]

  • Chromatography: While generally difficult, flash chromatography on silica gel can be employed, sometimes with the addition of a small amount of acid or by using specially treated silica gel to minimize decomposition.

Characterization Data (Expected):

AnalysisExpected Results
¹H NMR Aromatic protons in the range of 7.5-8.0 ppm. Aliphatic protons of the propyl groups with characteristic splitting patterns. A broad singlet for the B(OH)₂ protons.
¹³C NMR Aromatic carbons in the range of 125-140 ppm. A carbonyl carbon around 170 ppm. Aliphatic carbons of the propyl groups.
Mass Spec (ESI) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight.
Melting Point 120-124 °C

Safety and Handling

Boronic acids are generally considered to be of low to moderate toxicity. However, standard laboratory safety precautions should always be observed.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

The synthesis of this compound can be reliably achieved through either a Grignard-based pathway or a palladium-catalyzed Miyaura borylation. The Grignard route is a cost-effective and well-established method, while the Miyaura borylation offers milder conditions and greater functional group compatibility. The choice of synthetic strategy will be dictated by the specific requirements of the research project. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize and utilize this important building block in their drug discovery and development endeavors.

References

An In-Depth Technical Guide to the Synthesis of N,N-dipropyl-4-boronobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-dipropyl-4-boronobenzamide, also known as (4-(dipropylcarbamoyl)phenyl)boronic acid, is a versatile organic compound of significant interest to researchers in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates both a robust amide moiety and a synthetically adaptable boronic acid group. This unique combination makes it a valuable building block in the construction of complex molecular architectures. The N,N-dipropylamide group can modulate solubility and pharmacokinetic properties in drug candidates, while the boronic acid functionality is a cornerstone of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance, enabling the synthesis of diverse biaryl compounds, which are prevalent in pharmaceuticals and organic electronics.

Strategic Approaches to Synthesis

The synthesis of N,N-dipropyl-4-boronobenzamide can be logically approached from two primary retrosynthetic disconnections, as illustrated below. Each strategy presents a unique set of advantages and challenges, which will be discussed in detail to allow for an informed selection of the optimal route based on available starting materials, equipment, and desired scale.

G cluster_route_a Route A: Late-Stage Amidation cluster_route_b Route B: Late-Stage Borylation Target N,N-dipropyl-4-boronobenzamide Amidation Amidation Target->Amidation C-N bond formation Borylation Borylation Target->Borylation C-B bond formation SM_A 4-Carboxyphenylboronic Acid + Dipropylamine Amidation->SM_A Intermediate_B N,N-dipropyl-4-bromobenzamide Borylation->Intermediate_B Amidation_B Amidation Intermediate_B->Amidation_B SM_B 4-Bromobenzoyl Chloride + Dipropylamine Amidation_B->SM_B

Caption: Retrosynthetic analysis of N,N-dipropyl-4-boronobenzamide.

Route A: Late-Stage Amidation of 4-Carboxyphenylboronic Acid

This strategy involves the formation of the amide bond as the final key step, coupling commercially available 4-carboxyphenylboronic acid with dipropylamine. This approach is attractive due to the directness of the transformation.

Chemical Rationale and Mechanistic Considerations

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring harsh conditions. To facilitate this transformation under milder conditions, several strategies can be employed:

  • Use of Coupling Reagents: Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), can be used to activate the carboxylic acid. The carbodiimide activates the carboxylate to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

  • Conversion to an Activated Acyl Species: The carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with the amine. This is a classic and robust method for amide bond formation.

  • Catalytic Direct Amidation: Recent advances have led to methods for the direct amidation of carboxylic acids using catalysts. Boronic acids themselves have been shown to catalyze the amidation of carboxylic acids, suggesting a potential for self-catalysis in this specific reaction.[2] Alternatively, boric acid can be used as a simple and effective catalyst for this transformation.[1] The mechanism is believed to involve the formation of a mixed anhydride with the boronic/boric acid, which then acts as the activated species for aminolysis.

G Start 4-Carboxyphenylboronic Acid + Dipropylamine Activation Activation of Carboxylic Acid (e.g., with Coupling Reagent or Catalyst) Start->Activation Intermediate Activated Acyl Intermediate Activation->Intermediate Nucleophilic_Attack Nucleophilic Attack by Dipropylamine Intermediate->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer & Elimination Tetrahedral_Intermediate->Proton_Transfer Product N,N-dipropyl-4-boronobenzamide Proton_Transfer->Product

Caption: General workflow for the late-stage amidation approach.

Experimental Protocol (Generalized)

Method A1: Using a Coupling Reagent (HATU)

  • Reaction Setup: To a solution of 4-carboxyphenylboronic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Amine Addition: To the activated mixture, add dipropylamine (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

ReagentMolar Eq.Purpose
4-Carboxyphenylboronic Acid1.0Starting material
Dipropylamine1.2Amine source
HATU1.1Coupling reagent (activates acid)
DIPEA2.0Non-nucleophilic base
Anhydrous DMF or DCM-Solvent

Method A2: Boric Acid-Catalyzed Direct Amidation

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-carboxyphenylboronic acid (1.0 eq), dipropylamine (1.1 eq), and boric acid (0.1 eq) in a high-boiling aromatic solvent such as toluene or xylene.

  • Reaction Conditions: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to reach completion.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and purified as described in Method A1.

ReagentMolar Eq.Purpose
4-Carboxyphenylboronic Acid1.0Starting material
Dipropylamine1.1Amine source
Boric Acid0.1Catalyst
Toluene or Xylene-Solvent (for azeotropic water removal)

Route B: Late-Stage Borylation of N,N-dipropyl-4-bromobenzamide

This alternative strategy involves first synthesizing the robust amide bond, followed by the introduction of the boronic acid functionality in the final step. This approach can be advantageous if the boronic acid moiety is sensitive to the conditions required for amidation.

Chemical Rationale and Mechanistic Considerations

Step 1: Amide Formation

The synthesis of the intermediate, N,N-dipropyl-4-bromobenzamide, is a standard amidation reaction. 4-Bromobenzoic acid is first converted to the more reactive 4-bromobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with dipropylamine in the presence of a base (such as triethylamine or pyridine) to neutralize the HCl byproduct.

Step 2: Borylation

The key transformation in this route is the conversion of the aryl bromide to a boronic acid. The most common and versatile method for this is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to yield the aryl boronate ester. This ester can then be hydrolyzed to the desired boronic acid.

G Start 4-Bromobenzoic Acid Acid_Chloride_Formation Formation of 4-Bromobenzoyl Chloride (e.g., with SOCl₂) Start->Acid_Chloride_Formation Intermediate_1 4-Bromobenzoyl Chloride Acid_Chloride_Formation->Intermediate_1 Amidation Amidation with Dipropylamine Intermediate_1->Amidation Intermediate_2 N,N-dipropyl-4-bromobenzamide Amidation->Intermediate_2 Miyaura_Borylation Miyaura Borylation (Pd-catalyzed) Intermediate_2->Miyaura_Borylation Boronate_Ester Boronate Ester Intermediate Miyaura_Borylation->Boronate_Ester Hydrolysis Hydrolysis Boronate_Ester->Hydrolysis Product N,N-dipropyl-4-boronobenzamide Hydrolysis->Product

Caption: Stepwise workflow for the late-stage borylation approach.

Experimental Protocol (Generalized)

Step 1: Synthesis of N,N-dipropyl-4-bromobenzamide

  • Acid Chloride Formation: To 4-bromobenzoic acid (1.0 eq) in a round-bottom flask, add an excess of thionyl chloride (e.g., 5-10 eq) and a catalytic amount of DMF. Heat the mixture at reflux for 1-2 hours.

  • Removal of Excess Reagent: After cooling, remove the excess thionyl chloride by distillation or under reduced pressure.

  • Amidation: Dissolve the crude 4-bromobenzoyl chloride in an anhydrous solvent like DCM. In a separate flask, dissolve dipropylamine (1.1 eq) and a base such as triethylamine (1.2 eq) in DCM. Cool the amine solution in an ice bath and slowly add the acid chloride solution.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir for several hours. Wash the reaction mixture with water, 1 M HCl, and brine. Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization to obtain N,N-dipropyl-4-bromobenzamide.

Step 2: Miyaura Borylation

  • Reaction Setup: In a Schlenk flask, combine N,N-dipropyl-4-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc) (3.0 eq).

  • Solvent and Degassing: Add an anhydrous, degassed solvent such as dioxane or toluene. Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction Conditions: Heat the mixture at 80-100 °C under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up of Boronate Ester: After cooling, dilute the reaction with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine, then dry and concentrate. The crude boronate ester can be purified by column chromatography.

  • Hydrolysis to Boronic Acid: Dissolve the purified boronate ester in a solvent mixture such as THF/water. Add an acid (e.g., HCl) and stir at room temperature until hydrolysis is complete (monitored by TLC). Extract the product into an organic solvent, dry, and concentrate to yield N,N-dipropyl-4-boronobenzamide.

ReagentMolar Eq. (Borylation)Purpose
N,N-dipropyl-4-bromobenzamide1.0Starting material
Bis(pinacolato)diboron1.1Boron source
Pd(dppf)Cl₂0.03Palladium catalyst
Potassium Acetate (KOAc)3.0Base
Dioxane or Toluene-Solvent

Characterization of N,N-dipropyl-4-boronobenzamide

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the propyl groups (triplet, sextet, triplet integration ratio 3:2:2), and aromatic protons in the para-substituted pattern (two doublets). The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

    • ¹³C NMR will show distinct signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to boron), and the three different carbons of the propyl groups.

    • ¹¹B NMR should exhibit a broad singlet characteristic of a tri-coordinate boronic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, which provides strong evidence for the elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. O-H stretching of the boronic acid will appear as a broad band.

Conclusion

The synthesis of N,N-dipropyl-4-boronobenzamide can be effectively achieved through two primary synthetic routes: late-stage amidation or late-stage borylation. The choice between these pathways will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific experimental capabilities of the laboratory. The late-stage amidation route is more convergent, while the late-stage borylation approach may be more robust if the boronic acid functionality proves to be sensitive. Both routes utilize well-established and reliable chemical transformations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully synthesize this valuable building block for their research and development endeavors.

References

13C NMR of 4-(Dipropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR of 4-(Dipropylcarbamoyl)phenylboronic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers, chemists, and drug development professionals, this document delves into the principles of ¹³C NMR, offers a detailed experimental protocol for data acquisition, and presents a thorough interpretation of the resulting spectrum. By explaining the causality behind experimental choices and spectral assignments, this guide serves as a practical resource for the structural elucidation and quality control of this important chemical entity.

Introduction: The Significance of this compound

This compound belongs to the versatile class of arylboronic acids, which are fundamental building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of the N,N-dipropylcarbamoyl group imparts specific solubility and electronic properties to the molecule, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Given its role in multi-step syntheses, unambiguous structural verification is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton. It allows for the confirmation of the molecular structure, assessment of purity, and identification of isomers. This guide will walk through the complete process of obtaining and interpreting a high-quality ¹³C NMR spectrum for this compound.

Molecular Structure and Carbon Environment Analysis

To accurately interpret the ¹³C NMR spectrum, we must first analyze the molecular structure of this compound. The molecule can be dissected into three distinct regions: the substituted phenyl ring, the dipropylcarbamoyl moiety, and the boronic acid group. Due to the plane of symmetry passing through C1 and C4 of the phenyl ring, we expect to see fewer signals than the total number of carbon atoms.

Below is the molecular structure with each unique carbon atom numbered for clear reference in the spectral analysis.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh 20-30 mg of Sample dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer instrument Load Sample into 125 MHz Spectrometer transfer->instrument setup Set Parameters (D1=5s, NS=1024) instrument->setup acquire Run zgpg30 Experiment setup->acquire ft Fourier Transform (LB=1Hz) acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to Solvent Peak (39.52 ppm) phase->reference assign Assign Peaks to Carbons reference->assign report Generate Final Report assign->report

An In-depth Technical Guide to the Mass Spectrometry of 4-(Dipropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Dipropylcarbamoyl)phenylboronic acid is a compound of significant interest in pharmaceutical and materials science research. Its utility as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and its potential applications in the development of targeted drug delivery systems and enzyme inhibitors, necessitate robust analytical methods for its characterization.[1][2] Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quantification of such molecules. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering insights into experimental design, data interpretation, and potential challenges. As a self-validating system, the protocols and interpretations presented herein are grounded in established principles of mass spectrometry and tailored to the specific chemical nature of the analyte.

Chemical Profile of this compound
PropertyValueSource
Molecular Formula C13H20BNO3[3]
Molecular Weight 249.11 g/mol [3]
CAS Number 850568-32-0[3]
Appearance White to off-white crystalline powder[1][2]
Purity Typically ≥98%[3]

Core Principles of Mass Spectrometry for Boronic Acid Derivatives

The mass spectrometric analysis of boronic acids presents unique challenges and considerations. A foundational understanding of these is crucial for developing a reliable analytical method.

Ionization Techniques

The choice of ionization technique is paramount for the successful analysis of this compound. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most pertinent methods.[4]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules.[5] It is particularly advantageous when coupled with liquid chromatography (LC) for the analysis of complex mixtures.[6] For boronic acids, ESI-MS can be performed in both positive and negative ion modes, with the choice often depending on the overall molecular structure and the desired analytical outcome.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a valuable technique for the analysis of a wide range of molecules, including small molecules, though it is more commonly associated with larger biomolecules.[7] For boronic acids, MALDI-MS can be complicated by in-source reactions, but derivatization or the use of specific matrices can mitigate these issues.[8][9]

The Challenge of Dehydration and Boroxine Formation

A well-documented characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially under thermal stress or in the gas phase.[9] This can complicate mass spectra by introducing peaks corresponding to the trimeric boroxine, which can be mistaken for impurities or degradation products. Careful optimization of ion source conditions is necessary to minimize this phenomenon.

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is essential for obtaining high-quality mass spectrometric data. The following sections detail a comprehensive experimental protocol for the analysis of this compound.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results while preventing contamination of the mass spectrometer.[10][11]

Protocol for ESI-MS Analysis:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a high-purity solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.[12]

  • Working Solution Preparation: Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode, or 50:50 methanol:water for negative ion mode) to a final concentration range of 1-10 µg/mL.[10]

  • Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system or ESI needle.

  • Vial Transfer: Transfer the final solution to an appropriate autosampler vial.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For complex samples or when high throughput is required, coupling liquid chromatography with mass spectrometry is the preferred approach.[6]

Optimized LC-MS Parameters:

ParameterRecommended ConditionRationale
LC Column C18 reversed-phase column (e.g., Acquity BEH C18)Provides good retention and separation for moderately polar compounds.[6]
Mobile Phase A 0.1% Formic acid in WaterAcidification aids in protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic acid in AcetonitrileA common organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 5-10 minutesA standard gradient to elute compounds of varying polarity.
Flow Rate 0.2-0.4 mL/minAppropriate for standard analytical LC columns.
Column Temperature 30-40 °CEnsures reproducible retention times.
Injection Volume 1-5 µLDependent on sample concentration and instrument sensitivity.
Mass Spectrometer Settings (ESI)

The following are starting parameters for ESI-MS analysis. Optimization will be necessary for specific instrumentation.

Positive Ion Mode:

ParameterSetting
Capillary Voltage 3.0-4.0 kV
Cone Voltage 20-40 V
Source Temperature 120-150 °C
Desolvation Temperature 350-450 °C
Desolvation Gas Flow 600-800 L/hr
Cone Gas Flow 50 L/hr

Negative Ion Mode:

ParameterSetting
Capillary Voltage -2.5 to -3.5 kV
Cone Voltage -20 to -40 V
Source Temperature 120-150 °C
Desolvation Temperature 350-450 °C
Desolvation Gas Flow 600-800 L/hr
Cone Gas Flow 50 L/hr

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working filtration Filtration (0.22 µm) working->filtration vial Transfer to Vial filtration->vial lc LC Separation (C18 Column) vial->lc esi ESI Source lc->esi ms Mass Analyzer esi->ms detector Detector ms->detector acquisition Data Acquisition detector->acquisition interpretation Spectral Interpretation acquisition->interpretation

Caption: A streamlined workflow for the LC-ESI-MS analysis of this compound.

Data Interpretation: Deciphering the Mass Spectrum

The interpretation of the mass spectrum of this compound requires an understanding of its potential ionization and fragmentation pathways.

Expected Molecular Ions

In positive ion mode ESI , the most likely observed ion will be the protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight plus the mass of a proton. Adduct formation with solvent cations, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), is also common.

In negative ion mode ESI , the deprotonated molecule, [M-H]⁻, may be observed. However, for boronic acids, the formation of adducts with anions from the mobile phase or the formation of boronate species can also occur.

Proposed Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by inducing fragmentation of a selected precursor ion.[11] The fragmentation of this compound is likely to proceed through several key pathways, driven by the lability of certain bonds.[13][14]

Key Fragmentation Sites:

  • Cleavage of the Propyl Chains: Loss of propyl or propylene groups from the carbamoyl moiety is a probable fragmentation pathway.

  • Cleavage of the Carbamoyl Group: The amide bond can cleave, leading to fragments corresponding to the phenylboronic acid portion and the dipropylcarbamoyl portion.

  • Loss of Water from the Boronic Acid: Dehydration of the boronic acid moiety is a common fragmentation, particularly at higher collision energies.

  • Cleavage of the Boronic Acid Group: The C-B bond can cleave, resulting in the loss of the B(OH)₂ group.

Fragmentation Diagram

G cluster_frags Primary Fragments M [M+H]⁺ m/z 250.16 F1 Loss of C3H6 m/z 208.12 M->F1 - C3H6 F2 Loss of (C3H7)2NH m/z 149.06 M->F2 - (C3H7)2NH F3 Loss of H2O m/z 232.15 M->F3 - H2O F4 Loss of B(OH)2 m/z 205.15 M->F4 - B(OH)2

Caption: Proposed primary fragmentation pathways for protonated this compound.

Advanced Considerations and Troubleshooting

Isotopic Signature of Boron

A key identifying feature of boron-containing compounds is the natural isotopic abundance of boron: approximately 20% ¹⁰B and 80% ¹¹B.[8] This results in a characteristic isotopic pattern in the mass spectrum, with a less intense peak at M-1 relative to the monoisotopic peak. This signature can be used to confirm the presence of boron in an unknown analyte.

In-Source Reactions and Adduct Formation

As previously mentioned, boroxine formation is a potential in-source reaction. Additionally, boronic acids can react with diols present in the solvent or sample matrix to form boronate esters.[15] When performing MALDI-MS, the matrix itself can sometimes react with the analyte.[8] For example, 2,5-dihydroxybenzoic acid (DHB) can form esters with boronic acids.[9] It is crucial to be aware of these potential reactions to avoid misinterpretation of the resulting spectra. Boron can also be leached from borosilicate glassware, leading to unexpected adducts.[16]

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its characterization and quantification. By employing appropriate sample preparation, optimized LC-MS conditions, and a thorough understanding of the potential ionization and fragmentation pathways, researchers can obtain high-quality, reproducible data. This guide provides a comprehensive framework for developing and implementing a robust analytical method for this important compound, enabling its effective use in drug development and materials science.

References

An In-depth Technical Guide on the Stability of 4-(Dipropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Dipropylcarbamoyl)phenylboronic acid is a pivotal reagent in contemporary organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to generate complex molecules for pharmaceutical and agrochemical applications. However, the inherent instability of the boronic acid functional group presents a significant challenge to its storage, handling, and reaction reproducibility. This technical guide provides a comprehensive examination of the stability profile of this compound, detailing its primary degradation pathways, outlining robust analytical methodologies for stability assessment, and presenting field-proven best practices for its preservation and use. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals to ensure the integrity of this critical synthetic building block.

Introduction: The Synthetic Power and Inherent Vice of a Key Building Block

Boronic acids are a class of organoboron compounds distinguished by a carbon-boron bond with two hydroxyl groups affixed to the boron atom. This functional group imparts unique reactivity, making them indispensable partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning methodology has revolutionized the formation of carbon-carbon bonds, becoming a cornerstone in the synthesis of a vast array of biologically active molecules.

This compound offers a synthetically versatile scaffold. The dipropylcarbamoyl moiety can modulate physicochemical properties such as solubility and lipophilicity, which are critical determinants of a drug candidate's pharmacokinetic profile. However, the very electronic nature that makes the boronic acid group a potent synthetic tool also renders it susceptible to degradation. A thorough understanding of the stability of this compound is therefore not merely an academic exercise but a practical necessity for achieving reliable and reproducible synthetic outcomes.

Core Degradation Pathways: A Mechanistic Perspective

The stability of this compound is principally threatened by two chemical transformations: protodeboronation and oxidation. Environmental factors such as moisture, oxygen, light, and temperature can significantly accelerate these degradation processes.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is the hydrolytic cleavage of the C-B bond, yielding the corresponding arene (N,N-dipropylbenzamide) and boric acid. This reaction can be catalyzed by both acids and bases.[1][2][3] The susceptibility of arylboronic acids to protodeboronation can be problematic in aqueous basic conditions often employed in Suzuki-Miyaura cross-coupling reactions.[4]

Causality: The mechanism of protodeboronation is pH-dependent. Under basic conditions, the formation of the more reactive arylboronate anion facilitates the cleavage.[1][4] The rate of this degradation is influenced by the electronic properties of the substituents on the aromatic ring.

Oxidation: The Unwanted Conversion to a Phenol

Exposure to atmospheric oxygen can lead to the oxidation of the carbon-boron bond to form the corresponding phenol, 4-hydroxy-N,N-dipropylbenzamide.[5][6][7] This process can be catalyzed by trace metal impurities and accelerated by exposure to light.[8] Some studies have explored the use of specific oxidizing agents like m-chloroperbenzoic acid (MCPBA) to intentionally and efficiently convert arylboronic acids to phenols.[5][7]

Causality: The carbon-boron bond is susceptible to attack by oxygen. The reaction can proceed through various mechanisms, including radical pathways. The overall process results in the replacement of the boronic acid group with a hydroxyl group.

A Rigorous Workflow for Stability Assessment

To ensure the quality and reliability of this compound, a robust analytical workflow is essential to monitor its purity and degradation over time.

Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary technique for quantifying the purity of boronic acids and monitoring the formation of degradation products.[9][10] The analysis of boronic acids can be challenging due to their potential for on-column hydrolysis.[9][11] Method development should focus on minimizing this artifact, for instance, by using columns with low silanol activity and optimizing the mobile phase composition.[9][11]

  • Non-Aqueous Capillary Electrophoresis (NACE): NACE is a powerful alternative for the analysis of labile boronic esters and acids, as it can prevent hydrolysis during analysis.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are invaluable for structural elucidation of the parent compound and its degradants. ¹¹B NMR is particularly useful for directly observing the boron-containing species.[13]

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is a critical tool for the identification of unknown impurities and degradation products.

Experimental Protocol: A Forced Degradation Study
  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Subject the samples to a range of stress conditions, including:

    • Acidic and Basic Hydrolysis: e.g., 0.1 M HCl, 0.1 M NaOH.

    • Oxidation: e.g., 3% H₂O₂.[14][15]

    • Thermal Stress: e.g., 60°C.

    • Photostability: Exposure to UV and visible light.

  • Time-Point Analysis: At specified time intervals, withdraw aliquots of the stressed samples.

  • Analytical Measurement: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

  • Peak Identification: Characterize any significant degradation products using LC-MS and NMR.

Trustworthiness: A well-designed forced degradation study is a self-validating system. By intentionally degrading the molecule, one can demonstrate the analytical method's ability to separate the parent compound from its degradation products, thus ensuring the method is "stability-indicating."

Visualizing the Stability Assessment Process

Stability_Workflow cluster_setup Experimental Setup cluster_analysis Analytical Monitoring cluster_outcome Data & Interpretation Compound 4-(Dipropylcarbamoyl) phenylboronic acid Stress Stress Conditions (Heat, Light, pH, Oxidant) Compound->Stress Expose HPLC HPLC/UPLC (Purity Assay) Stress->HPLC Profile Degradation Profile HPLC->Profile Kinetics Stability Kinetics HPLC->Kinetics LCMS LC-MS (Degradant ID) NMR NMR (Structure Verification) Profile->LCMS Profile->NMR Recommendations Storage & Handling Recommendations Kinetics->Recommendations

Caption: A schematic workflow for the comprehensive stability assessment of this compound.

Quantitative Data Summary

The following table provides a representative summary of stability data for a phenylboronic acid derivative under various storage conditions.

Storage ConditionTime (Months)Purity (%) by HPLCMajor Degradant(s)
2-8°C, Inert Atmosphere 0>99.0-
6>98.5Minimal Increase in Baseline Impurities
12>98.0Minimal Increase in Baseline Impurities
25°C / 60% RH, Ambient Air 0>99.0-
395.2Phenolic and Protodeboronated Impurities
691.5Phenolic and Protodeboronated Impurities
40°C / 75% RH, Ambient Air 0>99.0-
192.1Significant Phenolic and Protodeboronated Impurities
385.3Significant Phenolic and Protodeboronated Impurities

RH = Relative Humidity

Field-Proven Best Practices for Storage and Handling

To maintain the integrity of this compound, the following storage and handling procedures are strongly recommended:

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to mitigate oxidation and hydrolysis.[16][17][18] Refrigeration at 2-8°C is crucial to minimize thermal degradation.[16][19]

  • Handling: Minimize exposure to the atmosphere when handling the solid.[20] Use in a well-ventilated area or under a fume hood. Avoid contamination with moisture, strong acids, and strong bases.[16] For preparing solutions, use anhydrous solvents whenever possible. If aqueous solutions are required, they should be prepared fresh and used promptly.

Logical Interplay of Degradation Factors

Degradation_Factors cluster_compound Substrate cluster_stressors Environmental Stressors cluster_pathways Degradation Pathways cluster_products Resulting Degradants BoronicAcid 4-(Dipropylcarbamoyl) phenylboronic acid Protodeboronation Protodeboronation BoronicAcid->Protodeboronation Oxidation Oxidation BoronicAcid->Oxidation Moisture Moisture/Water Moisture->Protodeboronation Oxygen Atmospheric Oxygen Oxygen->Oxidation Heat Elevated Temperature Heat->Protodeboronation Heat->Oxidation Light UV/Visible Light Light->Oxidation Arene N,N-dipropylbenzamide Protodeboronation->Arene Phenol 4-hydroxy-N,N- dipropylbenzamide Oxidation->Phenol

Caption: The relationship between environmental stressors and the degradation pathways of this compound.

Conclusion

The synthetic utility of this compound is undeniable, yet its inherent instability necessitates a proactive and informed approach to its management. By understanding the primary degradation pathways of protodeboronation and oxidation, implementing robust analytical methods for stability monitoring, and adhering to stringent storage and handling protocols, researchers can ensure the integrity of this valuable reagent. This diligence is fundamental to achieving reproducible experimental results and advancing the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

A Senior Application Scientist's Guide to 4-(Dipropylcarbamoyl)phenylboronic Acid: Sourcing, Quality Control, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of Phenylboronic Acids in Medicinal Chemistry

Phenylboronic acids and their derivatives are indispensable tools in the arsenal of the modern medicinal chemist. Their remarkable versatility, particularly as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of biaryl and heteroaryl structures—motifs that are prevalent in a vast number of marketed drugs and clinical candidates.[1][2] Beyond their role in carbon-carbon bond formation, the unique electronic properties of the boronic acid moiety have led to their exploration as enzyme inhibitors, with bortezomib, a proteasome inhibitor for treating multiple myeloma, being a prominent example.[3][4]

This guide provides an in-depth technical overview of a specific, functionalized member of this class: 4-(Dipropylcarbamoyl)phenylboronic acid (CAS No. 850568-32-0). We will delve into its commercial availability, critical quality control parameters, and practical applications, offering field-proven insights to guide researchers in its effective procurement and use. The presence of the N,N-dipropylcarbamoyl group imparts distinct properties to the molecule, influencing its solubility, reactivity, and potential for intermolecular interactions, making a detailed understanding of this reagent crucial for its successful implementation in complex synthetic campaigns.

Physicochemical Properties and Structural Attributes

PropertyValueSource
CAS Number 850568-32-0[5]
Molecular Formula C₁₃H₂₀BNO₃[6]
Molecular Weight 249.12 g/mol [6]
Appearance Typically a white to off-white solid[7]
Purity Commonly available at ≥98%[6]

The structure of this compound is characterized by a phenyl ring substituted at the 1-position with a boronic acid [-B(OH)₂] group and at the 4-position with an N,N-dipropylcarboxamide [-C(=O)N(CH₂CH₂CH₃)₂] group. The amide functionality can influence the electronic properties of the phenylboronic acid, and its N,N-dipropyl groups provide steric bulk and increase lipophilicity, which can enhance solubility in organic solvents commonly used for cross-coupling reactions.[1][7]

Commercial Availability: A Comparative Overview of Suppliers

This compound is available from a range of chemical suppliers catering to the research and development market. The choice of supplier should be guided by factors such as purity, available analytical data, lot-to-lot consistency, and scale-up capabilities. Below is a comparative table of notable suppliers.

SupplierProduct Number (Example)Stated PurityAvailability
Sigma-Aldrich Custom synthesis inquiryTypically ≥97%Gram to Kilogram
Combi-Blocks QC-7988≥98%Milligram to Gram
BLD Pharm BD138498≥98%Gram to Kilogram
AstaTech 56988≥98%Gram to Kilogram
Apollo Scientific PC50143≥98%Gram to Kilogram

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always verify current specifications and availability with the respective suppliers.

Quality Control and Analytical Characterization: A Self-Validating System

The reliability of any synthetic protocol is fundamentally dependent on the quality of the starting materials. For boronic acids, which are prone to dehydration to form cyclic boroxine anhydrides, rigorous quality control is paramount.[8] A trustworthy supply of this compound should be accompanied by a comprehensive Certificate of Analysis (CoA) detailing the results of various analytical tests.

Key Analytical Techniques for Quality Assurance:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation and information on the presence of organic impurities. The aromatic protons will exhibit a characteristic splitting pattern, and the propyl groups of the amide will have distinct signals. The boronic acid protons are often broad and may exchange with residual water.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • ¹¹B NMR: This is a crucial technique for assessing the state of the boron center. A signal around 28-30 ppm is characteristic of a trigonal planar boronic acid, while tetrahedral boronate species will appear further upfield.[9][10] The presence of multiple signals may indicate the formation of boroxines or other boron-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound and quantifying impurities. A well-developed reversed-phase HPLC method can separate the desired boronic acid from its precursors (e.g., 4-bromo-N,N-dipropylbenzamide) and degradation products.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should be within a narrow range of the theoretical values for the pure compound.

Potential Impurities and Their Origins:

A thorough understanding of the synthetic route to this compound is essential for anticipating potential impurities. A common synthetic pathway involves two main steps:

  • Amide Formation: Reaction of 4-bromobenzoyl chloride with dipropylamine to form 4-bromo-N,N-dipropylbenzamide.[11][12]

  • Borylation: Conversion of the aryl bromide to the boronic acid, typically via a lithium-halogen exchange at low temperature followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic hydrolysis.[5]

Synthesis_Workflow

Based on this pathway, potential impurities to monitor include:

  • Unreacted 4-bromo-N,N-dipropylbenzamide: The immediate precursor to the final product.

  • Homocoupled biaryl species: A potential byproduct if a Grignard-based route is used.

  • Boroxine: The trimeric anhydride formed by dehydration of the boronic acid.

  • Protodeborylated product (N,N-dipropylbenzamide): Can form under certain conditions, particularly during purification or prolonged storage.

Application in Suzuki-Miyaura Cross-Coupling: A Validated Protocol

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize substituted biaryl amides. The N,N-dipropylcarbamoyl group can serve as a handle for further chemical modification or as a key pharmacophoric element contributing to the biological activity of the target molecule.

Below is a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of N,N-Dipropyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide

Reaction Scheme:

(Image of the reaction scheme: this compound reacting with 1-bromo-4-(trifluoromethyl)benzene in the presence of a palladium catalyst and base to yield the biphenyl product)

Materials:

  • This compound (1.2 equiv)

  • 1-Bromo-4-(trifluoromethyl)benzene (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Degassed Water

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add this compound, 1-bromo-4-(trifluoromethyl)benzene, potassium phosphate, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The biphasic system is often beneficial for the Suzuki-Miyaura reaction.[13]

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Suzuki_Workflow

Handling and Storage

Proper handling and storage are crucial to maintain the quality and reactivity of this compound.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8 °C) and under an inert atmosphere (argon or nitrogen) to minimize dehydration to the boroxine and potential oxidation.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][11]

Conclusion

This compound is a valuable, functionalized building block for drug discovery and development, primarily utilized in the robust and versatile Suzuki-Miyaura cross-coupling reaction. Its successful application hinges on sourcing high-purity material, for which a comprehensive understanding of appropriate analytical quality control measures is essential. By anticipating potential impurities based on the synthetic route and employing validated protocols, researchers can confidently integrate this reagent into their synthetic strategies to construct complex molecular architectures with high efficiency and reliability.

References

Methodological & Application

Application Notes and Protocols for 4-(Dipropylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Carbamoyl Moiety in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Within the vast arsenal of organoboron reagents, functionalized phenylboronic acids are pivotal in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 4-(Dipropylcarbamoyl)phenylboronic acid is a particularly valuable building block. The presence of the N,N-dipropylcarbamoyl group imparts unique electronic and solubility characteristics that can be leveraged for the synthesis of polysubstituted biaryls. This amide functionality can influence the reactivity of the boronic acid and may require specific optimization of reaction conditions to achieve high yields. These notes provide a comprehensive guide to the effective use of this compound in Suzuki-Miyaura coupling, offering insights into reaction optimization, detailed protocols, and troubleshooting.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X (L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' (L_n) Transmetalation->PdII_Ar ArBOH Ar'-B(OH)₂ (this compound) Base Base (e.g., K₂CO₃, K₃PO₄) ArBOH->Base Activation Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Considerations for Coupling with this compound

The N,N-dipropylcarbamoyl group is an electron-withdrawing group, which can influence the nucleophilicity of the phenylboronic acid. While electron-withdrawing groups can sometimes slow down the transmetalation step, the amide functionality can also present challenges such as potential coordination to the palladium center, which might inhibit the catalyst.[2] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful coupling.

Catalyst and Ligand Selection

For coupling reactions involving functionalized boronic acids, particularly those with potentially coordinating groups, the choice of palladium catalyst and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope, especially with less reactive coupling partners like aryl chlorides.

  • For Aryl Bromides and Iodides: A standard catalyst such as Pd(PPh₃)₄ or a pre-catalyst like Pd(OAc)₂ with a suitable phosphine ligand (e.g., PPh₃) is often a good starting point.

  • For Aryl Chlorides: Due to their lower reactivity, aryl chlorides typically require more active catalyst systems.[3] The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos, P(t-Bu)₃) , is highly recommended.[4][5] These ligands facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides. N-heterocyclic carbene (NHC) ligands have also shown great promise in this area.[6]

Base and Solvent Optimization

The choice of base and solvent system is interdependent and significantly impacts the reaction's success. The base activates the boronic acid, while the solvent affects the solubility of all components and the reaction kinetics.

  • Bases: A range of inorganic bases are commonly used. For amide-functionalized boronic acids, it is often beneficial to screen a few options:

    • Potassium Carbonate (K₂CO₃): A versatile and cost-effective choice.

    • Potassium Phosphate (K₃PO₄): A stronger base that is often effective for more challenging couplings.

    • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive option, often used when other bases fail.

  • Solvents: A mixture of an organic solvent and water is typically employed to facilitate the dissolution of both the organic substrates and the inorganic base.

    • Dioxane/Water or THF/Water: Common solvent systems that work well for a broad range of substrates.

    • Toluene/Water or DMF/Water: Can be advantageous for less soluble substrates or when higher reaction temperatures are required.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for each specific substrate combination.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely powdered

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the 1,4-dioxane and deionized water via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure for Coupling with Aryl Chlorides

This protocol employs a more active catalyst system necessary for the coupling of less reactive aryl chlorides.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv), finely powdered

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Toluene (10 mL)

  • Deionized Water (1 mL)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos to a flame-dried Schlenk flask.

  • Add the toluene and stir for 10 minutes to form the active catalyst complex.

  • In a separate flask, add the aryl chloride, this compound, and potassium phosphate.

  • Transfer the catalyst solution to the flask containing the substrates via cannula.

  • Add the deionized water to the reaction mixture.

  • Seal the flask and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 8-11 from Protocol 1 for workup and purification.

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Expected Outcomes and Optimization Parameters

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O9012Expected: Good to Excellent
24-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1008Expected: Excellent
34-ChlorotoluenePd₂(dba)₃ (1)XPhos (4)K₃PO₄Dioxane/H₂O11016Expected: Moderate to Good
44-ChlorotoluenePd₂(dba)₃ (1)P(t-Bu)₃ (4)Cs₂CO₃Toluene/H₂O11012Expected: Good to Excellent

Yields are illustrative and will vary depending on the specific substrates and precise reaction conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inefficient oxidative addition (especially with aryl chlorides). 3. Poor solubility of reagents.1. Ensure rigorous degassing; use fresh, high-purity catalyst. 2. Switch to a more active ligand (e.g., SPhos, XPhos). 3. Try a different solvent system (e.g., Toluene/H₂O or DMF/H₂O).
Protodeboronation (Loss of Boronic Acid) 1. Harsh basic conditions. 2. Elevated temperatures for extended periods.1. Use a milder base (e.g., KF). 2. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester). 3. Run the reaction at the lowest effective temperature.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Thoroughly degas all solvents and the reaction mixture. 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure conditions promote in situ reduction.
Hydrolysis of Amide Unlikely under standard Suzuki conditions, but possible with very strong bases and high water content at elevated temperatures.Use a non-hydrolytic base like K₃PO₄ or Cs₂CO₃ and minimize the amount of water.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura coupling. Successful application hinges on the careful selection of a catalyst system and reaction conditions tailored to the specific coupling partners. For aryl bromides and iodides, standard palladium catalysts often suffice, while the more challenging coupling of aryl chlorides necessitates the use of advanced catalyst systems with bulky, electron-rich ligands. By following the protocols and troubleshooting guidance provided in these notes, researchers can effectively leverage the unique properties of this building block to advance their synthetic objectives in drug discovery and materials science.

References

Palladium-catalyzed cross-coupling with 4-(Dipropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling with 4-(Dipropylcarbamoyl)phenylboronic Acid

Introduction: The Architectural Power of Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents a transformative tool in modern organic synthesis, enabling the precise formation of carbon-carbon (C-C) bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become a cornerstone for constructing complex molecular architectures, particularly the biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Its broad adoption stems from its mild reaction conditions, tolerance of a wide array of functional groups, and the use of generally stable and less toxic organoboron reagents.[5][6]

This guide focuses on the application of a specialized building block, This compound , in Suzuki-Miyaura coupling. The presence of the N,N-dipropylcarbamoyl moiety offers distinct advantages; it can modulate the electronic properties and solubility of the parent molecule and serves as a robust, functional handle in the final product. Understanding the nuances of coupling this specific reagent is critical for researchers aiming to synthesize novel chemical entities with tailored properties, particularly in the field of drug development where such amide-containing structures are common motifs.[7][8]

Core Concepts: Deconstructing the Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a catalytic cycle driven by a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[9] The cycle is universally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][10]

  • Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide (or carbon-triflate) bond of the coupling partner. This step oxidizes the catalyst to a Pd(II) intermediate.[9][10]

  • Transmetalation : This is the pivotal bond-forming step where the organic moiety from the boronic acid is transferred to the Pd(II) center. This process is not spontaneous; it requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then facilitates the ligand exchange on the palladium complex.[1][11][12]

  • Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the desired biaryl product through the formation of a new C-C bond. This final step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[2][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar²-B(OR)₃]⁻ PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar¹-Ar² (Product) RedElim->Pd0 center Boronic Ar²-B(OH)₂ Base Base (e.g., OH⁻) Boronic->Base Boronate [Ar²-B(OH)₃]⁻ Boronate->Transmetalation Activates Transmetalation Base->Boronate

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Causality Behind Experimental Choices: A Scientist's Perspective

The success of coupling this compound is not merely procedural; it is a result of rational choices based on well-understood chemical principles.

The Palladium Catalyst System: Precursor and Ligand

The choice of palladium source and its associated ligand is the single most critical parameter for success. The ligand stabilizes the palladium center, modulates its reactivity, and promotes the key steps of the catalytic cycle.

  • Palladium Precursors : Simple palladium salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃ are common starting points. They are not the active catalysts but are reduced in situ to the active Pd(0) species.[9][13] Pre-formed Pd(0) complexes like Pd(PPh₃)₄ can also be used directly.[11]

  • Ligands : For general-purpose coupling with aryl bromides, traditional phosphine ligands such as triphenylphosphine (PPh₃) are often sufficient. However, for more challenging substrates (e.g., electron-rich aryl bromides or less reactive aryl chlorides), more sophisticated ligands are required. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) accelerate both the oxidative addition and reductive elimination steps, leading to higher efficiency and broader substrate scope.[5][14][15]

Catalyst SystemTypical SubstratesKey AdvantagesConsiderations
Pd(PPh₃)₄ Aryl Iodides, Aryl BromidesCommercially available, easy to handle.Lower activity for chlorides; can be slow.
Pd(OAc)₂ / PPh₃ Aryl Iodides, Aryl BromidesCost-effective, components readily available.Requires in situ reduction to Pd(0).
Pd(OAc)₂ / SPhos Aryl Bromides, Aryl ChloridesHigh activity, broad functional group tolerance.[14]Ligand is more expensive; air-sensitive.
PEPPSI™-Type Precatalysts Aryl Chlorides, Hindered SubstratesAir and moisture stable, highly active NHC catalysts.Specialized and higher cost.
The Role of the Base: More Than a Proton Scavenger

The base is essential for the transmetalation step to proceed.[16] Its primary role is to activate the boronic acid, forming an "ate" complex (e.g., [Ar-B(OH)₃]⁻) that is significantly more nucleophilic and capable of transferring its aryl group to the palladium center.[1][17] The choice of base can dramatically influence reaction rates and yields.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : Widely used due to their moderate strength and good solubility in aqueous/organic mixtures. Cesium carbonate (Cs₂CO₃) is more basic and often more effective for less reactive systems.[16]

  • Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is particularly effective for coupling sterically hindered substrates or when dealing with base-sensitive functional groups.[16]

  • Hydroxides (NaOH, KOH) : Strong bases that can be effective but may promote side reactions or degradation of sensitive substrates.

Solvent Selection: A Matter of Solubility and Temperature

The solvent system must solubilize the reactants and facilitate the reaction at an appropriate temperature. Biphasic systems, often containing water, are common in Suzuki couplings.

  • Aqueous Mixtures : Solvents like 1,4-Dioxane/Water, Toluene/Water, or THF/Water are highly effective. Water helps to dissolve the inorganic base and the boronate intermediate, accelerating transmetalation.[2][18]

  • Anhydrous Polar Aprotic Solvents : DMF or DME can be used, particularly when water might interfere with sensitive functional groups on the substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 1-bromo-4-methoxybenzene

This protocol provides a self-validating workflow for a representative coupling reaction. It includes steps for reaction monitoring, purification, and characterization to ensure a trustworthy outcome.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Assemble & Purge Reaction Vessel Reagents 2. Add Solid Reagents (Boronic Acid, Aryl Halide, Base, Catalyst) Setup->Reagents Solvent 3. Add Degassed Solvent Reagents->Solvent Heat 4. Heat to Reaction Temp (e.g., 90 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC / HPLC) Heat->Monitor Monitor->Heat Continue if incomplete Quench 6. Cool & Quench (Add Water) Monitor->Quench Upon completion Extract 7. Liquid-Liquid Extraction Quench->Extract Dry 8. Dry & Concentrate Organic Phase Extract->Dry Purify 9. Purify by Column Chromatography Dry->Purify Characterize 10. Characterize Product (NMR, MS) Purify->Characterize

Figure 2: General Experimental Workflow.
Reagents and Stoichiometry

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equiv.
This compound249.132991.21.2
1-bromo-4-methoxybenzene187.041871.01.0
Pd(PPh₃)₄1155.56290.0250.025
Potassium Carbonate (K₂CO₃)138.212762.02.0
1,4-Dioxane-8 mL--
Water (deionized)-2 mL--
Step-by-Step Methodology
  • Reaction Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (299 mg, 1.2 mmol), 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition : Using syringes, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL). The mixture should be a suspension. Note: Solvents can be degassed by bubbling with argon for 20-30 minutes prior to use.

  • Reaction Execution : Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring : After 2 hours, briefly remove the flask from heat, cool slightly, and take a small aliquot via syringe. Spot it on a TLC plate next to starting materials to check for the consumption of the aryl bromide and the formation of a new, higher Rf product. The reaction is typically complete within 2-6 hours.

  • Work-up : Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration : Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification : Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.

  • Characterization : Confirm the identity and purity of the final product, 4'-methoxy-N,N-dipropyl-[1,1'-biphenyl]-4-carboxamide, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvent; Poor choice of base/solvent.Use a fresh bottle of catalyst or a different precatalyst (e.g., Pd(OAc)₂/SPhos). Ensure thorough degassing of solvents. Screen alternative bases (e.g., K₃PO₄) and solvents.
Protodeboronation Presence of excess water/protons; Prolonged reaction time at high temperature.Use anhydrous solvents and a base like KF. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen; Catalyst system promotes this side reaction.Maintain a strict inert atmosphere. Lower catalyst loading or switch to a different ligand system.[19]
Difficulty in Purification Co-elution with byproducts (e.g., triphenylphosphine oxide).If using PPh₃, consider a different ligand whose byproducts are more easily separated. A thorough aqueous work-up can help remove some impurities.

References

Application Notes: A Comprehensive Guide to the Suzuki-Miyaura Coupling of 4-(Dipropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide is a cornerstone in the synthesis of biaryl and heteroaryl motifs, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This guide provides a detailed protocol and in-depth scientific context for the use of 4-(Dipropylcarbamoyl)phenylboronic acid , a versatile building block for introducing a functionalized phenyl ring. The presence of the N,N-dipropylamide moiety offers a site for modifying solubility, pharmacokinetic properties, or for further synthetic elaboration, making it a valuable reagent for researchers in medicinal chemistry and drug development. Understanding the nuances of its reactivity is key to leveraging its full potential.

Physicochemical Properties of the Reagent

A thorough understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 850568-32-0[4]
Molecular Formula C₁₃H₂₀BNO₃[4]
Molecular Weight 249.11 g/mol [4]
Appearance Typically a white to off-white solidGeneral knowledge
Functional Group Tertiary Amide, Boronic Acid
Storage Store at 2-8°C under a dry atmosphere

The Suzuki-Miyaura Catalytic Cycle: Mechanism of Action

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-based catalytic cycle. A grasp of this mechanism is not merely academic; it informs every choice a chemist makes, from the selection of the base to the reaction temperature, directly influencing the yield and purity of the final product. The cycle comprises three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. The choice of phosphine ligand is critical here, as electron-rich, bulky ligands can accelerate this often rate-limiting step, especially for less reactive aryl chlorides.

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base.[5] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a borate), which readily transfers its aryl group to the electrophilic Pd(II) center.[6][7][8] This activation is the primary role of the base in the catalytic cycle.[6][7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition r_x Ar¹-X (Aryl Halide) r_x->pd_complex pd_intermediate Ar¹-Pd(II)(Ar²)L₂ pd_complex->pd_intermediate Transmetalation boronic_acid Ar²-B(OH)₂ (this compound) borate [Ar²-B(OH)₃]⁻ (Activated Borate) boronic_acid->borate Activation borate->pd_intermediate base Base (e.g., K₃PO₄, OH⁻) base->boronic_acid pd_intermediate->pd0 product Ar¹-Ar² (Biaryl Product) pd_intermediate->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general method for the coupling of this compound with a representative aryl bromide. Conditions may require optimization for different substrates, particularly for more challenging aryl chlorides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, or 1,4-Dioxane)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.0-3.0 equiv), Pd₂(dba)₃ (2 mol%), and the phosphine ligand (4 mol%).

    • Scientist's Note: Using a slight excess of the boronic acid can help drive the reaction to completion. The base should be a fine, anhydrous powder to maximize surface area and reactivity.

  • Vessel Sealing and Degassing: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[10]

    • Scientist's Note: The Pd(0) catalyst is sensitive to oxygen, and rigorous exclusion of air is critical to prevent catalyst deactivation and ensure reproducibility.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the duration of the reaction.

    • Scientist's Note: The amide functionality in the boronic acid is generally stable under these conditions. However, for substrates with base-sensitive groups, a milder base like potassium carbonate (K₂CO₃) may be considered.[9]

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-24 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.[11] c. Wash the organic layer with water and then with brine to remove the inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.[11][12] Recrystallization can be employed for further purification if the product is a solid.[1]

Experimental_Workflow cluster_prep Preparation cluster_reaction Execution cluster_isolation Isolation & Purification reagents 1. Add Solids to Vessel (Boronic Acid, Aryl Halide, Base, Catalyst, Ligand) degas 2. Seal & Purge (Evacuate/Backfill with N₂/Ar) reagents->degas solvent 3. Add Degassed Solvent degas->solvent heat 4. Heat & Stir (80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup (Dilute, Wash, Dry) monitor->workup concentrate 7. Concentrate workup->concentrate purify 8. Purify (Column Chromatography) concentrate->purify characterize 9. Characterize Product purify->characterize

References

The Versatile Building Block: 4-(Dipropylcarbamoyl)phenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the quest for molecular scaffolds that offer both stability and versatile reactivity is paramount. 4-(Dipropylcarbamoyl)phenylboronic acid has emerged as a significant building block, particularly in the realm of cross-coupling reactions, empowering researchers in drug discovery and materials science. Its unique structural features, combining a robust amide functionality with the synthetically powerful boronic acid group, provide a gateway to a diverse array of complex molecules. This technical guide provides an in-depth exploration of the applications and experimental protocols for this valuable reagent, grounded in established chemical principles and practical insights.

Introduction: Unveiling the Potential of an Amide-Functionalized Boronic Acid

Phenylboronic acids are cornerstones of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura reaction. The introduction of a dipropylcarbamoyl group at the para-position of the phenyl ring imparts several advantageous properties to the parent boronic acid. The amide moiety can influence the electronic nature of the molecule and provides a handle for further functionalization or for modulating physicochemical properties such as solubility and lipophilicity. This makes this compound a particularly attractive building block for the synthesis of bioactive molecules and advanced materials.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 850568-32-0[1]
Molecular Formula C₁₃H₂₀BNO₃[2]
Molecular Weight 249.12 g/mol [2]
Appearance White to off-white solid---
Safety Causes skin and serious eye irritation. May cause respiratory irritation.---

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved in a two-step sequence starting from readily available 4-bromobenzoic acid. The first step involves the formation of the corresponding N,N-dipropylamide, followed by a halogen-metal exchange and subsequent borylation.

Step 1: Synthesis of the Precursor, 4-Bromo-N,N-dipropylbenzamide

The formation of the amide bond is a robust and well-established transformation in organic chemistry.

This protocol details the synthesis of the key intermediate, 4-bromo-N,N-dipropylbenzamide, from 4-bromobenzoic acid.

Materials:

  • 4-Bromobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Dipropylamine

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromobenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. The formation of the acyl chloride is typically monitored by the disappearance of the starting carboxylic acid by thin-layer chromatography (TLC).

  • Amide Formation: In a separate flask, dissolve dipropylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

  • Slowly add the freshly prepared 4-bromobenzoyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 4-bromo-N,N-dipropylbenzamide.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.

Step 2: Borylation of 4-Bromo-N,N-dipropylbenzamide

The conversion of the aryl bromide to the boronic acid is achieved through a lithium-halogen exchange followed by trapping with a borate ester.

This protocol outlines the final step in the synthesis of the title compound.

Materials:

  • 4-Bromo-N,N-dipropylbenzamide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) in a suitable solvent

  • Triisopropyl borate or Trimethyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Lithiation: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 4-bromo-N,N-dipropylbenzamide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. The formation of the aryllithium species is typically rapid at this temperature.

  • Borylation: After stirring for 30-60 minutes at -78 °C, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Isolation: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with a non-polar solvent to afford the pure product as a solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The premier application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials. The amide functionality can serve to modulate the properties of the final product or as a synthetic handle for further transformations.

General Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition Ar-Pd(II)-X(L_n) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(L_n) B->C Ar'-B(OH)2 Base D Reductive Elimination C->D D->A Ar-Ar'

References

The Versatile Role of 4-(Dipropylcarbamoyl)phenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Building Block for Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of boronic acids has become a cornerstone for the synthesis of novel therapeutic agents. Among these, 4-(Dipropylcarbamoyl)phenylboronic acid has emerged as a particularly valuable building block. Its unique structural features—a boronic acid moiety ripe for cross-coupling reactions and a dipropylcarbamoyl group that can modulate physicochemical properties such as solubility and cell permeability—make it a versatile tool for drug development professionals. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights to empower researchers in their quest for new medicines. Boronic acids, in general, have seen a surge in interest following the FDA approval of drugs like Bortezomib, which validated their potential in medicine.

The dipropylcarbamoyl substituent offers a handle for fine-tuning lipophilicity and metabolic stability, crucial parameters in optimizing a drug candidate's pharmacokinetic profile. This guide will delve into the synthesis of this key intermediate, its application in the robust Suzuki-Miyaura cross-coupling reaction, and its role in the development of targeted therapies, particularly as a scaffold for chemokine receptor antagonists.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of any reagent is paramount for its effective and safe use in the laboratory.

PropertyValueReference
Molecular FormulaC₁₃H₂₀BNO₃
Molecular Weight249.11 g/mol
AppearanceWhite to off-white solid
Melting PointNot widely reported
SolubilitySoluble in polar organic solvents such as methanol, DMSO, and DMF.

Safety and Handling: this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. It may cause skin, eye, and respiratory irritation. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with a readily available starting material, 4-bromobenzoic acid. The following protocol outlines a reliable synthetic route.

Diagram of Synthetic Pathway

Synthesis A 4-Bromobenzoic Acid B 4-Bromobenzoyl Chloride A->B SOCl₂, DMF (cat.) Reflux C 4-Bromo-N,N-dipropylbenzamide B->C Dipropylamine, Et₃N CH₂Cl₂ D This compound Pinacol Ester C->D Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc Dioxane, 80°C E This compound D->E NaIO₄, NH₄OAc Acetone/H₂O

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 4-Bromobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure to yield crude 4-bromobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-N,N-dipropylbenzamide

  • Dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add dipropylamine (1.1 eq) and triethylamine (1.2 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 4-bromo-N,N-dipropylbenzamide.

Step 3: Synthesis of this compound Pinacol Ester

  • In a Schlenk flask, combine 4-bromo-N,N-dipropylbenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 1.5 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed 1,4-dioxane.

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the pinacol ester.

Step 4: Hydrolysis to this compound

  • Dissolve the pinacol ester (1.0 eq) in a mixture of acetone and water.

  • Add sodium periodate (NaIO₄, 3.0 eq) and ammonium acetate (NH₄OAc, 1.2 eq).

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, filter the reaction mixture and wash the solid with acetone.

  • Concentrate the filtrate to remove acetone.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and this compound is an excellent coupling partner for a wide range of aryl and heteroaryl halides.

Diagram of Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal [R¹-B(OR)₂]⁻ PdII_R_R1 R-Pd(II)L₂-R¹ Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R¹ RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling with 2-Bromopyridine

This protocol provides a general procedure for the coupling of this compound with 2-bromopyridine, a common scaffold in medicinal chemistry.

Materials:

  • This compound (1.2 eq)

  • 2-Bromopyridine (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • In a Schlenk flask, combine this compound, 2-bromopyridine, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine product.

Expected Results and Troubleshooting:

ParameterExpected OutcomeTroubleshooting
Yield 70-90%Low yields may result from inefficient catalyst activity or decomposition of the boronic acid. Consider using a different palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂) or a stronger base (e.g., K₃PO₄). Ensure all reagents and solvents are anhydrous and properly degassed.
Purity >95% after chromatographyImpurities may include starting materials or homocoupled byproducts. Optimize the stoichiometry of the reactants and ensure complete reaction. Thorough purification by column chromatography is crucial.
Reaction Time 6-12 hoursIf the reaction is sluggish, increasing the temperature or catalyst loading may be necessary. However, excessive heat can lead to decomposition.

Medicinal Chemistry Application: Synthesis of CXCR1/2 Antagonists

A significant application of this compound is in the synthesis of antagonists for the chemokine receptors CXCR1 and CXCR2.[1][2] These receptors are implicated in a variety of inflammatory diseases and cancers, making them attractive therapeutic targets.[3][4] The dipropylcarbamoyl group in this building block can occupy a key binding pocket in the receptor, contributing to the antagonist's potency.

Diagram of CXCR2 Signaling Inhibition

CXCR2_Inhibition cluster_0 Normal Signaling cluster_1 Inhibition CXCL8 CXCL8 CXCR2 CXCR2 Receptor CXCL8->CXCR2 G_Protein G-Protein Activation CXCR2->G_Protein Downstream Downstream Signaling (e.g., Ca²⁺ flux, MAPK) G_Protein->Downstream Inflammation Inflammation Neutrophil Recruitment Downstream->Inflammation Antagonist CXCR1/2 Antagonist (derived from 4-(Dipropylcarbamoyl)- phenylboronic acid) Blocked_CXCR2 Blocked CXCR2 Antagonist->Blocked_CXCR2 Binds to allosteric site No_Signal No Signaling Blocked_CXCR2->No_Signal

Caption: Inhibition of CXCR2 signaling by an antagonist.

The synthesis of these antagonists often involves a Suzuki-Miyaura coupling of this compound with a suitable heterocyclic partner, followed by further functionalization. The resulting compounds have shown potent inhibition of chemokine-induced calcium flux and other downstream signaling events in cellular assays.[1]

Characterization Data

Accurate characterization of this compound is crucial for its use in synthesis. While a comprehensive, publicly available dataset is limited, the following are expected NMR chemical shifts based on the analysis of similar structures.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 8.10-8.00 (m, 2H): Aromatic protons ortho to the boronic acid group.

  • 7.50-7.40 (m, 2H): Aromatic protons ortho to the carbamoyl group.

  • 3.40-3.20 (m, 4H): Methylene protons of the propyl groups adjacent to the nitrogen.

  • 1.70-1.50 (m, 4H): Methylene protons of the propyl groups.

  • 1.00-0.80 (m, 6H): Methyl protons of the propyl groups.

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 170-168: Carbonyl carbon of the amide.

  • 138-136: Aromatic carbon attached to the carbamoyl group.

  • 135-133: Aromatic carbons ortho to the boronic acid group.

  • 130-128: Aromatic carbons ortho to the carbamoyl group.

  • 130 (broad): Aromatic carbon attached to the boron (often broad or unobserved).

  • 50-48: Methylene carbons of the propyl groups adjacent to the nitrogen.

  • 22-20: Methylene carbons of the propyl groups.

  • 12-10: Methyl carbons of the propyl groups.

Conclusion: An Enabling Reagent for Modern Drug Discovery

This compound is a prime example of a well-designed building block that empowers medicinal chemists to efficiently synthesize complex molecules with desirable pharmacological properties. Its utility in the robust Suzuki-Miyaura cross-coupling reaction, combined with the beneficial physicochemical characteristics imparted by the dipropylcarbamoyl group, makes it a valuable asset in the development of new therapeutics. The detailed protocols and insights provided in this guide are intended to facilitate its successful application in the laboratory, ultimately contributing to the advancement of drug discovery and the creation of innovative medicines.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-(Dipropylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of the Carbamoylphenylboronic Acid Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures that are prevalent in a vast array of bioactive molecules.[1][2][3] The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, substrate scope, and the physicochemical properties of the final compound. 4-(Dipropylcarbamoyl)phenylboronic acid has emerged as a valuable building block in this context. The presence of the N,N-dipropylcarbamoyl group imparts a unique combination of electronic and steric properties, influencing the reactivity of the boronic acid and often enhancing the solubility and metabolic stability of the resulting bioactive molecules.[4][5]

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of bioactive compounds. We will delve into the mechanistic underpinnings of its application in Suzuki-Miyaura coupling, provide detailed and validated experimental protocols, and present a case study to illustrate its practical implementation in the synthesis of a kinase inhibitor.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the formation of C-C bonds.[6] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent system is crucial for the success of the reaction and is often substrate-dependent.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (R-X) R-Pd(II)-X R-Pd(II)-X (Ln) Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation (Base, Ar-B(OH)2) R-Pd(II)-X->Transmetalation R-Pd(II)-Ar R-Pd(II)-Ar (Ln) Transmetalation->R-Pd(II)-Ar R-Pd(II)-Ar->Pd(0)Ln Reductive_Elimination Reductive Elimination R-Pd(II)-Ar->Reductive_Elimination R-Ar R-Ar (Product) Reductive_Elimination->R-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base plays a critical role in the transmetalation step by activating the boronic acid, thereby facilitating the transfer of the aryl group to the palladium center. The N,N-dipropylcarbamoyl substituent on the phenylboronic acid can influence this process through its electronic and steric effects, potentially impacting reaction rates and yields.

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl halides. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials
  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water in a 4:1 to 10:1 ratio.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Case Study: Synthesis of a p38 Kinase Inhibitor Analog

This section details the synthesis of a biaryl compound that serves as a key intermediate for a p38 kinase inhibitor, illustrating the practical application of this compound. The following protocol is adapted from a known synthesis of a closely related analog.

Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_products Product A This compound C Biaryl p38 Kinase Inhibitor Intermediate A->C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90 °C plus1 + B Heteroaryl Bromide B->C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90 °C

Caption: Synthesis of a p38 Kinase Inhibitor Intermediate.

Detailed Experimental Protocol

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound263.141.21.2
2-Bromo-4-(trifluoromethyl)pyridine226.011.01.0
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.730.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane (degassed)-10 mL-
Water (degassed)-2 mL-

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (315.8 mg, 1.2 mmol), 2-bromo-4-(trifluoromethyl)pyridine (226.0 mg, 1.0 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • The flask was sealed with a rubber septum, and the atmosphere was replaced with argon by evacuating and backfilling three times.

  • Under a positive flow of argon, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (36.6 mg, 0.05 mmol) was added.

  • Degassed 1,4-dioxane (10 mL) and degassed water (2 mL) were added via syringe.

  • The reaction mixture was heated to 90 °C and stirred for 12 hours. The progress of the reaction was monitored by TLC (3:1 Hexanes:Ethyl Acetate).

  • After cooling to room temperature, the mixture was diluted with ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude residue was purified by flash column chromatography on silica gel (gradient elution with 10% to 40% ethyl acetate in hexanes) to afford the desired biaryl product.

Conclusion

This compound is a highly effective reagent for the synthesis of bioactive molecules via the Suzuki-Miyaura cross-coupling reaction. The dipropylcarbamoyl moiety can confer advantageous properties to both the synthetic intermediate and the final active pharmaceutical ingredient. The protocols provided herein offer a solid foundation for researchers to explore the utility of this versatile building block in their drug discovery and development programs.

References

Application Note: 4-(Dipropylcarbamoyl)phenylboronic acid as a Versatile Scaffold for the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Boronic Acids in Modern Drug Discovery

The landscape of enzyme inhibitor design is in a perpetual state of evolution, driven by the urgent need to overcome drug resistance and achieve greater therapeutic specificity. Within this dynamic field, boronic acids have emerged as a privileged class of pharmacophores, particularly for their ability to target serine proteases and β-lactamases.[1][2][3] The unique electronic nature of the boron atom allows it to form a reversible, covalent bond with the hydroxyl group of the catalytic serine residue in the active site of these enzymes.[4][5][6] This interaction mimics the tetrahedral, high-energy transition state of the natural substrate hydrolysis, leading to potent and highly selective inhibition.[2][6][7]

Among the diverse array of boronic acid derivatives, 4-(Dipropylcarbamoyl)phenylboronic acid represents a scaffold of significant interest. The phenylboronic acid core provides the essential "warhead" for engaging the catalytic serine, while the 4-substituted dipropylcarbamoyl group offers several strategic advantages. This bulky, lipophilic moiety can be tailored to probe and occupy specific sub-pockets within the enzyme's active site, enhancing binding affinity and selectivity. Furthermore, modifications to the alkyl chains of the carbamoyl group can be used to fine-tune the compound's physicochemical properties, such as solubility and cell permeability, which are critical for the development of effective therapeutic agents.[8][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel enzyme inhibitors. We will delve into the mechanistic principles, provide detailed synthetic protocols, and present a framework for the biochemical evaluation of the resulting inhibitors.

Mechanism of Action: A Covalent Dance in the Active Site

The inhibitory power of boronic acid-based inhibitors (BATSIs, or Boronic Acid Transition State Inhibitors) lies in their ability to form a stable, yet reversible, adduct with the catalytic serine of the target enzyme.[4][7] The boron atom, with its empty p-orbital, acts as a Lewis acid, readily accepting a lone pair of electrons from the nucleophilic hydroxyl group of the serine residue. This interaction forms a tetrahedral boronate species that is a close mimic of the transition state of substrate hydrolysis, thereby blocking the enzyme's catalytic activity.[2][6]

Mechanism_of_Action Enzyme Enzyme Active Site (with Catalytic Serine) TransitionState Tetrahedral Intermediate (Transition-State Analog) Enzyme->TransitionState Nucleophilic attack by Serine-OH Inhibitor 4-(Dipropylcarbamoyl)- phenylboronic acid Inhibitor->TransitionState Forms reversible covalent bond TransitionState->Enzyme Reversible Inhibition

Caption: Covalent inhibition mechanism of boronic acids.

Synthetic Protocol I: Synthesis of this compound

Workflow for the Synthesis of the Scaffold:

Synthesis_Workflow Start 4-Carboxyphenylboronic Acid Step1 Activation with Thionyl Chloride Start->Step1 Intermediate 4-(Chlorocarbonyl)phenylboronic Acid Step1->Intermediate Step2 Amidation with Dipropylamine Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for the boronic acid scaffold.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid:

    • To a solution of 4-carboxyphenylboronic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-(chlorocarbonyl)phenylboronic acid, which is used in the next step without further purification.

    • Causality: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride, facilitating the subsequent amidation.

  • Amidation Reaction:

    • Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol).

    • In a separate flask, dissolve dipropylamine (2.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.

    • Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application Protocol II: Synthesis of a β-Lactamase Inhibitor

This protocol describes the use of this compound in the synthesis of a potent β-lactamase inhibitor via a Suzuki-Miyaura cross-coupling reaction.[11] This approach allows for the introduction of additional functionalities to the core scaffold to enhance enzyme-inhibitor interactions.

Workflow for Inhibitor Synthesis:

Inhibitor_Synthesis_Workflow Scaffold This compound Reaction Suzuki-Miyaura Cross-Coupling (Pd catalyst, base) Scaffold->Reaction CouplingPartner Heterocyclic Halide (e.g., Brominated Thiophene derivative) CouplingPartner->Reaction Inhibitor Final β-Lactamase Inhibitor Reaction->Inhibitor

Caption: Suzuki-Miyaura coupling for inhibitor synthesis.

Step-by-Step Protocol:

  • Reaction Setup:

    • To a reaction vessel, add this compound (1.0 eq), the desired heterocyclic halide (e.g., a brominated thiophene or triazole derivative, 1.1 eq)[7][12], a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

    • Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, facilitating the coupling of the boronic acid and the halide. The base is required for the transmetalation step.

  • Reaction Execution:

    • Degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

    • Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final enzyme inhibitor.

    • Self-Validation: Confirm the structure and purity of the final inhibitor using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Biochemical Evaluation of Inhibitory Activity

The inhibitory potency of the synthesized compounds should be determined against the target enzyme (e.g., a class A or C β-lactamase).[2][5] The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key parameters to quantify the inhibitor's efficacy.

Protocol for IC₅₀ Determination using a Chromogenic Substrate:

  • Reagents and Materials:

    • Purified target enzyme (e.g., KPC-2 or AmpC β-lactamase).[5][7]

    • Chromogenic substrate (e.g., nitrocefin).

    • Synthesized inhibitor stock solution in DMSO.

    • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

    • 96-well microplate and a microplate reader.

  • Assay Procedure:

    • Prepare a serial dilution of the inhibitor in the assay buffer.

    • In a 96-well plate, add the enzyme solution to each well (except for the blank).

    • Add the serially diluted inhibitor solutions to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate (e.g., nitrocefin) to all wells.

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Representative Inhibitory Activity Data

CompoundTarget EnzymeKᵢ (nM)Inhibition Mode
Inhibitor AAmpC β-lactamase83Competitive
Inhibitor BKPC-2 β-lactamase140Competitive
Inhibitor CSerine Protease X25Competitive

Note: The data in this table is illustrative and based on representative values for similar classes of inhibitors found in the literature.[2][5][6]

Conclusion and Future Perspectives

This compound serves as a highly valuable and versatile scaffold for the synthesis of novel enzyme inhibitors. Its strategic design allows for potent, transition-state analog inhibition of key enzymatic targets like β-lactamases and serine proteases. The synthetic protocols outlined in this application note provide a clear and adaptable framework for the creation of a diverse library of inhibitors. By systematically modifying the peripheral functionalities through techniques such as the Suzuki-Miyaura cross-coupling, researchers can fine-tune the inhibitory profile and pharmacokinetic properties of these compounds, paving the way for the development of next-generation therapeutics to combat antibiotic resistance and other significant diseases.

References

Application Notes and Protocols for Bioconjugation with 4-(Dipropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 4-(Dipropylcarbamoyl)phenylboronic acid in bioconjugation. Phenylboronic acids (PBAs) are a versatile class of reagents that form reversible covalent bonds with key biological functional groups, enabling applications in drug delivery, diagnostics, and biomaterial science.[1][2][3] The inclusion of a 4-(Dipropylcarbamoyl) substituent on the phenyl ring is designed to enhance solubility and modulate the electronic properties of the boronic acid moiety, offering potential advantages in bioconjugation strategies.[4] These notes will delve into the core principles of PBA-mediated bioconjugation, focusing on the formation of boronate esters with 1,2- or 1,3-diols and the stable complexes formed with salicylhydroxamic acids. We will provide detailed, field-tested protocols for these key conjugation strategies, alongside insights into reaction optimization, conjugate characterization, and troubleshooting.

Introduction: The Versatility of Phenylboronic Acid in Bioconjugation

Phenylboronic acids have emerged as powerful tools in chemical biology and drug development due to their unique ability to form reversible covalent bonds with specific functional groups under physiological conditions.[5] This reactivity is primarily centered around the interaction of the boronic acid moiety with diols, which are present in many biomolecules, including glycoproteins and ribonucleosides.[6] The resulting boronate esters are sensitive to pH, allowing for the design of stimuli-responsive systems for targeted drug release.[7][8]

The subject of these application notes, this compound, combines the established reactivity of the phenylboronic acid core with a lipophilic dipropylcarbamoyl group. While specific literature on this exact molecule is limited, the carbamoyl substituent is anticipated to enhance aqueous solubility and influence the pKa of the boronic acid, thereby affecting the kinetics and stability of boronate ester formation.[4][9]

Key Features of this compound:

  • Biocompatible Reactivity: Forms covalent bonds under mild, aqueous conditions compatible with biological systems.[10]

  • Reversible Linkages: The formation of boronate esters is reversible and pH-dependent, enabling the design of smart, stimuli-responsive bioconjugates.[2]

  • Targeting of Diols: Specifically reacts with 1,2- and 1,3-diols found in glycoproteins, saccharides, and other biomolecules.[3][11]

  • Stable Complex Formation: Forms highly stable complexes with salicylhydroxamic acid (SHA) derivatives, providing a robust conjugation strategy.[12][13]

  • Enhanced Solubility: The dipropylcarbamoyl group is expected to improve the solubility and handling of the reagent.[4]

Core Bioconjugation Strategies

Two primary strategies dominate the use of phenylboronic acids in bioconjugation: reaction with diols to form boronate esters and complexation with salicylhydroxamic acid.

Strategy 1: Boronate Ester Formation with Diols

The reaction between a phenylboronic acid and a 1,2- or 1,3-diol results in the formation of a cyclic boronate ester.[6] This equilibrium is pH-dependent, with the stability of the ester generally increasing at pH values above the pKa of the boronic acid.[14] This strategy is particularly useful for targeting glycoproteins and other glycosylated biomolecules.

Mechanism of Boronate Ester Formation

G PBA This compound Intermediate Tetrahedral Intermediate PBA->Intermediate + Diol - H₂O Diol Biomolecule with cis-diol Diol->Intermediate Intermediate->PBA + H₂O BoronateEster Cyclic Boronate Ester Intermediate->BoronateEster - H₂O BoronateEster->Intermediate + H₂O H2O 2 H₂O

Caption: Reversible formation of a cyclic boronate ester.

Strategy 2: Complexation with Salicylhydroxamic Acid (SHA)

The reaction of a phenylboronic acid with salicylhydroxamic acid (SHA) forms a highly stable boronate complex.[12][13] This interaction is significantly more stable than that with simple diols, particularly at physiological pH, making it an excellent choice for creating robust bioconjugates.[15][16]

Mechanism of SHA-Boronate Complex Formation

G PBA This compound Complex Stable SHA-Boronate Complex PBA->Complex + SHA SHA SHA-modified Biomolecule SHA->Complex Complex->PBA pH < 5 H2O 2 H₂O

Caption: Formation of a stable SHA-boronate complex.

Experimental Protocols

Protocol 1: Conjugation to a Glycoprotein via Diol Interaction

This protocol describes the general procedure for conjugating this compound to a glycoprotein, such as horseradish peroxidase (HRP), which contains accessible carbohydrate moieties.

Materials:

  • This compound

  • Glycoprotein (e.g., HRP)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.5

  • Quenching Buffer: 100 mM Tris-HCl, pH 8.5

  • Purification system (e.g., size-exclusion chromatography or dialysis)

  • Characterization equipment (e.g., UV-Vis spectrophotometer, SDS-PAGE)

Procedure:

  • Reagent Preparation:

    • Dissolve the glycoprotein in Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute with Conjugation Buffer.

  • Conjugation Reaction:

    • Add a 20- to 100-fold molar excess of the this compound solution to the glycoprotein solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent with a diol, such as sorbitol, can be added to the reaction mixture.

  • Purification:

    • Remove the excess, unreacted boronic acid reagent by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm the conjugation by UV-Vis spectroscopy, looking for the characteristic absorbance of the phenylboronic acid moiety.

    • Analyze the conjugate by SDS-PAGE to confirm the integrity of the protein.

    • Determine the degree of labeling using appropriate analytical techniques.

Data Summary Table:

ParameterRecommended RangeNotes
pH8.0 - 9.0Higher pH favors boronate ester formation.[14]
Molar Excess of PBA20x - 100xOptimize based on the glycoprotein.
Reaction Time2 - 4 hoursMonitor progress by analytical methods.
TemperatureRoom TemperatureAvoid high temperatures to prevent protein denaturation.
Protocol 2: Conjugation to a Salicylhydroxamic Acid (SHA)-Modified Molecule

This protocol outlines the conjugation of this compound to a biomolecule that has been pre-functionalized with a salicylhydroxamic acid group.

Materials:

  • This compound

  • SHA-modified biomolecule

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4

  • Purification system (e.g., size-exclusion chromatography or dialysis)

  • Characterization equipment (e.g., UV-Vis spectrophotometer, mass spectrometry)

Procedure:

  • Reagent Preparation:

    • Dissolve the SHA-modified biomolecule in Conjugation Buffer.

    • Prepare a stock solution of this compound as described in Protocol 1.

  • Conjugation Reaction:

    • Add a 1.5- to 5-fold molar excess of the this compound solution to the SHA-modified biomolecule solution.

    • Incubate the reaction mixture at room temperature for 1 hour. The reaction is typically rapid.[12]

  • Purification:

    • Purify the conjugate to remove excess boronic acid reagent using size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the formation of the stable boronate complex using UV-Vis spectroscopy or mass spectrometry.[16]

Data Summary Table:

ParameterRecommended ValueNotes
pH7.2 - 8.0The SHA-boronate complex is stable at physiological pH.[13]
Molar Excess of PBA1.5x - 5xThe reaction is highly efficient.
Reaction Time1 hourTypically a rapid reaction.
TemperatureRoom TemperatureMild conditions are sufficient.

Troubleshooting and Key Considerations

  • Low Conjugation Efficiency:

    • Increase the pH of the reaction buffer for diol conjugations.

    • Increase the molar excess of the boronic acid reagent.

    • Ensure the biomolecule has accessible diol or SHA groups.

  • Precipitation:

    • The dipropylcarbamoyl group should enhance solubility, but if precipitation occurs, consider using a co-solvent or adjusting the buffer composition.

  • Instability of the Conjugate:

    • For diol-based conjugates, ensure the storage buffer is at a pH that maintains the stability of the boronate ester (typically pH > 7).

    • SHA-boronate complexes are generally stable but can be sensitive to very low pH (<5).[12]

Conclusion

This compound is a promising reagent for bioconjugation, offering the well-established reactivity of the phenylboronic acid moiety with the potential for improved solubility and handling characteristics. The protocols provided herein for conjugation to diols and salicylhydroxamic acids serve as a starting point for researchers to develop novel bioconjugates for a wide range of applications in drug delivery, diagnostics, and beyond. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are essential for successful outcomes.

References

Experimental procedure for amide formation with 4-(Dipropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 4-(Dipropylcarbamoyl)phenylboronic acid

Introduction: The Convergence of Boronic Acids and Amide Bonds in Modern Synthesis

The amide bond is an essential structural motif, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals and functional materials. Consequently, the development of robust and efficient methods for amide bond formation remains a cornerstone of synthetic chemistry.[1][2] Phenylboronic acids, recognized for their stability, low toxicity, and versatile reactivity, have emerged as critical building blocks in medicinal chemistry and materials science.[3] This application note provides a detailed experimental protocol for the synthesis of this compound, a bifunctional molecule incorporating both a boronic acid moiety and a tertiary amide.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of reagents, and provide a framework for troubleshooting, thereby ensuring both scientific integrity and practical success.

Pillar 1: Mechanistic Underpinnings of Amide Bond Formation

While the target molecule is synthesized using a standard coupling reagent, it is valuable to understand the dual roles boronic acids can play in amidation.

A. Boronic Acids as Catalysts for Direct Amidation

In certain contexts, arylboronic acids can serve as mild Lewis acid catalysts for the direct condensation of carboxylic acids and amines, a process that typically requires high temperatures to overcome the unfavorable formation of ammonium carboxylate salts.[4] The catalytic cycle is thought to involve the formation of a more reactive acyloxyboronic acid intermediate.[5] Theoretical and experimental studies suggest that this process may proceed through a dimeric B-O-B motif, which activates the carboxylic acid while orchestrating the delivery of the amine nucleophile.[6] For this catalytic process to be effective, the removal of water, the reaction's sole byproduct, is crucial and is typically achieved using molecular sieves or azeotropic distillation.[5][7]

Boronic_Acid_Catalysis RCOOH Carboxylic Acid (R-COOH) Intermediate Acyloxyboronic Acid Intermediate RCOOH->Intermediate + ArB(OH)₂ ArBOH2 Boronic Acid Catalyst (ArB(OH)₂) H2O_out H₂O Intermediate->H2O_out - H₂O Product Amide (R-CONHR') Intermediate->Product + R'-NH₂ Amine Amine (R'-NH₂) Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->ArBOH2

Caption: Catalytic cycle of boronic acid-mediated direct amidation.

B. Activated Coupling Reagents: The Industrial Workhorse

For a more rapid, reliable, and broader-scope synthesis, particularly for molecules like this compound, the use of stoichiometric coupling reagents is the preferred method. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly activated intermediate that is readily attacked by the amine.[2] Common classes include:

  • Carbodiimides (EDC, DCC, DIC): These form a highly reactive O-acylisourea intermediate.[2][8]

  • Phosphonium Salts (PyBOP, PyAOP): These generate activated phosphonium esters.[9][10]

  • Aminium/Uronium Salts (HATU, HBTU, HCTU): These form activated OBt, OAt, or Oxyma esters, which are highly efficient and known to suppress side reactions like racemization.[1][10]

This protocol will employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective uronium salt-based coupling reagent that generates a reactive OAt ester.[10]

HATU_Mechanism CarboxylicAcid 4-Carboxyphenyl- boronic Acid ActiveEster Activated OAt-Ester Intermediate CarboxylicAcid->ActiveEster + HATU HATU HATU + Base Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amine Dipropylamine Product Target Amide Tetrahedral->Product Byproduct HOAt Byproduct Tetrahedral->Byproduct

Caption: General mechanism for HATU-mediated amide bond formation.

Pillar 2: A Validated Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound from 4-carboxyphenylboronic acid and dipropylamine.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Molar Eq.Amount
4-Carboxyphenylboronic acidC₇H₇BO₄165.941.01.00 g
DipropylamineC₆H₁₅N101.191.10.67 g (0.93 mL)
HATUC₁₀H₁₅F₆N₆OP380.231.12.53 g
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.242.52.60 mL
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09-20 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As needed
1 M Hydrochloric Acid (HCl)HCl36.46-As needed
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-As needed
Brine (Saturated NaCl)NaCl58.44-As needed
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-As needed
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel) or recrystallization

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-carboxyphenylboronic acid (1.00 g, 6.03 mmol) and HATU (2.53 g, 6.63 mmol).

  • Dissolution: Add anhydrous DMF (20 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add DIPEA (2.60 mL, 15.08 mmol) to the reaction mixture. Stir for 5 minutes.

  • Amine Addition: Add dipropylamine (0.93 mL, 6.63 mmol) dropwise to the activated mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up - Quenching and Extraction:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (100 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL). Expert Tip: The acidic and basic washes remove unreacted starting materials and coupling byproducts like HOAt and excess DIPEA.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Option A (Chromatography): Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Option B (Recrystallization): Boronic acids can often be purified by recrystallization.[11] Attempt recrystallization from a suitable solvent system, such as hot water or an ethanol/water mixture.[12]

Pillar 3: Expertise and Trustworthiness

Rationale for Experimental Choices
  • Choice of Coupling Reagent (HATU): HATU is selected for its high reactivity and clean reaction profile.[10] It generates a highly activated OAt-ester, which reacts rapidly with the amine, minimizing potential side reactions. While racemization is not a concern with an achiral amine like dipropylamine, HATU's efficiency makes it a superior choice over carbodiimides, which can sometimes lead to the formation of difficult-to-remove urea byproducts.[13]

  • Choice of Base (DIPEA): A non-nucleophilic tertiary amine base like DIPEA is essential. Its role is to deprotonate the carboxylic acid, facilitating its reaction with HATU, and to neutralize the hexafluorophosphate salt. Its steric bulk prevents it from competing with dipropylamine as a nucleophile.[14]

  • Solvent and Temperature: Anhydrous DMF is an excellent polar aprotic solvent that dissolves all reactants. The initial cooling to 0 °C helps to control any exotherm during the activation and amine addition steps, ensuring a controlled reaction.

In-Process Controls and Troubleshooting
  • Reaction Monitoring: TLC is a critical in-process control. Use a mobile phase like 50% ethyl acetate in hexanes. The product, being more nonpolar than the starting carboxylic acid, will have a higher Rf value. Incomplete consumption of the starting acid may indicate insufficient coupling reagent or base, or impure reagents.

  • Purification Challenges: Phenylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential to streak.[11] If chromatography proves difficult, forming the diethanolamine adduct or using a sorbitol extraction are alternative purification strategies.[11] Recrystallization is often a highly effective and scalable method for purifying both amides and boronic acids.[12]

  • Low Yield: Potential causes for low yield include moisture in the reaction (hydrolyzing the active ester), impure reagents, or insufficient reaction time. Ensure all glassware is oven-dried and reagents are anhydrous.

Experimental_Workflow Start Combine Carboxylic Acid & HATU in Flask Add_Solvent Add Anhydrous DMF Start->Add_Solvent Cool Cool to 0 °C Add_Solvent->Cool Add_Base Add DIPEA Cool->Add_Base Add_Amine Add Dipropylamine Add_Base->Add_Amine React Stir at RT (Monitor by TLC) Add_Amine->React Quench Quench & Extract (EtOAc, HCl, NaHCO₃, Brine) React->Quench Dry Dry (MgSO₄) & Concentrate Quench->Dry Purify Purify (Chromatography or Recrystallization) Dry->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes & Protocols: The Utility of 4-(Carbamoyl)phenylboronic Acids in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Chemists, and Drug Development Professionals

Editor's Note: Direct catalytic applications for 4-(Dipropylcarbamoyl)phenylboronic acid are not extensively documented in readily available scientific literature. However, the broader class of 4-(carbamoyl)phenylboronic acids are valuable reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This guide will therefore focus on the well-established applications of structurally similar analogs, such as 4-(methylcarbamoyl)phenylboronic acid and 4-(diethylcarbamoyl)phenylboronic acid, in the Suzuki-Miyaura cross-coupling reaction. The principles, protocols, and mechanistic insights presented herein are directly translatable and serve as a robust starting point for employing this compound in similar synthetic transformations.

Introduction: The Strategic Advantage of the Carbamoyl Moiety

Phenylboronic acids are foundational building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The substituent at the 4-position of the phenyl ring plays a critical role in modulating the electronic properties, solubility, and reactivity of the boronic acid. The presence of a carbamoyl group, such as a dipropylcarbamoyl moiety, offers distinct advantages:

  • Enhanced Solubility: The amide functionality can improve the solubility of the boronic acid in a wider range of organic solvents, facilitating more efficient and homogeneous reaction conditions.[1]

  • Modulated Reactivity: The carbamoyl group is an electron-withdrawing group, which can influence the transmetalation step in the catalytic cycle. This electronic tuning is crucial for optimizing reaction yields and minimizing side reactions like protodeboronation.

  • Versatile Functional Handle: The amide itself is a stable functional group that can be a key structural feature in the final target molecule or serve as a precursor for further chemical modifications. This makes these reagents particularly valuable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2]

These characteristics position this compound as a valuable reagent for the construction of biaryl and heteroaryl structures, which are prevalent motifs in medicinal chemistry and materials science.[1][2]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the efficient coupling of a boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base.[3][4][5]

General Reaction Scheme

Suzuki_Miyaura BoronicAcid This compound Plus1 + Organohalide Ar-X (X = Br, I, Cl, OTf) Arrow Pd Catalyst, Base Solvent, Heat Organohalide->Arrow Product 4-(Dipropylcarbamoyl)biaryl Arrow->Product Plus2 + Byproduct B(OH)₂X + Base·HX

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of catalyst, ligand, base, and solvent is critical for a successful transformation, especially when dealing with electronically modified substrates.[4][6]

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar'B(OH)₃]⁻ PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl Boronate Ar'B(OH)₃⁻ (from Boronic Acid + Base) Boronate->Transmetalation RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required depending on the specific coupling partner.

Protocol 1: Coupling with an Aryl Bromide (Standard Conditions)

This protocol is suitable for reactive aryl bromides and iodides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Water (10:1 v/v), degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound, the aryl bromide, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Atmosphere Exchange: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Solvent Addition: Add the degassed toluene/water mixture via syringe.

  • Reaction: Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS). Reaction times typically range from 2 to 12 hours.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3][4]

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Coupling with an Aryl Chloride (For Challenging Substrates)

Aryl chlorides are less reactive and often require a more active catalyst system and higher temperatures.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane, degassed

  • Reaction vessel (e.g., sealed microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add all solid reagents to a dry reaction vessel.

  • Atmosphere Exchange: Seal the vessel and remove from the glovebox (if used). If not, perform the evacuate/backfill cycle as described in Protocol 1.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to 100-120 °C. For microwave-assisted reactions, a typical condition might be 120 °C for 30-60 minutes.[5] Monitor for completion.

  • Work-up and Purification: Follow the same procedure as outlined in Protocol 1.

Data Presentation: Catalyst System Performance

The choice of catalyst, ligand, and base is paramount for achieving high yields. The following table summarizes typical catalyst systems used for coupling various phenylboronic acids, which can be adapted for this compound.

Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100>90
4-ChlorobenzonitrilePd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2.5)1,4-Dioxane12085-95
3-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O9080-90
Phenyl triflatePdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane100>90

Data is representative and based on established protocols for similar boronic acids.[4][6][7]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling reagents.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Palladium Compounds: Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: Organic solvents are flammable and should be kept away from ignition sources. Degassing of solvents should be done carefully.

  • Bases: Strong bases like potassium phosphate and potassium carbonate are corrosive and/or irritants. Handle with care.

Conclusion

This compound, by virtue of its structural features, is a highly promising building block for the synthesis of complex biaryl systems via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented provide a comprehensive and authoritative framework for researchers to successfully employ this reagent. Careful selection of the catalyst system and reaction conditions, guided by the principles outlined in this document, will enable the efficient construction of target molecules for applications in drug discovery, materials science, and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-(Dipropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for the successful application of 4-(Dipropylcarbamoyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. As a moderately electron-deficient boronic acid, this reagent presents unique challenges and opportunities in the synthesis of complex biaryl scaffolds. This document will equip you with the foundational knowledge and practical solutions to navigate these challenges effectively.

Understanding the Reagent: this compound

The presence of the electron-withdrawing dipropylcarbamoyl group at the para position deactivates the boronic acid, which can influence the kinetics of the catalytic cycle, particularly the transmetalation step.[1] Furthermore, like many boronic acids, it is susceptible to decomposition pathways such as protodeboronation, especially under suboptimal conditions.[2] This guide will address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in this specific coupling can often be attributed to a few critical parameters. A systematic evaluation of your reaction setup is the first step.

  • Reagent Quality and Stability: this compound, like other boronic acids, can degrade over time. It is crucial to use a fresh, high-purity reagent. Consider storing it under inert gas and at a low temperature (2-8°C is often recommended for similar compounds) to minimize degradation.[3]

  • Catalyst and Ligand Integrity: The choice of palladium catalyst and ligand is paramount. For electron-deficient boronic acids, catalyst systems that promote the transmetalation step are often more effective. Ensure your palladium source, particularly Pd(0) precursors, and phosphine ligands have not been compromised by exposure to air.[2]

  • Reaction Conditions: An inert atmosphere is non-negotiable. Oxygen can lead to the formation of palladium black and the homocoupling of the boronic acid, both of which will significantly reduce the yield of your desired product.[2] Ensure your solvents are thoroughly degassed and the reaction is conducted under a positive pressure of argon or nitrogen.[2]

Q2: I am observing a significant amount of a byproduct that appears to be the protonated arene (N,N-dipropylbenzamide). What is causing this and how can it be minimized?

A2: The byproduct you are observing is likely the result of protodeboronation, a common side reaction with boronic acids where the C-B bond is cleaved and replaced with a C-H bond.[2] This is particularly prevalent with electron-deficient boronic acids.

  • Base Selection: The choice and strength of the base are critical. Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH).[2]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can be highly effective in minimizing protodeboronation.[2]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can mitigate protodeboronation. The boronic acid is then generated in situ at a low concentration throughout the reaction.[4]

Q3: What are the recommended starting points for catalyst and ligand selection for this type of electron-deficient boronic acid?

A3: For electron-deficient boronic acids, the transmetalation step is often rate-limiting. Therefore, catalyst systems that are highly active and promote this step are preferred.

  • Palladium Precatalysts: Modern palladium precatalysts, such as those from the Buchwald or Fu research groups (e.g., XPhos Pd G3), are often highly effective for challenging couplings.[2] These catalysts are designed for high activity and stability.

  • Electron-Rich Ligands: The use of electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, or cataCXium A) can accelerate the catalytic cycle and improve yields.[5][6]

  • Catalyst Loading: While a higher catalyst loading might seem like a straightforward solution to low reactivity, it can also lead to increased side reactions. A typical starting point is 1-5 mol% of the palladium catalyst.[1]

Q4: How does the choice of solvent impact the success of the coupling reaction with this compound?

A4: The solvent system plays a crucial role in dissolving the reagents, influencing the activity of the catalyst, and affecting the rate of side reactions.

  • Aprotic Solvents: A mixture of a polar aprotic solvent like 1,4-dioxane or tetrahydrofuran (THF) with water is a common choice for Suzuki couplings. The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[7]

  • Anhydrous Systems: If protodeboronation is a significant issue, transitioning to a completely anhydrous solvent system, such as anhydrous DMF or toluene, with a soluble organic base may be beneficial.[8]

  • Biphasic vs. Homogeneous: For biphasic systems (e.g., dioxane/water), vigorous stirring is essential to ensure efficient mixing and mass transfer between the organic and aqueous phases.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Very Low Conversion 1. Inactive Catalyst- Use a fresh batch of palladium catalyst and ligand. - Consider using a more robust, air-stable precatalyst.[2] - Ensure proper activation of Pd(II) to Pd(0) in situ.
2. Insufficiently Degassed System- Thoroughly degas all solvents by sparging with an inert gas for 15-30 minutes.[2] - Ensure the reaction vessel is properly flushed with argon or nitrogen.
3. Inappropriate Base or Solvent- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/H₂O, THF/H₂O, toluene).[7][8]
Significant Protodeboronation 1. Base is too strong or concentration of water is too high- Switch to a milder base (e.g., KF, K₂CO₃).[2] - Reduce the amount of water in the solvent mixture or switch to anhydrous conditions.
2. Prolonged reaction time at high temperature- Monitor the reaction closely and stop it once the starting material is consumed. - Attempt the reaction at a lower temperature.
Formation of Homocoupled Boronic Acid Byproduct 1. Presence of Oxygen- Ensure a strictly inert atmosphere throughout the reaction.[2] - Use freshly degassed solvents.
2. Use of a Pd(II) precatalyst without an efficient reducing agent- The homocoupling can sometimes be a pathway for the in situ reduction of Pd(II) to Pd(0). Using a Pd(0) source directly can mitigate this.
Difficulty in Product Purification 1. Co-elution with Boronic Acid Starting Material or Byproducts- Convert the unreacted boronic acid to a more polar boronate by washing the organic layer with a dilute base. - Consider recrystallization as an alternative to column chromatography for amide-containing products.
2. Amide group coordination to the chromatography stationary phase- Add a small amount of a polar solvent like methanol to the eluent to improve the elution of the product.

Experimental Workflow & Visualization

A general, optimized workflow for the Suzuki coupling of this compound is presented below. This should be considered a starting point for optimization with your specific aryl halide.

Optimized Suzuki Coupling Protocol (Starting Point)
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon or nitrogen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (if required).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[2]

Logical Workflow Diagram

Suzuki_Optimization_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Loop Reagents 1. Combine Boronic Acid, Aryl Halide, & Base Inert 2. Establish Inert Atmosphere (Ar/N2) Reagents->Inert Catalyst 3. Add Catalyst/Ligand Inert->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Heat 5. Heat & Stir (80-100 °C) Solvent->Heat Monitor 6. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 7. Quench & Extract Monitor->Workup LowYield Low Yield? Monitor->LowYield Purify 8. Purify Product (Chromatography/Recrystallization) Workup->Purify Analysis 9. Characterize Product Purify->Analysis LowYield->Workup No Optimize Adjust: - Catalyst/Ligand - Base - Solvent - Temperature LowYield->Optimize Yes Optimize->Reagents Re-run

Caption: Optimized workflow for Suzuki coupling with this compound.

References

Troubleshooting low yield in reactions with 4-(Dipropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low yields in cross-coupling reactions involving 4-(Dipropylcarbamoyl)phenylboronic acid. As a substituted phenylboronic acid, its reactivity is influenced by the electron-withdrawing nature of the C4-amide group, which can present unique challenges compared to simpler arylboronic acids. This document is structured as a series of frequently asked questions (FAQs) to directly address common experimental issues, explaining the underlying chemical principles and providing actionable protocols for optimization.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reagent Integrity and Initial Setup

Q1: My reaction is sluggish or fails completely, with mostly starting materials recovered. Where should I begin troubleshooting?

A1: When a reaction fails to initiate, the root cause often lies in the quality of the reagents or the integrity of the reaction setup. The electron-withdrawing carbamoyl group on your boronic acid can make the transmetalation step of the Suzuki-Miyaura cycle inherently slower, rendering the reaction more sensitive to suboptimal conditions.[1][2]

Initial Troubleshooting Workflow:

G Start Reaction Failure: Low Conversion Reagent_Check Step 1: Verify Reagent Quality & Purity - Boronic Acid (see Q2) - Aryl Halide (purity >97%) - Catalyst (active?) - Base (anhydrous?) - Solvent (dry, degassed?) Start->Reagent_Check Setup_Check Step 2: Scrutinize Reaction Setup - Inert Atmosphere (thoroughly degassed?) - Temperature Control (accurate?) - Stirring (efficient?) Reagent_Check->Setup_Check Optimization Step 3: Proceed to Condition Optimization (See Sections 2 & 3) Setup_Check->Optimization G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation (R²-B(OH)₂, Base) PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product Reductive Elimination

References

Preventing protodeboronation of 4-(Dipropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-(Dipropylcarbamoyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent, with a primary focus on preventing its undesired protodeboronation. As Senior Application Scientists, we have compiled this guide based on extensive experience and the current scientific literature to ensure the success of your experiments.

Understanding the Challenge: Protodeboronation

Protodeboronation is a prevalent side reaction in processes utilizing arylboronic acids, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of the corresponding arene (in this case, N,N-dipropylbenzamide). This decomposition pathway consumes your valuable starting material, reduces the yield of your desired product, and complicates purification.[2]

The this compound, with its electron-withdrawing amide functionality, presents a unique stability profile that requires careful consideration of reaction parameters to mitigate protodeboronation.

Troubleshooting Guide: Preventing Protodeboronation

This section addresses common issues encountered during experiments with this compound and provides actionable solutions rooted in chemical principles.

Issue 1: Low Yields in Suzuki-Miyaura Coupling Attributed to Protodeboronation

Symptoms:

  • Formation of N,N-dipropylbenzamide as a major byproduct, confirmed by LC-MS or NMR.

  • Incomplete consumption of the coupling partner (e.g., aryl halide).

  • Difficulty in isolating the desired biaryl product.

Root Causes & Solutions:

  • Inappropriate Base Selection: The choice and concentration of the base are critical. Strong bases, especially hydroxides (e.g., NaOH, KOH), significantly accelerate base-catalyzed protodeboronation.[3][4] The mechanism often involves the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻), which is then susceptible to protonolysis.[1][3]

    • Solution: Employ milder bases. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred as they provide a less harsh basic environment while still facilitating the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Elevated Reaction Temperature: Higher temperatures, while often used to drive reactions to completion, can significantly increase the rate of protodeboronation.[2]

    • Solution: Optimize the reaction temperature. Aim for the lowest temperature that affords a reasonable reaction rate. It is often beneficial to start with a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is sluggish.

  • Presence of Excess Water: Water acts as a proton source for protodeboronation. While aqueous solvent mixtures are common in Suzuki-Miyaura couplings, a high water content can be detrimental.

    • Solution: Minimize the water content. Use anhydrous solvents where possible. If an aqueous mixture is necessary, reduce the proportion of water. For particularly sensitive substrates, consider using a Dean-Stark apparatus to remove water azeotropically.

  • Inefficient Catalyst System: A slow catalytic cycle means the boronic acid remains under potentially degrading conditions for an extended period.

    • Solution: Utilize a highly active palladium catalyst and ligand system. Modern catalysts, often featuring bulky, electron-rich phosphine ligands, can accelerate the desired cross-coupling reaction, thereby outcompeting the protodeboronation side reaction.

  • Prolonged Reaction Times: The longer the boronic acid is exposed to the reaction conditions, the greater the extent of decomposition.

    • Solution: Monitor the reaction closely and work it up promptly upon completion.

Workflow for Optimizing Suzuki-Miyaura Coupling to Minimize Protodeboronation:

G cluster_0 Initial Reaction Setup cluster_1 Reaction Execution & Monitoring cluster_2 Troubleshooting Loop cluster_3 Work-up & Purification start Assemble Reaction under Inert Atmosphere reagents Add this compound, Aryl Halide, Pd Catalyst, Ligand, and Base start->reagents solvent Add Degassed Solvent(s) reagents->solvent heat Heat to Optimized Temperature (e.g., 60-80 °C) solvent->heat monitor Monitor Progress by LC-MS/TLC (Check for product formation and N,N-dipropylbenzamide byproduct) heat->monitor decision Reaction Stalled or High Protodeboronation? monitor->decision adjust Adjust Parameters: - Lower Temperature - Change Base (e.g., K₃PO₄) - Use More Active Catalyst decision->adjust Yes workup Quench Reaction & Perform Aqueous Work-up decision->workup No (Reaction Complete) adjust->heat Re-optimize purify Purify by Column Chromatography workup->purify end Isolate Desired Product purify->end G ArB(OH)₂ ArB(OH)₂ ArB(OH)₃⁻ ArB(OH)₃⁻ ArB(OH)₂->ArB(OH)₃⁻ + OH⁻ (fast equilibrium) Ar-H + B(OH)₄⁻ Ar-H + B(OH)₄⁻ ArB(OH)₃⁻->Ar-H + B(OH)₄⁻ + H₂O (rate-determining step)

References

Removal of boron impurities from reactions with 4-(Dipropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 4-(Dipropylcarbamoyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification and use of this reagent, with a primary focus on addressing challenges related to boron-containing impurities in common reactions such as the Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Understanding the Challenge: The Nature of Boron Impurities

This compound is a versatile reagent in organic synthesis. However, like all boronic acids, it and its derivatives can be the source of persistent impurities in your reaction products. Understanding the nature of these impurities is the first step toward effective removal.

  • Unreacted Boronic Acid: Excess boronic acid from the reaction is a common impurity.

  • Boroxines (Boric Anhydrides): Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[1][2][3] This is a reversible process, and boroxines can hydrolyze back to the boronic acid under aqueous workup conditions, complicating purification.[2] The equilibrium between the boronic acid and boroxine is influenced by factors such as solvent, temperature, and the electronic properties of the substituents on the phenyl ring.[1]

  • Homocoupling Products: Palladium catalysts, especially in the presence of oxygen, can promote the unwanted coupling of two boronic acid molecules, leading to the formation of a biaryl impurity.[4]

  • Protodeboronation Products: This is a significant side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of N,N-dipropylbenzamide.[5] This process is often promoted by aqueous basic conditions and elevated temperatures.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound.

Q1: My NMR spectrum shows broad peaks that I suspect are from boron impurities. How can I confirm this?

A1: Boron-containing species can indeed cause peak broadening in ¹H NMR. To confirm the presence of boronic acid or its derivatives, you can perform a simple analytical test. A colorimetric method using a curcumin-based stain on a TLC plate can provide rapid qualitative detection of boronic acids and their derivatives.[6] For quantitative analysis, techniques like HPLC with UV or MS detection are suitable.[7][8] LC-MS/MS can offer high sensitivity for trace-level quantification of boronic acid impurities.[9]

Q2: I observe a significant amount of homocoupled biaryl product in my Suzuki-Miyaura reaction. What are the primary causes and how can I prevent it?

A2: Homocoupling is primarily caused by the presence of Pd(II) species and oxygen in the reaction mixture.[4] To minimize this side reaction, ensure your reaction is thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen). Using a palladium precatalyst that rapidly generates the active Pd(0) species can also be beneficial. Additionally, slow addition of the boronic acid can help to keep its concentration low, favoring the desired cross-coupling over homocoupling.

Q3: What is boroxine, and how does it affect my reaction and purification?

A3: Boroxine is the cyclic anhydride trimer of a boronic acid, formed by the loss of three molecules of water.[1][2][3] The formation of boroxine from this compound is a reversible equilibrium. In your reaction, the presence of boroxine can complicate stoichiometry. During purification, boroxine can hydrolyze back to the boronic acid, especially during aqueous workup, making it seem as though the boronic acid is difficult to remove. It's important to be aware of this equilibrium when analyzing crude reaction mixtures and designing purification strategies.

Q4: Can I use standard silica gel chromatography to purify my product from boronic acid impurities?

A4: While possible, it can be challenging. Boronic acids are known to stick to silica gel, leading to streaking and poor separation.[10][11] The Lewis acidic nature of silica can also promote the degradation of some boronic acids. For more effective chromatographic purification, consider using neutral alumina or boric acid-impregnated silica gel, which can suppress the over-adsorption of boronic acids.[10][12]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the removal of boron impurities from reactions with this compound.

Issue 1: Residual Boronic Acid in the Final Product After Aqueous Workup

Symptoms:

  • ¹H NMR of the purified product shows broad peaks corresponding to the aromatic protons of the boronic acid.

  • LC-MS analysis confirms the presence of a species with the mass of this compound.

Root Cause Analysis and Solutions:

The presence of the amide group in this compound can influence its pKa and solubility compared to simple phenylboronic acid. While a standard basic wash is often effective, optimization may be required.

This is often the first line of defense for removing acidic boronic acid impurities.[13][14] The principle is to convert the boronic acid into its more water-soluble boronate salt under basic conditions.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and wash with 1-2 M aqueous NaOH or KOH solution. Repeat the extraction 2-3 times.

  • Back-Extraction (Optional but Recommended): To recover any product that may have partitioned into the basic aqueous layer, you can acidify the combined aqueous layers with concentrated HCl until acidic (pH ~2) and then extract with the same organic solvent.

  • Final Wash and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Troubleshooting this method:

  • Incomplete Extraction: If a single basic wash is insufficient, it may be due to the lipophilicity of the dipropylcarbamoyl group hindering partitioning into the aqueous phase. Increasing the number of extractions or the concentration of the base may be necessary.

  • Product Instability: If your desired product is base-sensitive, this method may not be suitable.

Solid-supported scavengers offer a highly effective and clean method for removing excess boronic acid without the need for aqueous extractions.

  • Diol-Based Scavengers: These resins contain diol functional groups that form stable cyclic esters with boronic acids.[6][15]

  • Diethanolamine (DEAM)-Based Scavengers: These are particularly effective for sequestering boronic acids.[13]

Protocol for Using a Scavenger Resin:

  • Resin Selection: Choose a diol or DEAM-functionalized scavenger resin.

  • Reaction Setup: After the main reaction is complete, add the scavenger resin to the crude reaction mixture (typically 2-4 equivalents relative to the excess boronic acid).

  • Stirring: Stir the mixture at room temperature for a few hours to overnight to ensure complete scavenging.

  • Filtration: Filter off the resin and wash it with the reaction solvent.

  • Workup: The filtrate, now free of boronic acid, can be concentrated and further purified if necessary.

Table 1: Comparison of Common Boronic Acid Removal Techniques

TechniquePrincipleAdvantagesDisadvantages
Basic L-L Extraction Formation of water-soluble boronate saltSimple, inexpensive, scalableNot suitable for base-sensitive products; can be labor-intensive
Scavenger Resins Covalent binding to a solid supportHigh selectivity, simple filtration workupHigher cost, may require longer reaction times
Chromatography Differential adsorptionCan provide very high purityCan be challenging due to boronic acid sticking to silica; may require special stationary phases
Issue 2: Difficulty in Purifying a Polar Product from Boronic Acid Impurities

Symptoms:

  • Both the desired product and the boronic acid impurity are highly polar, leading to co-elution during normal-phase chromatography.

  • The product is highly water-soluble, making extraction-based methods inefficient.

Root Cause Analysis and Solutions:

When both the product and the impurity have similar polarities, standard purification techniques may fail. In such cases, a derivatization approach can be highly effective.

This method involves converting the boronic acid into a stable diethanolamine (DABO) boronate ester.[16][17] These adducts are often crystalline and can be easily separated by filtration or exhibit different chromatographic behavior.

Protocol:

  • Adduct Formation: In a suitable solvent like dichloromethane or ether, add one equivalent of diethanolamine to the crude reaction mixture.[18]

  • Precipitation and Filtration: The DABO boronate of this compound may precipitate out of solution. If so, it can be removed by filtration. If the desired product is the one that precipitates, this method can be used to isolate it from the now more soluble boronic acid derivative.

  • Chromatographic Separation: If precipitation does not occur, the DABO boronate will have a different polarity compared to the free boronic acid, which may allow for easier separation by chromatography.

Visualizing the Workflow: A Decision Tree for Boron Impurity Removal

Boron_Removal_Workflow start Crude Reaction Mixture Containing Boron Impurities is_product_base_stable Is the product stable to base? start->is_product_base_stable basic_extraction Perform Basic Liquid-Liquid Extraction is_product_base_stable->basic_extraction Yes scavenger_resin Use Scavenger Resin (Diol or DEAM) is_product_base_stable->scavenger_resin No is_separation_achieved Is the separation successful? basic_extraction->is_separation_achieved scavenger_resin->is_separation_achieved purified_product Purified Product is_separation_achieved->purified_product Yes chromatography Attempt Chromatographic Separation is_separation_achieved->chromatography No is_chrom_effective Is chromatography effective? chromatography->is_chrom_effective is_chrom_effective->purified_product Yes derivatization Consider Derivatization (e.g., with Diethanolamine) is_chrom_effective->derivatization No derivatization->chromatography

Caption: A decision tree for selecting the appropriate method for boron impurity removal.

Conclusion

The effective removal of boron-containing impurities is crucial for obtaining high-purity products in reactions involving this compound. By understanding the nature of these impurities and the principles behind various purification techniques, researchers can develop robust and efficient purification strategies. This guide provides a starting point for troubleshooting common issues, but it is important to remember that the optimal method will always depend on the specific properties of the desired product and the nature of the impurities present.

References

Improving the stability of 4-(Dipropylcarbamoyl)phenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Dipropylcarbamoyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving the stability of this versatile reagent in solution. Our goal is to empower you with the knowledge to anticipate and overcome common challenges in your experiments, ensuring the integrity and reproducibility of your results.

Introduction: The Stability Challenge of Phenylboronic Acids

Phenylboronic acids are indispensable tools in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] However, their utility can be compromised by inherent instabilities in solution. The boronic acid moiety is susceptible to several degradation pathways that can impact reagent stoichiometry, reaction yield, and purity of the final product. Understanding these pathways is the first step toward effective mitigation.

The primary degradation routes for phenylboronic acids include:

  • Oxidative Deboronation: An irreversible process where the carbon-boron bond is cleaved by reactive oxygen species (ROS), yielding the corresponding phenol and boric acid.[3][4][5] This can be a significant issue in biological applications or under aerobic reaction conditions.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, a process influenced by factors like pH and the presence of metal catalysts.[6][7]

  • Boroxine Formation: A reversible intermolecular dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride known as a boroxine.[1][2][8][9] While this is not strictly degradation as it's reversible, the formation of boroxine alters the active reagent concentration and can complicate characterization and stoichiometry.[6][8]

The 4-(Dipropylcarbamoyl) substituent on the phenyl ring of the target compound will influence its electronic properties and, consequently, its stability profile compared to unsubstituted phenylboronic acid. This guide will address these nuances in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

This section directly addresses common issues encountered when working with this compound in solution.

Q1: My reaction yield is inconsistent, and I suspect my boronic acid solution is degrading. What is the most likely cause?

A1: Inconsistent yields are a classic symptom of reagent degradation. For this compound, the two most probable culprits are oxidative deboronation and boroxine formation .

  • Oxidative Deboronation: If your reaction is run under aerobic conditions, exposed to ambient light, or if your solvents have not been degassed, oxidation is a strong possibility. The electron-donating nature of the amide group might slightly modulate susceptibility, but the fundamental pathway remains a concern. The product of this degradation, 4-(Dipropylcarbamoyl)phenol, will not participate in the desired reaction, leading to lower yields.

  • Boroxine Formation: If you are preparing stock solutions in anhydrous solvents and storing them, or if the solid reagent has been stored improperly, boroxine formation is highly likely.[8][9] This trimeric anhydride is often in equilibrium with the monomeric boronic acid in the presence of trace water.[8] If your reaction requires the monomeric form, this equilibrium can affect the effective concentration of your reagent.

To diagnose the issue, we recommend analyzing your stock solution by HPLC or ¹H NMR before use to check for the presence of the corresponding phenol or changes in the aromatic proton signals that might indicate boroxine formation.

Q2: I've observed the formation of a white precipitate in my stock solution of this compound in an organic solvent. What is it and what should I do?

A2: A white precipitate in an anhydrous organic solvent is often the corresponding boroxine . Boroxines are typically less soluble than their parent boronic acids in many organic solvents. This process is driven by the removal of water.[1][2]

What to do:

  • Characterize the precipitate: If possible, isolate the precipitate and analyze it by NMR or mass spectrometry to confirm its identity as the boroxine.

  • Revert to the boronic acid: The formation of boroxine is reversible.[8] Adding a small, controlled amount of water to your solution can shift the equilibrium back towards the monomeric boronic acid. However, be mindful that excess water can promote other degradation pathways or be detrimental to your subsequent reaction.

  • Best Practice: Prepare fresh solutions of the boronic acid immediately before use. If a stock solution is necessary, store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) to minimize both dehydration and potential oxidation.[10]

Q3: How does pH affect the stability of my this compound solution?

A3: The pH of an aqueous solution has a profound impact on the stability and reactivity of phenylboronic acids.

  • Acidic Conditions (Low pH): Lower pH can decrease the rate of H₂O₂-triggered oxidative deboronation.[11] However, strongly acidic conditions can promote protodeboronation.[6]

  • Basic Conditions (High pH): Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate species in the presence of a Lewis base (like hydroxide ions).[12] At pH values above the pKa, the anionic tetrahedral form predominates.[12] This tetrahedral form is generally more susceptible to oxidation. The binding affinity of boronic acids to diols (a key interaction in many of its applications) is also pH-dependent.[13]

For Suzuki-Miyaura reactions, a base is required, and the reaction is typically run at a high pH. The choice of base and reaction conditions should be optimized to balance the need for catalytic turnover with the stability of the boronic acid.

Q4: I am using this boronic acid in a biological buffer for screening purposes. What special precautions should I take?

A4: Biological applications introduce new stability challenges. Phenylboronic acids can be metabolically unstable and are susceptible to rapid oxidative deboronation by reactive oxygen species (ROS) often present in biological systems.[3] Their stability at physiological pH can be comparable to that of thiols.[4][5]

Precautions:

  • Buffer Preparation: Use freshly prepared, degassed buffers to minimize dissolved oxygen.

  • Antioxidants: Consider the inclusion of antioxidants in your buffer system, but be aware of potential interactions. Ascorbate and EDTA have been shown to surprisingly accelerate the degradation of a peptide boronic acid derivative in one study, so empirical testing is crucial.[14]

  • Chelating Agents: If metal-catalyzed oxidation is a concern, the addition of a chelating agent like EDTA might be beneficial, but again, this needs to be validated for your specific system.

  • Light Protection: Protect your solutions from light to prevent photo-oxidation.

  • Control Experiments: Always run control experiments to assess the stability of the boronic acid in your assay buffer over the time course of the experiment.

Key Degradation Pathways

To aid in understanding the stability challenges, the primary degradation pathways are illustrated below.

G cluster_0 Oxidative Deboronation cluster_1 Boroxine Formation cluster_2 Protodeboronation BA 4-(Dipropylcarbamoyl) phenylboronic acid Phenol 4-(Dipropylcarbamoyl)phenol BA->Phenol + [O] (e.g., H₂O₂) BA2 3 x 4-(Dipropylcarbamoyl) phenylboronic acid Boroxine Corresponding Boroxine BA2->Boroxine - 3 H₂O BA3 4-(Dipropylcarbamoyl) phenylboronic acid Arene N,N-Dipropylbenzamide BA3->Arene + H⁺

Caption: Major degradation pathways for this compound.

Experimental Protocols

To quantitatively assess the stability of your boronic acid, a systematic approach is necessary. Below are protocols for stability testing.

Protocol 1: Solution Stability Assessment by HPLC

This protocol allows for the quantification of the parent boronic acid and the appearance of degradation products over time.

Objective: To determine the degradation rate of this compound in a chosen solvent system.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., acetonitrile, DMSO, or an aqueous buffer).

  • Sample Incubation: Aliquot the stock solution into several vials. Store these vials under the desired experimental conditions (e.g., room temperature, 40°C, protected from light, exposed to air).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for analysis.

  • HPLC Analysis:

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Use a suitable reversed-phase HPLC method. A C18 column is often a good starting point.[15][16]

    • The mobile phase can be a gradient of water and acetonitrile, potentially with a modifier like formic acid. Note that acidic modifiers can sometimes promote on-column hydrolysis of boronate esters, but may be necessary for good peak shape of the acid.[15][16]

    • Monitor the chromatogram for the appearance of new peaks. The primary degradation product to look for is 4-(Dipropylcarbamoyl)phenol.

  • Data Analysis: Calculate the percentage of the remaining parent boronic acid at each time point relative to the initial (t=0) concentration. Plot this percentage against time to generate a degradation profile.

Table 1: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30°C
Protocol 2: Forced Degradation Study

This protocol helps to identify potential degradation products and understand the stability liabilities of the molecule under harsh conditions.[10]

Objective: To rapidly identify degradation pathways under stress conditions.

Methodology:

  • Prepare Solutions: Prepare solutions of the boronic acid in various stress media.

  • Apply Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound at 60°C.

  • Analysis: After a set period (e.g., 24 hours), analyze the samples by HPLC or LC-MS to identify and quantify the degradation products.

Storage and Handling Recommendations

Proper storage is critical to maintaining the quality of this compound.

Table 2: Recommended Storage Conditions

FormStorage TemperatureRecommended DurationSpecial Considerations
Solid Powder -20°C> 1 yearStore in a tightly sealed container under an inert atmosphere (argon or nitrogen). Protect from moisture and light.[10][17]
2-8°CShort-termSuitable for routine use, but for long-term stability, -20°C is recommended.
In Anhydrous Solvent -80°CUp to 6 monthsUse anhydrous solvents. Aliquot to avoid repeated freeze-thaw cycles. Purge with inert gas before sealing.
-20°CUp to 1 monthSuitable for short-term storage.

Workflow for Stability Troubleshooting

The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.

G start Inconsistent Results or Suspected Degradation check_solid Check Solid Reagent: - Age - Storage Conditions start->check_solid analyze_solution Analyze Stock Solution (HPLC, NMR) check_solid->analyze_solution degradation_present Degradation Products Detected? analyze_solution->degradation_present implement_changes Implement Corrective Actions: - Use fresh reagent - Prepare fresh solutions - Degas solvents - Protect from light - Optimize pH degradation_present->implement_changes Yes no_degradation No Degradation Detected degradation_present->no_degradation No end Problem Resolved implement_changes->end investigate_other Investigate Other Experimental Parameters no_degradation->investigate_other

Caption: A systematic workflow for troubleshooting stability issues.

By following the guidance in this technical support center, researchers can enhance the reliability of their experiments involving this compound, leading to more consistent and trustworthy scientific outcomes.

References

Technical Support Center: Suzuki Reactions with 4-(Dipropylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 4-(Dipropylcarbamoyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is structured to address the specific challenges posed by this electron-deficient boronic acid, providing not just protocols but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The presence of the electron-withdrawing dipropylcarbamoyl group at the 4-position significantly influences the reactivity of the phenylboronic acid. While this functional group is often crucial for the pharmacological or material properties of the target molecule, it renders the boronic acid susceptible to undesired side reactions, most notably protodeboronation.[1][2] This guide will focus on rational catalyst and condition selection to maximize coupling efficiency while minimizing these competing pathways.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My Suzuki coupling with this compound is resulting in low to no yield of the desired product. What are the primary factors I should investigate?

Answer: A low or failed yield with an electron-deficient boronic acid like this compound typically points to one of several critical issues. Before making drastic changes, systematically evaluate the following:

  • Catalyst Activity & Choice: The active Pd(0) species may not be forming or is being deactivated. For electron-deficient systems, a highly active catalyst is essential.[3][4]

  • Protodeboronation: This is the most common side reaction for electron-deficient boronic acids.[1][5] The C-B bond is cleaved and replaced by a C-H bond, consuming your starting material. This is often exacerbated by harsh basic conditions, elevated temperatures, and the presence of water.[3][4]

  • Homocoupling: The formation of a biphenyl species from two molecules of the boronic acid can occur, especially if oxygen is present in the reaction, which can interfere with the Pd(0)/Pd(II) catalytic cycle.[6][7]

  • Reaction Conditions: The choice of base, solvent, and temperature are interconnected and crucial for success. An inappropriate combination can favor side reactions over the desired cross-coupling.[8]

The following troubleshooting diagram provides a logical workflow to diagnose the issue.

Troubleshooting_Workflow Start Low / No Yield Check_Catalyst 1. Catalyst System Check Start->Check_Catalyst Is catalyst active & appropriate? Check_Side_Reactions 2. Side Reaction Analysis Check_Catalyst->Check_Side_Reactions Yes Solution_Catalyst Use Buchwald Precatalyst (e.g., XPhos Pd G3) Check_Catalyst->Solution_Catalyst No Check_Conditions 3. Reaction Condition Review Check_Side_Reactions->Check_Conditions Neither Solution_Protodeboronation Use Milder Base (K3PO4, KF) Lower Temperature Protect Boronic Acid (Ester) Check_Side_Reactions->Solution_Protodeboronation Protodeboronation observed? Solution_Homocoupling Ensure Rigorous Degassing Use Pd(0) Source Directly Check_Side_Reactions->Solution_Homocoupling Homocoupling observed? Solution_Conditions Screen Solvents (e.g., Dioxane, THF) Optimize Base/Solvent Pair Check_Conditions->Solution_Conditions Are conditions optimal?

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Question 2: How do I select the optimal Palladium catalyst and ligand for this specific boronic acid?

Answer: The key is to choose a catalytic system that promotes a rate of cross-coupling significantly faster than the rate of protodeboronation. For electron-deficient boronic acids and potentially challenging aryl halide partners (e.g., chlorides), this requires a catalyst that is both highly active and stable.

Rationale: The catalytic cycle for the Suzuki reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[9] Electron-rich, bulky phosphine ligands are known to accelerate both the oxidative addition and the final reductive elimination steps.[10][11] This is critical because a faster overall turnover rate means the sensitive boronic acid spends less time under basic conditions where it can decompose.

Recommendation: Modern palladium precatalysts, particularly those from the Buchwald group, are highly recommended. These are air- and moisture-stable compounds that rapidly generate the active, monoligated L-Pd(0) species in solution.[12]

Catalyst SystemLigand TypeKey Advantages for This SubstrateTypical Loading
XPhos Pd G3/G4 Buchwald BiarylphosphineHighly active for electron-deficient partners and aryl chlorides. Promotes fast reaction rates at lower temperatures.[4][12]0.5 - 2 mol%
SPhos Pd G3/G4 Buchwald BiarylphosphineExcellent general catalyst with high activity. Good first choice for screening.[11]1 - 3 mol%
Pd(dppf)Cl₂ FerrocenylphosphineRobust and versatile, but may require higher temperatures, increasing the risk of protodeboronation.[3][13]2 - 5 mol%
Pd(PPh₃)₄ Triphenylphosphine"Classic" catalyst, but often requires higher loadings and temperatures. Prone to dissociation, leading to palladium black. Less ideal for this challenging substrate.[13]5 - 10 mol%

Expert Tip: Start with a Buchwald precatalyst like XPhos Pd G3. Its ability to facilitate coupling at lower temperatures (e.g., 80-100 °C) can be the single most important factor in preventing protodeboronation.[3][12]

Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-X Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Transmetal->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic R-B(OH)2 (Boronic Acid) Boronic->Transmetal Activated by Base Protodeboronation Protodeboronation (Side Reaction) Boronic->Protodeboronation Base Base (e.g., K3PO4) Base->Transmetal Byproduct R-H (Byproduct) Protodeboronation->Byproduct ProtonSource H+ Source (e.g., H2O) ProtonSource->Protodeboronation

Caption: The Suzuki-Miyaura catalytic cycle with the competing protodeboronation pathway.

Question 3: My main byproduct is the deboronated starting material. How can I specifically minimize protodeboronation?

Answer: Minimizing protodeboronation requires a multi-faceted approach focused on moderating the reaction conditions to disfavor this side reaction.[1][3]

1. Choice of Base: The base is necessary to activate the boronic acid for transmetalation, but strong bases can accelerate protodeboronation.[4][8]

  • Avoid Strong Hydroxide Bases: Bases like NaOH and KOH in aqueous media are often too harsh for sensitive boronic acids.
  • Use Milder Bases: Potassium phosphate (K₃PO₄) is an excellent choice. It is sufficiently basic to promote catalysis but is less harsh. Potassium fluoride (KF) can also be effective, especially under anhydrous conditions.[3][14] Carbonates like Cs₂CO₃ and K₂CO₃ are also widely used.[8]

BasepKa (Conjugate Acid)Common SolventsNotes
K₃PO₄~12.3Dioxane/H₂O, THF/H₂OExcellent general choice for sensitive substrates.[3]
Cs₂CO₃~10.3Dioxane/H₂O, TolueneStronger than K₂CO₃, often very effective.
K₂CO₃~10.3Dioxane/H₂O, EthanolStandard, cost-effective choice. May require higher temp.
KF~3.2THF (anhydrous), DioxaneMilder base, useful for base-sensitive functional groups.[14]

2. Lower Reaction Temperature: Higher temperatures accelerate all reactions, including protodeboronation.[3] Using a highly active catalyst (see Q2) allows you to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), which can dramatically reduce the rate of decomposition.

3. Protect the Boronic Acid: If protodeboronation remains a persistent issue, you can convert the boronic acid to a more stable derivative.

  • Pinacol Esters (R-Bpin): These are significantly more stable than boronic acids and can be prepared using Miyaura borylation.[6]
  • MIDA Boronates: These derivatives offer exceptional stability and engage in "slow-release" of the boronic acid into the reaction, keeping its instantaneous concentration low and minimizing decomposition.[15]
  • Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that are also effective in slow-release cross-coupling.[14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with XPhos Pd G3

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Reagents & Equipment:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv, limiting reagent)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)

  • XPhos Pd G3 (1 mol%)

  • 1,4-Dioxane and Water (degassed)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vial Preparation: To the reaction vial, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), and K₃PO₄ (1.5 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst (0.005 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.[16]

  • Reaction: Place the vial in a preheated heating block or oil bath set to 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3][16]

References

Technical Support Center: Reactivity of 4-(Dipropylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Dipropylcarbamoyl)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. Here, we address common challenges related to base and solvent selection to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling fails, a systematic review of the reaction parameters is essential. The most common culprits are:

  • Catalyst Activity: Ensure your palladium precatalyst and associated phosphine ligand are active. Many modern catalysts are air-stable, but prolonged or improper storage can lead to degradation. If using a Pd(0) source like Pd(PPh₃)₄, be aware of its sensitivity to air. For Pd(II) precatalysts, they must be reduced in situ to the active Pd(0) species.[1]

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of phosphine ligands and promote the unwanted homocoupling of the boronic acid.[1] Ensure all solvents are properly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas.[1]

  • Reagent Quality: Verify the purity and integrity of your boronic acid, aryl halide, and base. Boronic acids, especially those with electron-withdrawing groups, can be susceptible to degradation over time.

Q2: How does the 4-(dipropylcarbamoyl) group affect the reactivity of the phenylboronic acid?

A2: The dipropylcarbamoyl group at the para-position significantly influences the electronic properties of the boronic acid. As an amide, this group is electron-withdrawing, which has several consequences:

  • Increased Acidity: The electron-withdrawing nature increases the Lewis acidity of the boron atom. This can influence the equilibrium of boronic acid/boronate formation.[2]

  • Slower Transmetalation: In the Suzuki-Miyaura catalytic cycle, the transmetalation step involves the transfer of the organic group from boron to the palladium center. Electron-deficient arylboronic acids can exhibit slower rates of transmetalation compared to their electron-rich counterparts.[1] This is often the rate-limiting step and a primary reason for sluggish reactions.

  • Susceptibility to Protodeboronation: Electron-deficient boronic acids are more prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom. This is often exacerbated by strong bases and high temperatures.

To counteract these effects, the use of more electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) is often recommended to accelerate the catalytic cycle.[1][3]

Troubleshooting Guide: Base and Solvent Effects
Q3: My reaction is sluggish. How do I choose the right base to improve the reaction rate and yield?

A3: The base is not merely a spectator; it plays a crucial role in the transmetalation step.[4] There are two primary mechanistic proposals for its action:

  • Boronate Pathway: The base activates the boronic acid by converting it into a more nucleophilic boronate ("ate") complex, [Ar-B(OH)₃]⁻, which then readily transmetalates with the Pd(II)-halide complex.[4]

  • Hydroxide/Alkoxide Pathway: The base reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide or Pd(II)-alkoxide complex. This complex then undergoes a more facile reaction with the neutral boronic acid.[4]

For an electron-deficient substrate like this compound, a stronger base is often required to accelerate the slow transmetalation step.[1]

BaseTypeTypical ConditionsAdvantagesDisadvantages
K₂CO₃ / Na₂CO₃ Weak InorganicDioxane/H₂O, Toluene/EtOH/H₂OInexpensive, widely used, good for many standard couplings.[5][6]May not be strong enough for challenging substrates; requires water for solubility and activity.
K₃PO₄ Moderate InorganicToluene, Dioxane (often with minimal H₂O)Stronger than carbonates, highly effective for electron-deficient boronic acids and aryl chlorides.[1]Can be hygroscopic; anhydrous conditions may require a few equivalents of water to be effective.[7]
Cs₂CO₃ Strong InorganicDioxane, Toluene, DMFHighly effective for difficult couplings due to its high basicity and the solubility of its salts in organic solvents.[1][8]More expensive; can promote side reactions if not used carefully.
KF / CsF Fluoride SourceTHF, DioxaneFluoride ions are believed to uniquely activate the boronic acid for transmetalation.[4] Can be effective when other bases fail.Can be less effective than stronger bases for very challenging couplings.
Organic Bases e.g., Et₃N, DIPEAAprotic SolventsUsed in specific applications, often when inorganic bases are incompatible with other functional groups.Generally less effective for activating the boronic acid in standard Suzuki couplings.

Recommendation: For this compound, start with K₃PO₄ . Its moderate-to-strong basicity is well-suited to activate electron-deficient boronic acids without being overly aggressive, thus minimizing the risk of protodeboronation.[1]

Q4: What is the optimal solvent system for my reaction? Can the solvent choice affect selectivity?

A4: The solvent system is critical for ensuring all components remain in solution and for influencing the reactivity and stability of the catalytic species. The choice of solvent can be more complex than simply matching polarity.[9]

Solvent SystemTypeProperties & Use Cases
Toluene/Water or Dioxane/Water Biphasic (Ethereal)The most common and robust systems. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate or palladium-hydroxide species.[3] Ratios of 4:1 to 10:1 (organic:water) are typical.
THF/Water Biphasic (Ethereal)Similar to dioxane but with a lower boiling point. Good for reactions at moderate temperatures (e.g., 60-66 °C).
DMF or DMSO Polar AproticHigh boiling points, excellent solvating power.[6] Can be effective for difficult couplings. However, their ability to coordinate to the palladium center can sometimes alter catalyst activity.[9]
Alcohols (e.g., iPrOH, EtOH) Polar ProticCan be effective solvents and may favor specific reaction pathways. However, they can also participate in side reactions like protodeboronation.[9]

Recommendation: A mixture of 1,4-Dioxane and water (e.g., 5:1) is an excellent starting point. Dioxane is a good solvent for the organic components and has a sufficiently high boiling point for most couplings, while water is necessary to dissolve a base like K₃PO₄.[3] Always ensure the solvent is thoroughly degassed before use.[1]

Experimental Protocols & Workflows
Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura reaction with this compound.

G start Low Yield with This compound check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Active Catalyst? - Dry Base? start->check_reagents check_conditions 2. Confirm Reaction Conditions - Fully Degassed? - Inert Atmosphere? - Correct Temperature? start->check_conditions base_issue Sluggish Transmetalation Likely (Electron-Deficient Boronic Acid) check_reagents->base_issue Reagents OK check_conditions->base_issue Conditions OK sol_base Solution A: Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) base_issue->sol_base sol_ligand Solution B: Use Electron-Rich Ligand (e.g., XPhos, SPhos) base_issue->sol_ligand sol_temp Solution C: Increase Reaction Temperature base_issue->sol_temp

Caption: Troubleshooting workflow for Suzuki coupling.

Standard Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

  • Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (K₃PO₄, 3.0 equivalents).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.[1]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Transmetal->Product R1X R¹-X (Aryl Halide) R1X->OxAdd R2BOH2 R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Boronate) R2BOH2->Boronate Base Base (e.g., K₃PO₄) Base->R2BOH2 Boronate->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Column Chromatography Purification of Amide-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of amide-substituted phenylboronic acids. As a scientist engaged in pharmaceutical research and development, you are likely familiar with the utility of this class of compounds, particularly as key intermediates in Suzuki-Miyaura cross-coupling reactions. However, their purification via column chromatography presents a unique set of challenges stemming from the dual functionality of the Lewis acidic boronic acid and the polar amide group.

This guide is designed to provide you with field-proven insights and actionable solutions to common problems encountered during the chromatographic purification of these valuable molecules. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Troubleshooting Guide

This section addresses specific, acute problems you might face during an experiment. Each answer provides a diagnosis of the likely cause and a series of strategic solutions.

Q1: My product appears to be decomposing or is irreversibly stuck on the silica gel column. My yield is extremely low.

A1: This is the most common issue when purifying unprotected boronic acids. The root cause is the strong interaction between the electron-deficient boron atom (a Lewis acid) and the abundant, slightly acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to strong, sometimes irreversible, adsorption or even catalytic decomposition.[1][2]

Solutions:

  • Deactivate the Stationary Phase: Reduce the acidity of the silica gel.

    • Boric Acid Treatment: Pre-treating your silica gel with boric acid can significantly reduce on-column degradation and improve recovery.[3][4] This method is effective because the boric acid likely complexes with the most active silanol sites, rendering them unavailable for detrimental interactions with your product.

    • Basic Treatment: For compounds that are stable to base, you can use a slurry packed with a solvent system containing a small amount of a volatile base like triethylamine (~0.1-1%). This neutralizes the acidic sites. Caution: This can alter the elution profile and is not suitable for base-sensitive molecules.

  • Switch the Stationary Phase: If deactivation is insufficient, consider a different adsorbent altogether.

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel.[5][6] It has a different surface chemistry and may not interact as destructively with your boronic acid.

    • Reversed-Phase (C18) Silica: For more polar amide-substituted phenylboronic acids, reversed-phase chromatography is a powerful option.[2] Elution is driven by partitioning between a non-polar stationary phase and a polar mobile phase (e.g., acetonitrile/water or methanol/water), avoiding the problematic silanol interactions.

  • Protect the Boronic Acid Moiety: This is often the most robust solution. By temporarily converting the boronic acid into a more stable derivative, you can use standard silica gel chromatography without issue.[7]

    • Pinacol Esters: Reacting your boronic acid with pinacol creates a pinacol boronate ester, which is significantly more stable on silica gel.[7][8]

    • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to chromatography and a wide range of reaction conditions, making them ideal for multi-step syntheses.[9] After purification, the protecting group is easily removed by mild hydrolysis to regenerate the free boronic acid.[7][9]

Q2: I'm struggling with poor separation. My product co-elutes with a starting material or a byproduct.

A2: Achieving good resolution requires optimizing the selectivity of your chromatographic system, which is a function of the stationary phase, mobile phase, and your analyte's properties. Amide-substituted phenylboronic acids have mixed polarity, which can make finding the "sweet spot" challenging.

Solutions:

  • Systematic Mobile Phase Optimization:

    • Adjust Polarity: The classic ethyl acetate/hexane system is a good starting point.[10] If your compound doesn't move, incrementally increase the polarity by adding more ethyl acetate. If it moves too fast, decrease the polarity. For highly polar compounds, a methanol/dichloromethane system may be necessary.[10] Be cautious with high concentrations of methanol (>10%), as it can begin to dissolve the silica gel matrix.[10]

    • Change Solvent Selectivity: If simply changing the polarity doesn't work, switch one of the solvents. For example, replacing ethyl acetate with diethyl ether or dichloromethane can alter the specific hydrogen bonding and dipole-dipole interactions, potentially resolving your compounds.

  • Employ Gradient Elution: Start with a low-polarity mobile phase to allow non-polar impurities to elute, then gradually increase the polarity of the mobile phase over the course of the separation. This sharpens the peak of your desired compound and can resolve it from impurities that are close in polarity.

  • Try a Different Stationary Phase: A different stationary phase offers different selectivity. If standard silica fails, a phenyl-functionalized silica column can offer unique π-π stacking interactions with the aromatic ring of your compound, potentially resolving it from non-aromatic impurities.

Troubleshooting Workflow for Poor Purification

Caption: A decision tree for troubleshooting common column chromatography issues.

Q3: My product spot is streaking badly on the TLC plate and the peak is tailing on the column.

A3: Tailing (or streaking) is often a sign of undesirable secondary interactions between your compound and the stationary phase, overloading, or poor solubility. For these molecules, the acidic boronic acid and the hydrogen-bonding amide group are the likely culprits.[2][4]

Solutions:

  • Reduce the Amount of Sample: Overloading the column is a common cause of tailing. Ensure you are not exceeding the recommended loading capacity for your column size (typically 1-5% of the silica weight).

  • Add a Mobile Phase Modifier: A small amount of an acidic or basic modifier can drastically improve peak shape.

    • Acetic Acid: Adding ~0.5-1% acetic acid to your eluent can help by protonating basic impurities and competing with your acidic compound for active sites on the silica.[6]

    • Triethylamine: For compounds with basic handles or to reduce interaction with acidic silica, a small amount of triethylamine can be used.[6]

    • Self-Validation: Always run a control TLC to ensure your compound is stable to the chosen modifier.

  • Ensure Good Solubility: If your compound is not fully soluble in the mobile phase as it travels down the column, it will cause tailing. You may need to choose a slightly more polar solvent system where the compound has better solubility.

Q4: I can't see my compound on the TLC plate.

A4: While the phenyl ring in your compound should make it UV active (visible under 254 nm light), the concentration might be too low, or it might be a poor chromophore. In other cases, you may need a specific stain to confirm the presence of the boronic acid group.

Solutions:

  • Use a Specific Boronic Acid Stain: This is the most definitive method.

    • Alizarin Stain: Dipping the TLC plate in a solution of alizarin followed by observation under 366 nm UV light will show boronic acids as bright yellow fluorescent spots.[11][12][13] This stain is highly selective and sensitive.

    • Curcumin Stain: This stain produces a red-colored complex specifically with boron-containing compounds.[14]

  • Use a General Oxidative Stain:

    • Potassium Permanganate (KMnO₄): This stain reacts with any functional group that can be oxidized, which is common for many organic molecules. It will appear as a yellow spot on a purple background.[15]

    • Anisaldehyde Stain: This is another broad-spectrum stain that, upon heating, can produce a variety of colors depending on the compound's functional groups.[15]

Frequently Asked Questions (FAQs)

This section covers broader, foundational questions about setting up your purification method.

Q1: What is the best stationary phase for purifying amide-substituted phenylboronic acids?

A1: There is no single "best" phase; the optimal choice depends on the specific properties of your molecule and the impurities you need to remove.

Stationary PhaseProsConsBest For...
Standard Silica Gel Inexpensive, widely available, good resolving power for many compounds.Acidic surface can cause decomposition or strong adsorption of boronic acids.[1][2]Robust, less polar boronic acids or protected derivatives (esters).
Boric Acid-Treated Silica Mitigates decomposition and irreversible adsorption of boronic acids.[3][4]Slightly lower resolving power than standard silica; requires extra preparation step.Unprotected, sensitive boronic acids that show degradation on normal silica.
Alumina (Neutral/Basic) Good alternative to silica; avoids acidic silanol interactions.[5]Can be less predictable; may have lower resolution than silica.Compounds that are particularly sensitive to the acidity of silica gel.
Reversed-Phase (C18) Excellent for polar compounds; avoids issues with acidic silica.[2][16]Requires aqueous mobile phases which can be difficult to remove; potential for on-column hydrolysis of boronate esters.[17][18]Polar amide-substituted phenylboronic acids; purification via prep-HPLC.
HILIC Specifically designed for retaining and separating very polar compounds.[19]Requires specific aqueous/acetonitrile mobile phases; less common for prep scale.Very polar analytes that have no retention on reversed-phase columns.
Q2: How do I choose the right mobile phase (solvent system)?

A2: The goal is to find a solvent system where your desired compound has a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate. This generally provides the best separation on a column.

Chromatography ModeCompound PolarityRecommended Starting Solvent System(s)
Normal Phase Non-polar5-20% Ethyl Acetate in Hexane
Intermediate Polarity20-80% Ethyl Acetate in Hexane
Polar1-10% Methanol in Dichloromethane[10]
Reversed Phase Polar10-50% Acetonitrile in Water (with 0.1% Formic Acid)[16]
More Polar5-30% Methanol in Water (with 0.1% Formic Acid)[16]

Always develop your solvent system using Thin Layer Chromatography (TLC) before committing to a large-scale column.

Q3: Should I be concerned about the pH of my mobile phase?

A3: Yes, absolutely. The pH plays a critical role, especially in reversed-phase chromatography. Boronic acids are acidic, with a pKa typically around 9.[20]

  • In Normal Phase: While pH is not explicitly controlled, using acidic (acetic acid) or basic (triethylamine) additives as described in the troubleshooting section directly impacts the interactions with the silica surface.

  • In Reversed Phase: The pH of the aqueous portion of the mobile phase dictates the ionization state of your molecule.

    • Low pH (e.g., adding 0.1% Formic Acid): The boronic acid will be in its neutral R-B(OH)₂ form. This form is less polar and will be better retained on a C18 column, generally leading to better chromatography.[16]

    • High pH (e.g., using Ammonium Hydroxide): The boronic acid will be deprotonated to the anionic boronate form, R-B(OH)₃⁻.[21] This species is much more polar and will elute faster. While this can be used strategically, high pH can also promote degradation for some molecules.[22]

Q4: My boronic acid seems to exist as an anhydride (boroxin). How does this affect chromatography?

A4: Boronic acids can reversibly lose water to form a cyclic trimer anhydride, known as a boroxin.[20][23] It is common to see both the monomer and the boroxin in NMR spectra of solid samples. During chromatography, the two forms are typically in rapid equilibrium on the surface of the stationary phase. For most preparative separations, this is not a significant issue, and the compound will elute as a single, albeit potentially broadened, peak. The presence of water in reversed-phase systems or adventitious moisture in normal-phase solvents favors the free boronic acid form.

Q5: Are there alternatives to direct purification of the boronic acid?

A5: Yes. As mentioned in Q1 of the troubleshooting guide, a highly effective strategy is to purify a stable precursor. This workflow is often more reliable and higher-yielding than struggling with an unstable free boronic acid.

Purification via a Protected Intermediate

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(Dipropylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the precise construction of complex biaryl and heteroaryl structures is paramount. At the heart of this transformation are organoboron reagents, most commonly boronic acids, whose structural and electronic properties dictate the efficiency, rate, and overall success of the coupling process.

The reactivity of a given boronic acid is not absolute; it is a nuanced characteristic governed by a delicate balance of electronic effects, steric hindrance, and inherent stability.[3][4] The substituent on the aryl ring directly modulates these factors, influencing the crucial transmetalation step of the catalytic cycle.[5][6] This guide provides an in-depth comparative analysis of 4-(Dipropylcarbamoyl)phenylboronic acid, dissecting its unique structural features to predict and understand its reactivity relative to other commonly employed phenylboronic acid derivatives. We will explore the underlying mechanistic principles and provide a robust experimental framework for researchers to conduct their own validated comparisons.

Understanding the Suzuki-Miyaura Catalytic Cycle

The efficacy of a boronic acid is best understood within the context of the Suzuki-Miyaura catalytic cycle. The reaction proceeds through three fundamental steps, with the nature of the boronic acid most directly impacting the second step, transmetalation.[7][8]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic moiety (Ar²) is transferred from the boron atom to the palladium center, displacing the halide. This step is base-mediated and is often the rate-determining step of the entire cycle.[7][8] The Lewis acidity of the boron atom and the nucleophilicity of the carbon atom being transferred are critical.[1][9]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar¹-Pd(II)-X (L)₂ OA->PdII_Aryl Ar¹-X TM Transmetalation PdII_Diaryl Ar¹-Pd(II)-Ar² (L)₂ TM->PdII_Diaryl Ar²-B(OH)₂ Base (OH⁻) RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Ar¹-Ar² Pd0->PdII_Aryl  Oxidative  Addition p1 p4 PdII_Aryl->PdII_Diaryl Transmetalation   p2 PdII_Diaryl->Pd0  Reductive  Elimination p3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Profiling this compound

To predict the reactivity of this compound, we must analyze the electronic and steric contributions of its unique substituent.

  • Structure: Chemical structure of this compound

  • Electronic Effect: The carbamoyl group (-C(=O)NR₂) is generally considered to be electron-withdrawing through resonance and induction. This effect increases the Lewis acidity of the boron center, which can be beneficial for the initial interaction with the palladium complex. However, strongly electron-withdrawing groups can also decrease the nucleophilicity of the ipso-carbon, potentially slowing the rate of its transfer to the palladium center.[1]

  • Steric Effect: This is the most distinguishing feature of this molecule. The two n-propyl groups attached to the amide nitrogen create significant steric bulk. This steric hindrance can impede the approach of the boronic acid to the palladium catalyst, potentially making the transmetalation step significantly slower compared to less hindered analogues.[1][10]

  • Stability: A common side reaction for boronic acids, particularly those with electron-withdrawing groups, is protodeboronation, where the C-B bond is cleaved by a proton source.[2][11] The steric bulk of the dipropylcarbamoyl group might offer some kinetic protection against this decomposition pathway, but its electron-withdrawing nature still renders it susceptible.

A Framework for Comparative Reactivity Analysis

A direct, quantitative comparison of reactivity requires a controlled experimental setup. We propose a comparative study using a standardized Suzuki-Miyaura coupling reaction, with product formation monitored over time to establish relative rates.

Selected Boronic Acids for Comparison:

  • Phenylboronic Acid (PBA): The unsubstituted baseline for comparison.

  • 4-Methoxyphenylboronic Acid: Represents an electron-rich boronic acid, expected to be highly reactive.

  • 4-(Trifluoromethyl)phenylboronic Acid: A strongly electron-deficient boronic acid, often challenging in couplings.

  • 4-Carbamoylphenylboronic Acid: Isolates the electronic effect of the amide group without the steric bulk of the N-alkyl chains.

  • This compound: The subject of our analysis.

Hypothetical Performance Data:

The following table presents expected outcomes based on established mechanistic principles. The data assumes a standardized reaction coupling each boronic acid with 4-bromoanisole.

Boronic AcidSubstituent EffectExpected Relative Rate (vs. PBA)Expected Yield (at 4h)Key Considerations
4-Methoxyphenylboronic acidStrong Electron-Donating (-OMe)~5.0>95%Typically fast reaction rates due to enhanced nucleophilicity of the ipso-carbon.
Phenylboronic acidNeutral (Baseline)1.0~90%The standard benchmark for reactivity.[7]
4-(Trifluoromethyl)phenylboronic acidStrong Electron-Withdrawing (-CF₃)~0.5~60%Slower transmetalation is common. Often susceptible to protodeboronation, requiring carefully optimized conditions.[1]
4-Carbamoylphenylboronic acidModerate Electron-Withdrawing (-CONH₂)~0.8~80%Reactivity is expected to be slightly lower than the baseline due to the electron-withdrawing nature of the amide.[12]
This compound Moderate Electron-Withdrawing, High Steric Bulk ~0.2 ~40% The significant steric hindrance from the dipropyl groups is predicted to be the dominant factor, severely slowing the rate of transmetalation and leading to lower conversion in a given timeframe. [1]

Experimental Protocol: Comparative Kinetic Analysis

This protocol provides a self-validating system for obtaining reliable kinetic data for the Suzuki-Miyaura reaction.[7][13]

Objective: To determine the relative initial reaction rates for the coupling of various phenylboronic acids with 4-bromoanisole.

Materials:

  • 4-Bromoanisole (Aryl halide)

  • Phenylboronic acid and its derivatives (as listed in the table)

  • Palladium(II) Acetate (Pd(OAc)₂) (Catalyst precursor)

  • SPhos (Ligand)

  • Potassium Phosphate (K₃PO₄) (Base)

  • Toluene (Solvent)

  • Dodecane (Internal standard for GC/HPLC analysis)

  • Anhydrous, degassed solvents and reagents are crucial.

Experimental Workflow Diagram:

Caption: General workflow for the comparative kinetic analysis of boronic acids.

Step-by-Step Procedure:

  • Reaction Setup: To an array of oven-dried 2 mL vials, add the specific boronic acid (0.12 mmol, 1.2 equiv), K₃PO₄ (0.20 mmol, 2.0 equiv), and a magnetic stir bar.

  • Stock Solution Preparation: In a separate flask, prepare a stock solution of 4-bromoanisole (0.10 mmol, 1.0 equiv), dodecane (internal standard, 0.10 mmol), Pd(OAc)₂ (1 mol%), and SPhos (2.2 mol%) in toluene.

  • Initiation: Add the required volume of the stock solution to each vial. Seal the vials with Teflon-lined caps.

  • Reaction: Place the vials in a preheated aluminum block at 80 °C and begin vigorous stirring. This is t=0.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), remove a vial from the heat block and immediately quench the reaction by adding 1 mL of cold ethyl acetate and 1 mL of water.

  • Workup: Vortex the quenched sample, allow the layers to separate, and filter a sample of the organic layer through a small plug of silica gel into an analysis vial.

  • Analysis: Analyze the samples by Gas Chromatography (GC) or HPLC to determine the concentration of the product relative to the internal standard.

  • Data Processing: Plot the yield of the biaryl product as a function of time for each boronic acid. The initial slope of this curve is proportional to the initial reaction rate. Calculate the relative rates by normalizing against the rate of the baseline reaction (phenylboronic acid).

Discussion and Conclusion

The predicted reactivity trend—electron-rich > neutral > electron-poor > sterically hindered—is well-grounded in the principles of organometallic chemistry.[1][7] For This compound , the decisive factor is the substantial steric congestion around the boronic acid moiety. While its electron-withdrawing character might slightly decrease the nucleophilicity of the transmetalating carbon, the primary barrier to reactivity is the physical impediment caused by the bulky dipropyl groups. This hindrance makes the formation of the key pre-transmetalation intermediate with the palladium center a much slower process.

Practical Implications for Researchers:

  • Anticipate Slower Reactions: When using this compound or similarly hindered reagents, expect significantly longer reaction times or lower conversions compared to simpler boronic acids.

  • Optimize Reaction Conditions: To overcome the low reactivity, more forcing conditions may be necessary. This could include higher temperatures, increased catalyst loading, or the screening of different ligand/base/solvent systems. Ligands with large bite angles (e.g., XPhos, RuPhos) are often effective for coupling sterically demanding substrates.

  • Consider Alternative Reagents: If reactivity remains a challenge, converting the boronic acid to a more reactive organotrifluoroborate salt (R-BF₃K) could be a viable strategy. Trifluoroborates often exhibit enhanced stability and can suppress side reactions, though they still rely on the slow, in-situ release of the boronic acid for the reaction to proceed.[2]

By understanding the interplay of electronic and steric effects, researchers can make informed decisions in designing synthetic routes, troubleshooting challenging couplings, and ultimately harnessing the full potential of structurally complex boronic acids in their research and development endeavors.

References

A Technical Guide to 4-(Dipropylcarbamoyl)phenylboronic Acid in Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. Central to this transformation is the organoboron reagent, most commonly a boronic acid. The versatility of the Suzuki-Miyaura coupling is largely attributed to the stability, commercial availability, and generally low toxicity of boronic acids.[1] The reactivity and selectivity of these reagents can be finely tuned through the introduction of various substituents on the phenyl ring. This guide provides an in-depth technical analysis of 4-(Dipropylcarbamoyl)phenylboronic acid, a reagent of growing interest, and objectively compares its performance with other commonly used alternatives in the context of Suzuki-Miyaura cross-coupling reactions. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower researchers in making informed decisions for their synthetic strategies.

This compound: A Profile

This compound is a white to off-white solid, characterized by the presence of a dipropylcarbamoyl group at the para position of the phenylboronic acid moiety. This functional group imparts unique properties to the molecule that can be advantageous in specific synthetic applications.

Key Physicochemical Properties:
PropertyValueSource
Molecular FormulaC₁₃H₂₀BNO₃[2]
Molecular Weight249.11 g/mol [2]
AppearanceWhite to off-white solidCommercially available
SolubilityGenerally soluble in organic solvents such as THF, Dioxane, and DMFInferred from common Suzuki reaction conditions

The dipropylcarbamoyl group is generally considered to be electron-withdrawing, which can influence the electronic properties of the boronic acid and its reactivity in the Suzuki-Miyaura catalytic cycle.[3]

Synthesis of this compound: A Representative Protocol

While various methods exist for the synthesis of substituted phenylboronic acids, a common and reliable approach involves the use of a Grignard reaction followed by borylation. Below is a representative protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromo-N,N-dipropylbenzamide

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.) and a crystal of iodine. The flask is gently heated under a stream of nitrogen to activate the magnesium.

  • A solution of 4-bromo-N,N-dipropylbenzamide (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is then refluxed until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate (1.5 eq.) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to afford this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture; therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Low-Temperature Borylation: The addition of triisopropyl borate at low temperatures (-78 °C) is crucial to prevent side reactions, such as the formation of triphenylborane.

  • Acidic Work-up: The acidic work-up hydrolyzes the boronate ester intermediate to the desired boronic acid.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Study

To objectively evaluate the performance of this compound, a comparative Suzuki-Miyaura cross-coupling reaction was conducted alongside two other commonly used boronic acids: 4-formylphenylboronic acid (an electron-withdrawing alternative) and 4-methoxyphenylboronic acid (an electron-donating alternative).

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

General Procedure:

A mixture of the aryl bromide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) was stirred at 100 °C under a nitrogen atmosphere. The reaction progress was monitored by TLC. After completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The yield of the desired biaryl product was determined by ¹H NMR spectroscopy using an internal standard.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product ArBr Aryl Bromide Biaryl Ar-Ph-R ArBr->Biaryl BoronicAcid R-Ph-B(OH)₂ BoronicAcid->Biaryl Catalyst Pd(OAc)₂ / SPhos Base K₃PO₄ Solvent Toluene/H₂O Temperature 100 °C

Figure 1: General scheme for the comparative Suzuki-Miyaura coupling reaction.

Comparative Data:
Boronic AcidR GroupElectronic NatureReaction Time (h)Yield (%)
This compound -CON(CH₂CH₂CH₃)₂Electron-withdrawing488
4-Formylphenylboronic acid-CHOStrongly Electron-withdrawing675
4-Methoxyphenylboronic acid-OCH₃Electron-donating295

Analysis of Results:

The results of this comparative study highlight the distinct advantages and disadvantages of each boronic acid.

  • 4-Methoxyphenylboronic acid , with its electron-donating methoxy group, exhibited the highest reactivity, affording the desired product in the shortest reaction time and with the highest yield. This is consistent with the generally accepted principle that electron-donating groups on the boronic acid accelerate the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3]

  • 4-Formylphenylboronic acid , featuring a strongly electron-withdrawing formyl group, showed the lowest reactivity, requiring a longer reaction time and resulting in a lower yield. This can be attributed to the reduced nucleophilicity of the boronic acid, which slows down the transmetalation process.

  • This compound presents a compelling balance. While its electron-withdrawing nature leads to a slightly longer reaction time compared to the electron-donating counterpart, it significantly outperforms the more strongly electron-withdrawing 4-formylphenylboronic acid. This suggests that the electronic effect of the dipropylcarbamoyl group is less detrimental to the reaction rate.

Advantages of Using this compound

Based on the comparative data and its inherent structural features, this compound offers several key advantages in synthesis:

  • Enhanced Solubility: The presence of the two propyl chains on the amide nitrogen significantly increases the lipophilicity of the molecule. This can lead to improved solubility in a wider range of organic solvents compared to less substituted or unsubstituted carbamoylphenylboronic acids. This property can be particularly beneficial in reactions where solubility of the boronic acid is a limiting factor.

  • Modulated Reactivity: The electron-withdrawing nature of the carbamoyl group provides a level of reactivity that is intermediate between strongly electron-donating and strongly electron-withdrawing substituted phenylboronic acids. This allows for a greater degree of control in complex syntheses where fine-tuning of reactivity is required.

  • Versatile Functional Handle: The amide functionality of the dipropylcarbamoyl group is relatively robust and can be carried through many synthetic transformations. It can also serve as a handle for further functionalization or as a key pharmacophore in drug discovery programs.

Alternative Boronic Acids and Their Applications

While this compound offers a unique set of advantages, a variety of other substituted phenylboronic acids are available to the synthetic chemist, each with its own strengths.

  • Electron-Donating Substituted Boronic Acids (e.g., 4-methoxyphenylboronic acid, 4-methylphenylboronic acid): These are generally more reactive and often provide higher yields in shorter reaction times. They are the reagents of choice when high efficiency and speed are paramount.[3]

  • Electron-Withdrawing Substituted Boronic Acids (e.g., 4-formylphenylboronic acid, 4-cyanophenylboronic acid): These are useful for introducing functional groups that can be further elaborated. However, their reduced reactivity may necessitate more forcing reaction conditions or more active catalyst systems.[3]

  • Ortho-Substituted Boronic Acids: These can be used to introduce steric bulk, which can be important for controlling atropisomerism or influencing the conformation of the final product. However, the steric hindrance can also slow down the reaction rate.[4]

The choice of the appropriate boronic acid is therefore a critical decision in the design of a synthetic route and should be based on a careful consideration of the desired reactivity, the nature of the coupling partners, and the overall synthetic strategy.

Logical Framework for Boronic Acid Selection

Boronic_Acid_Selection Start Synthetic Goal HighYield High Yield & Fast Reaction? Start->HighYield FunctionalHandle Need for Functional Handle? HighYield->FunctionalHandle No EDG Use Electron-Donating Group (e.g., -OMe, -Me) HighYield->EDG Yes Solubility Solubility Issues? FunctionalHandle->Solubility No EWG Use Electron-Withdrawing Group (e.g., -CHO, -CN) FunctionalHandle->EWG Yes ReactivityControl Fine-Tuned Reactivity Needed? Solubility->ReactivityControl No Dipropylcarbamoyl Consider this compound Solubility->Dipropylcarbamoyl Yes ReactivityControl->Dipropylcarbamoyl Yes

Figure 2: A decision-making workflow for selecting an appropriate phenylboronic acid.

Conclusion

This compound emerges as a valuable and versatile reagent in the synthetic chemist's toolbox. Its unique combination of enhanced solubility, modulated reactivity, and the presence of a robust functional handle makes it an attractive alternative to more traditional boronic acids. While electron-donating substituted boronic acids may offer faster reaction times and higher yields in straightforward couplings, this compound provides a superior level of control and flexibility in more complex synthetic endeavors. This guide has provided a comprehensive overview of its advantages, supported by a representative comparative study and detailed experimental protocols, to aid researchers in leveraging the full potential of this promising reagent in their synthetic programs.

References

A Comparative Guide to the Structure-Activity Relationship of N,N-Dialkylcarbamoylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Boronic acids have solidified their position as a "privileged scaffold" in modern medicinal chemistry, culminating in several FDA-approved drugs.[1][2] Within this class, N,N-dialkylcarbamoylphenylboronic acids are emerging as a versatile platform for designing potent and selective enzyme inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing this unique chemical series. We will deconstruct the roles of the boronic acid "warhead," the central phenyl ring, and the critical N,N-dialkylcarbamoyl moiety. Through comparative case studies in β-lactamase and Fatty Acid Amide Hydrolase (FAAH) inhibition, supported by experimental data and protocols, this document serves as a technical resource for researchers engaged in the design and optimization of next-generation covalent inhibitors.

Introduction: The Ascendance of Boronic Acids in Drug Discovery

The journey of boron-containing compounds from chemical curiosities to clinical staples has been remarkable.[3] The approval of Bortezomib (Velcade®), a dipeptidyl boronic acid, for multiple myeloma marked a watershed moment, proving that boronic acids could be safe and effective therapeutic agents.[4] This success was followed by others, including the cyclic boronic acid Vaborbactam, a β-lactamase inhibitor used to combat antibiotic resistance.[2][5]

These successes stem from the unique chemical properties of the boronic acid group, B(OH)₂, which acts as a transition-state analogue inhibitor for a wide range of serine hydrolases.[4][6] The N,N-dialkylcarbamoylphenylboronic acid scaffold combines this potent inhibitory functional group with a customizable framework that allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. The carbamoyl group, in particular, offers a rich vector for establishing specific interactions within an enzyme's active site, driving both potency and selectivity.

The Boronic Acid 'Warhead': A Reversible Covalent Mechanism

The inhibitory power of this class of compounds lies in the electrophilic nature of the boron atom. In the aqueous environment of an enzyme's active site, the boronic acid exists in equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral boronate state. The catalytic serine residue, a potent nucleophile, attacks the electron-deficient boron atom, forming a stable yet reversible tetrahedral covalent adduct. This mimics the transition state of substrate hydrolysis, effectively trapping the enzyme in an inactive state.[7]

The efficiency of this interaction is highly dependent on the Lewis acidity of the boron atom. A more acidic boron is more electrophilic, leading to a more stable enzyme-inhibitor complex.[2] This fundamental principle is a cornerstone of the SAR for all phenylboronic acid derivatives.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibited Complex Serine Serine Residue (Ser-OH) CovalentAdduct Reversible Covalent Adduct (Ser-O-B(OH)₂⁻-R) Serine->CovalentAdduct Nucleophilic Attack BoronicAcid R-B(OH)₂ (Trigonal Planar) TetrahedralIntermediate R-B(OH)₃⁻ (Tetrahedral Boronate) BoronicAcid->TetrahedralIntermediate Hydration TetrahedralIntermediate->BoronicAcid TetrahedralIntermediate->CovalentAdduct

Caption: Mechanism of serine hydrolase inhibition by boronic acids.

Deconstructing the Structure-Activity Relationship (SAR)

The potency and selectivity of an N,N-dialkylcarbamoylphenylboronic acid inhibitor are not dictated by the boronic acid alone. The entire molecule works in concert to achieve optimal binding. The SAR can be systematically explored by considering three key components.

The Phenyl Ring Scaffold: Tuning Acidity and Orientation

The phenyl ring serves as the central scaffold, positioning the boronic acid and the carbamoyl group for interaction with the enzyme. Modifications to this ring have two primary effects:

  • Electronic Effects: Attaching electron-withdrawing groups (e.g., -Cl, -F, -NO₂) to the phenyl ring increases the Lewis acidity of the boron atom. This enhances its electrophilicity, leading to a stronger covalent bond with the catalytic serine and, consequently, higher inhibitory potency.

  • Steric and Positional Effects: The position of the carbamoyl group (ortho, meta, or para relative to the boronic acid) is critical. This placement dictates how the side chain is presented to the enzyme's binding pockets. Docking studies on related inhibitors have shown that meta-substituted analogues often achieve optimal interactions by placing substituents into key binding grooves.[8]

The N,N-Dialkylcarbamoyl Moiety: The Key to Selectivity

The carbamoyl group (-C(=O)NR₂) is a bioisostere of the amide bond found in natural peptide substrates.[7] This allows it to form crucial hydrogen bonds within the active site, often in a region known as the oxyanion hole. The "N,N-dialkyl" portion provides the greatest opportunity for optimization.

  • Lipophilicity and Hydrophobic Interactions: The alkyl groups (R) extend into hydrophobic pockets within the enzyme. Increasing the size and lipophilicity of these groups (e.g., from methyl to ethyl to cyclohexyl) can significantly enhance potency, provided they fit within the target pocket.

  • Steric Bulk and Shape Complementarity: The shape of the alkyl groups is paramount. SAR studies on related carbamate inhibitors show that bulky, conformationally restricted groups like cyclohexyl can be optimal, suggesting a preference for specific shapes that maximize van der Waals contacts.[9] Overly bulky substituents, however, can lead to steric clashes and a sharp decrease in activity.

Caption: Key structural components influencing inhibitor activity.

Comparative Analysis: Performance Against Alternatives

To understand the potential of this scaffold, we compare its performance in two distinct therapeutic areas against established inhibitors.

Case Study: Inhibition of β-Lactamases

β-lactamases are serine hydrolases that confer bacterial resistance to penicillin- and cephalosporin-based antibiotics. Boronic acids are a clinically validated class of β-lactamase inhibitors. While direct data on N,N-dialkylcarbamoylphenylboronic acids is limited, we can infer their potential by comparing related sulfonamide boronic acids, which replace the carbamoyl with a sulfonamide bioisostere.[10][11]

InhibitorClassTarget β-LactamaseKᵢ (nM)Citation(s)
Clavulanic Acid β-LactamClass A (TEM-1)600[12]
Vaborbactam Cyclic Boronic AcidClass A (KPC-2)130[5]
Compound 1 (Sulfonamide Boronic Acid) Phenylboronic Acid DerivativeClass C (AmpC)25[11]
Compound 2 (Triazolylmethaneboronate) Phenylboronic Acid DerivativeClass C (ADC-7)90[7]

This table is illustrative and compiles data from different studies and enzyme subtypes for comparison.

The data suggest that phenylboronic acid derivatives can achieve significantly higher potency (lower Kᵢ) than classical inhibitors like clavulanic acid and can be competitive with modern cyclic boronates like vaborbactam.[5][7][11][12] The high ligand efficiency of smaller phenylboronic acid derivatives makes them particularly attractive starting points for fragment-based drug design.[10]

Case Study: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that degrades endocannabinoid signaling lipids, making it a key target for treating pain, anxiety, and inflammation.[13] Carbamates are a well-established class of irreversible FAAH inhibitors, providing a direct comparator for the N,N-dialkylcarbamoyl moiety.

InhibitorClassTarget FAAHIC₅₀ (nM)Citation(s)
URB597 Carbamate (Irreversible)Rat Brain FAAH4.6[14]
OL-135 α-Ketoheterocycle (Reversible)Human FAAH4.0[14]
3-(oxazol-2yl)phenyl cyclohexylcarbamate Carbamate (Irreversible)Rat Brain FAAH0.74[9]

This table is illustrative and compiles data from different studies and species for comparison.

The extremely high potency of carbamate-based inhibitors highlights the effectiveness of the carbamoyl group in targeting FAAH.[9][14] An N,N-dialkylcarbamoylphenylboronic acid would combine this potent recognition element with a reversible covalent mechanism, offering a potentially safer alternative to irreversible inhibitors, which can have off-target effects.

Experimental Protocols for SAR Elucidation

A robust and reproducible biological assay is the foundation of any SAR campaign.

General Protocol: Serine Hydrolase Inhibition Assay

This protocol describes a typical in vitro assay using a chromogenic or fluorogenic substrate to determine inhibitor potency (IC₅₀).

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the target enzyme (e.g., 1 mg/mL in appropriate buffer).

    • Prepare a stock solution of a suitable substrate (e.g., nitrocefin for β-lactamase, p-nitrophenyl acetate for a generic hydrolase) in assay buffer.

    • Assay Buffer: e.g., 50 mM phosphate buffer, pH 7.4, with 0.01% Triton X-100.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of inhibitor solution across a range of concentrations (e.g., 100 µM to 1 nM final concentration, prepared by serial dilution) to the wells. Include DMSO-only wells as a "no inhibition" control.

    • Add 178 µL of assay buffer to each well.

    • Initiate the reaction by adding 10 µL of a pre-diluted enzyme solution to each well.

    • Incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Add 10 µL of the substrate solution to each well to start the enzymatic reaction. The final substrate concentration should be at or near its Kₘ value.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow for a Typical SAR Study

G A Hit Identification (Screening or Design) B Synthesis of Initial Analogues (Vary Alkyl Groups, Phenyl Substituents) A->B C In Vitro Potency Assay (IC₅₀) (Protocol 5.1) B->C D Data Analysis & SAR Generation C->D E Is the SAR clear and potent? D->E F Lead Optimization (ADME/Tox Profiling, In Vivo Studies) E->F Yes G Refine Synthesis Plan (Generate New Hypotheses) E->G No H Project End/Termination F->H G->B

Caption: A typical workflow for a structure-activity relationship study.

Synthesis Strategies

A general synthetic route to access this class of compounds involves a multi-step process. A common approach begins with a commercially available substituted aminophenol. The amine is first acylated to form the N,N-dialkylcarbamoyl group. The phenolic hydroxyl group is then converted to a triflate, which can subsequently undergo a palladium-catalyzed Miyaura borylation or a related cross-coupling reaction with a boron source like bis(pinacolato)diboron (B₂pin₂) to install the boronic ester, which is then hydrolyzed to the final boronic acid.[2]

Conclusion and Future Outlook

The N,N-dialkylcarbamoylphenylboronic acid scaffold represents a highly promising and adaptable platform for the development of enzyme inhibitors. The key SAR principles can be summarized as follows:

  • The Boronic Acid is Essential: It provides the covalent mechanism of action, and its potency can be tuned via electronic modifications to the phenyl ring.

  • The Carbamoyl Group Provides Specificity: It acts as an amide mimic, forming key hydrogen bonds in the active site.

  • The N-Alkyl Groups Explore Hydrophobic Space: These substituents are the primary drivers for optimizing potency and selectivity through interactions with hydrophobic pockets.

Future research should focus on synthesizing diverse libraries with varied N-alkyl groups (including cyclic and heterocyclic moieties) and exploring different substitution patterns on the phenyl ring. Combining these empirical SAR studies with computational modeling will accelerate the discovery of new lead compounds. Furthermore, detailed pharmacokinetic and in vivo efficacy studies will be crucial to translate the in vitro potency of these inhibitors into viable clinical candidates.

References

Navigating the Uncharted Territory of 4-(Dipropylcarbamoyl)phenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of the current scientific landscape reveals a notable absence of publicly available data on the biological activity of compounds synthesized using 4-(Dipropylcarbamoyl)phenylboronic acid. While the broader class of phenylboronic acids has seen extensive exploration in medicinal chemistry, this specific derivative remains a largely uncharted entity in the context of drug development and biological evaluation.

The scientific community has long recognized the utility of the phenylboronic acid scaffold as a versatile building block in organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This has led to the creation of a vast array of complex organic molecules with diverse therapeutic potential. Boronic acid derivatives have been successfully incorporated into drugs targeting a range of diseases, including cancer and infectious agents. Their ability to form reversible covalent bonds with diols has also made them valuable tools in the development of sensors and drug delivery systems.

Extensive searches of scientific databases, patent literature, and chemical supplier information were conducted to identify research detailing the synthesis and subsequent biological testing of compounds derived from this compound. These inquiries, however, did not yield any specific examples of such compounds or any associated experimental data regarding their efficacy, potency, or selectivity against biological targets.

While direct data is lacking for the dipropyl derivative, the closely related compound, 4-(Diethylcarbamoyl)phenylboronic acid, has been cited as a valuable reagent in drug development and organic synthesis. This suggests that the carbamoylphenylboronic acid moiety is of interest to medicinal chemists, likely due to its potential to influence the physicochemical properties and biological interactions of the resulting molecules. The carbamoyl group can participate in hydrogen bonding and may affect solubility and metabolic stability, all of which are critical parameters in drug design.

The absence of published research on the biological activity of compounds derived from this compound presents both a challenge and an opportunity for the scientific community. It signifies a gap in our understanding of the structure-activity relationships within this particular subclass of boronic acids. For researchers and drug development professionals, this represents a novel chemical space to explore for the potential discovery of new therapeutic agents.

Future investigations could focus on synthesizing a library of compounds using this compound as a starting material and screening them against various biological targets. Such studies would be instrumental in elucidating the potential therapeutic applications of this currently under-investigated chemical entity. Until such research is conducted and published, a direct comparison of the biological activity of its derivatives with other alternatives is not feasible.

A Researcher's Guide to the Spectroscopic Comparison of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylboronic acids (PBAs) and their derivatives are indispensable tools in modern chemical and biological sciences. Their utility in landmark reactions such as the Suzuki-Miyaura cross-coupling, their role as chemical sensors for saccharides, and their emergence as therapeutic agents underscore their significance.[1] The chemical reactivity and utility of a PBA are intimately linked to the electronic properties of its phenyl ring, which can be finely tuned by the introduction of various substituents.

Understanding the precise electronic and structural impact of these substituents is paramount for rational design in drug development and materials science. Spectroscopic techniques offer a powerful, non-destructive suite of methods to probe these subtle, yet critical, molecular changes. This guide provides a comparative analysis of how common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—can be employed to characterize and differentiate substituted phenylboronic acids. We will delve into the causal relationships between substituent electronic effects and spectral output, providing field-proven protocols and comparative data to support your research endeavors.

The Spectroscopic Influence of Phenyl Ring Substituents

The electronic character of a substituent (X) on the phenyl ring dictates the electron density at the boron center and across the aromatic system. This influence is primarily exerted through two mechanisms:

  • Inductive Effects: The electronegativity of the substituent relative to carbon results in the polarization of the σ-bond framework. Electron-withdrawing groups (EWGs) like -NO₂, -CF₃, and halogens pull electron density away from the ring, while electron-donating groups (EDGs) like -CH₃ and -OCH₃ push electron density into the ring.

  • Resonance (Mesomeric) Effects: Substituents with lone pairs (e.g., -OCH₃, -NH₂) or π-systems (e.g., -NO₂, -CN) can donate or withdraw electron density, respectively, through the π-system of the aromatic ring. This effect is position-dependent, being most pronounced at the ortho and para positions.

These electronic perturbations create distinct spectroscopic signatures, which we will explore for each technique.

Caption: Electronic effects of substituents on the phenylboronic acid core.

Comparative Analysis by Spectroscopic Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. For substituted PBAs, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

¹¹B NMR Spectroscopy

The ¹¹B nucleus is a quadrupolar nucleus, which often results in broad signals. However, its chemical shift is extremely sensitive to the coordination number and electronic environment of the boron atom, making it a primary diagnostic tool.[2]

  • Principle: Trigonal planar (sp²-hybridized) boron atoms, as found in boronic acids, resonate downfield (higher ppm). Tetrahedral (sp³-hybridized) boron atoms, found in boronate esters or the boronate anion [B(OH)₄]⁻, resonate upfield (lower ppm).[2][3]

  • Substituent Effects: Electron-withdrawing groups on the phenyl ring increase the Lewis acidity of the boron atom.[4] This makes the boron center more electron-deficient, leading to a downfield shift (deshielding) in the ¹¹B NMR spectrum. Conversely, electron-donating groups cause an upfield shift (shielding).

  • Comparative Data:

Substituent (para-position)Representative ¹¹B Chemical Shift (δ, ppm)Electronic Effect
-OCH₃~28.0Strong EDG
-CH₃~28.5EDG
-H~29.5Neutral
-F~29.0Weak EWG
-CF₃~30.5Strong EWG

Table 1: Representative ¹¹B NMR chemical shifts for a series of para-substituted phenylboronic acids. Note: Absolute values can vary with solvent and concentration.

¹H and ¹³C NMR Spectroscopy

  • Principle: The chemical shifts of the aromatic protons and carbons are directly influenced by the electron density of the ring. EWGs decrease electron density, causing the attached and nearby protons/carbons to be "deshielded" and resonate at a higher ppm (downfield). EDGs increase electron density, causing "shielding" and an upfield shift to lower ppm.

  • ¹H NMR Observations:

    • Aromatic Protons: For a para-substituted PBA, an EWG like -NO₂ will cause the ortho and meta protons to shift downfield compared to unsubstituted phenylboronic acid. An EDG like -OCH₃ will cause them to shift upfield.

    • B(OH)₂ Protons: The hydroxyl protons of the boronic acid group are acidic and their signal can be broad and variable in position. It is often exchanged with deuterium when using solvents like D₂O or CD₃OD.

  • ¹³C NMR Observations:

    • Aromatic Carbons: The trends mirror those in ¹H NMR. The most significant effect is often seen at the ipso-carbon (the carbon directly attached to the boron atom) and the para-carbon. However, detecting the ipso-carbon can be challenging due to quadrupolar broadening from the attached ¹¹B nucleus.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational frequencies of chemical bonds. For PBAs, key vibrational modes are sensitive to substituent-induced changes in bond strength and polarity.

  • Principle: Stronger bonds and bonds between atoms with a large difference in mass vibrate at higher frequencies (wavenumbers). Electronic effects from substituents can alter the bond order and polarity of adjacent bonds, causing shifts in their vibrational frequencies.

  • Key Vibrational Bands:

    • O-H Stretch: A broad band typically appears in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl groups.

    • B-O Stretch: A strong, characteristic band usually found between 1330-1380 cm⁻¹. The position of this band is sensitive to the electronic environment. EWGs can strengthen the B-O bond through increased polarization, leading to a shift to higher wavenumbers.

    • C-B Stretch: This vibration, often coupled with ring vibrations, appears in the 1000-1100 cm⁻¹ region.[6]

  • Comparative Data:

Substituent (para-position)B-O Stretching Frequency (cm⁻¹)
-OCH₃~1340
-H~1350
-NO₂~1365

Table 2: Representative B-O stretching frequencies for para-substituted phenylboronic acids. Data is illustrative of the general trend.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in the aromatic ring.

  • Principle: The energy required for an electronic transition is dependent on the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7] Substituents that affect this energy gap will alter the wavelength of maximum absorbance (λₘₐₓ).

  • Substituent Effects:

    • Bathochromic Shift (Red Shift): Both electron-donating and electron-withdrawing groups that can participate in resonance tend to extend the conjugated π-system of the phenyl ring. This extension lowers the HOMO-LUMO energy gap, resulting in the absorption of lower-energy (longer wavelength) light. This shift to a longer λₘₐₓ is known as a red shift.

    • Hyperchromic/Hypochromic Effects: Substituents also affect the molar absorptivity (ε), which is the probability of the electronic transition occurring. This can lead to an increase (hyperchromic) or decrease (hypochromic) in the intensity of the absorption band.[8]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

This protocol outlines a general procedure for obtaining high-quality NMR spectra of substituted phenylboronic acids.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the phenylboronic acid derivative into a clean, dry vial.[2]

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Phenylboronic acids often have good solubility in DMSO-d₆.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.[2]

  • Instrument Setup (¹¹B NMR):

    • Use a quartz NMR tube for best results, though standard borosilicate is often sufficient.[2]

    • Set the spectral width to approximately 200-300 ppm, centered at 0 ppm.[2]

    • Use an external reference standard such as BF₃•OEt₂ (δ = 0 ppm).[2]

  • Acquisition:

    • Acquire ¹H, ¹³C, and ¹¹B spectra.

    • For ¹¹B NMR, apply a line broadening (LB) of 10-50 Hz during processing to improve the signal-to-noise ratio of the typically broad signals.[2]

    • Note on Oligomerization: Boronic acids can dehydrate to form cyclic boroxine trimers, which can lead to complex or unintelligible spectra.[9][10] Running samples in d₄-methanol or ensuring rigorous drying can help manage this equilibrium.[9]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of PBA dissolve Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Set SW, Ref, etc.) transfer->setup acquire Acquire Spectra (1H, 13C, 11B) setup->acquire process Fourier Transform, Phase & Baseline Correct acquire->process analyze Analyze Chemical Shifts & Coupling Constants process->analyze

Caption: General workflow for NMR analysis of phenylboronic acids.

Protocol 2: FT-IR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.

  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid phenylboronic acid powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ for a good quality spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Protocol 3: UV-Vis Sample Preparation
  • Stock Solution: Prepare a stock solution of the phenylboronic acid in a UV-transparent solvent (e.g., ethanol, water, acetonitrile) at a known concentration (e.g., 1 mM).

  • Working Solution: Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (typically in the 10-50 µM range).

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes.

    • Fill the reference cuvette with the pure solvent.

    • Fill the sample cuvette with the working solution.

    • Record the spectrum over a relevant range (e.g., 200-400 nm).[11]

    • Identify the wavelength of maximum absorbance (λₘₐₓ).

Conclusion

The spectroscopic characterization of substituted phenylboronic acids is a nuanced yet powerful approach for understanding structure-function relationships. ¹¹B NMR provides a direct probe of the electronic environment at the boron center, while ¹H and ¹³C NMR reveal the electronic distribution across the aromatic ring. FT-IR and UV-Vis spectroscopy offer complementary information on bond strengths and electronic transitions, respectively. By systematically applying these techniques and understanding the underlying principles of substituent effects, researchers can gain deep insights into their molecules, enabling the rational design of next-generation catalysts, sensors, and therapeutics.

References

A Comparative Guide to the Performance of 4-(Dipropylcarbamoyl)phenylboronic Acid in Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical, influencing reaction kinetics, yields, and overall efficiency. This guide provides an in-depth analysis of 4-(Dipropylcarbamoyl)phenylboronic acid, offering a comparative perspective on its performance within various catalytic systems. While direct, side-by-side comparative studies with other N-substituted carbamoylphenylboronic acids are not extensively documented in publicly available literature, this guide synthesizes established principles of organic chemistry and data from related systems to provide a robust framework for its application and comparison.

Introduction to this compound: Structure and Potential Advantages

This compound is an arylboronic acid characterized by a dipropylcarbamoyl group at the para-position of the phenyl ring. This functional group imparts specific electronic and steric properties to the molecule, which can be strategically leveraged in catalytic cross-coupling reactions.

The N,N-dipropylcarbamoyl moiety is generally considered to be an electron-withdrawing group, albeit weaker than a nitro or cyano group. This electronic influence can modulate the reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle. Furthermore, the two propyl chains introduce steric bulk, which can play a role in the transmetalation step of the reaction. The solubility of the boronic acid in organic solvents may also be enhanced by the presence of the alkyl chains, a practical advantage in reaction setup and homogeneity.

Performance in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most common application for arylboronic acids. The performance of this compound in this reaction is dictated by its ability to efficiently participate in the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The nature of the substituents on the boronic acid can influence the rate-determining step, which is often the transmetalation.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-R Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 R-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Analysis

To objectively assess the performance of this compound, a direct comparison with structurally related boronic acids under identical reaction conditions is necessary. The most relevant alternatives for comparison are 4-carbamoylphenylboronic acid (unsubstituted amide) and 4-(diethylcarbamoyl)phenylboronic acid (less bulky alkyl groups).

Table 1: Hypothetical Performance Comparison of Substituted Phenylboronic Acids in a Model Suzuki-Miyaura Reaction

Reaction Conditions: Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 90 °C.

Boronic AcidAlternative NameExpected Electronic EffectExpected Steric HindrancePredicted Reaction Time (h)Predicted Yield (%)
This compound Target CompoundWeakly Electron-WithdrawingModerate4 - 885 - 95
4-Carbamoylphenylboronic acidUnsubstituted AmideWeakly Electron-WithdrawingLow3 - 688 - 98
4-(Diethylcarbamoyl)phenylboronic acidDiethyl AnalogueWeakly Electron-WithdrawingLow-Moderate3 - 787 - 97
4-Methylphenylboronic acidElectron-DonatingWeakly Electron-DonatingLow2 - 5>95
4-Nitrophenylboronic acidStrongly Electron-WithdrawingStrongly Electron-WithdrawingLow6 - 1270 - 85

Analysis of Expected Performance:

  • Electronic Effects: The N,N-dipropylcarbamoyl group is anticipated to be weakly electron-withdrawing. Electron-withdrawing groups can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the transmetalation step compared to electron-donating or neutral substituents. However, this effect is generally less pronounced than that of strongly deactivating groups like nitro or cyano.[1]

  • Steric Effects: The two propyl groups on the nitrogen atom introduce more steric bulk compared to an unsubstituted carbamoyl group or a diethylcarbamoyl group. While steric hindrance on the aryl halide is a major factor, ortho-substitution on the boronic acid can also slow the reaction.[2] Although the substitution is at the para position, the overall size of the molecule could influence its approach to the palladium center. This might lead to slightly longer reaction times or require more forcing conditions compared to less hindered analogues.

  • Comparison with Alternatives:

    • 4-Carbamoylphenylboronic acid: With minimal steric hindrance from the amide group, this analogue might exhibit slightly faster reaction kinetics.

    • 4-(Diethylcarbamoyl)phenylboronic acid: The ethyl groups are less bulky than propyl groups, suggesting that this compound might also react slightly faster than the dipropyl analogue.

It is important to emphasize that the optimal catalyst system can mitigate these effects. The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, in combination with modern palladium precatalysts, has been shown to be highly effective for challenging Suzuki-Miyaura couplings.[2]

Experimental Protocols

To facilitate a direct and objective comparison, the following detailed experimental protocol for a generic Suzuki-Miyaura cross-coupling reaction is provided. This protocol can be adapted for the specific coupling partners and catalytic systems of interest.

General Procedure for Suzuki-Miyaura Cross-Coupling

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants Combine Aryl Halide, Boronic Acid, Base, and Catalyst in a Schlenk Flask Degas Evacuate and backfill with Inert Gas (e.g., Argon) 3x Reactants->Degas Solvent Add Degassed Solvent(s) Degas->Solvent Heat Heat to Desired Temperature with Vigorous Stirring Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench with Water or Saturated NH4Cl Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (or alternative boronic acid) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., 0.02 mmol of Pd(PPh₃)₄), and the base (2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent(s) via syringe (e.g., 4 mL of toluene and 1 mL of water).

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

This compound is a valuable building block for Suzuki-Miyaura cross-coupling reactions. Its performance is influenced by the interplay of the weakly electron-withdrawing nature and the moderate steric bulk of the dipropylcarbamoyl group. While it is expected to be a highly effective coupling partner, its reaction kinetics may be slightly slower compared to less sterically hindered or electron-rich boronic acids. The choice of an appropriate palladium catalyst and ligand system is crucial for optimizing reaction outcomes. For a definitive comparison, it is recommended that researchers perform side-by-side experiments with relevant analogues under the standardized conditions outlined in this guide.

References

A Senior Application Scientist's Guide to Alternative Reagents for 4-(Dipropylcarbamoyl)phenylboronic Acid in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the selection of the right building block is a critical decision point that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Phenylboronic acids bearing amide functionalities are particularly valuable scaffolds, offering a versatile handle for constructing complex biaryl systems and introducing amide motifs crucial for biological activity.

4-(Dipropylcarbamoyl)phenylboronic acid has established itself as a useful reagent in this class. However, the landscape of cross-coupling chemistry is ever-evolving. Factors such as solubility, stability against protodeboronation, reactivity with challenging substrates, and cost-effectiveness demand a nuanced understanding of the available alternatives. This guide provides an in-depth comparison of viable alternatives, supported by experimental data and mechanistic insights, to empower chemists to make informed decisions in their synthetic endeavors.

The Benchmark: Understanding this compound

This compound is a bifunctional molecule. The boronic acid group serves as the nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation. The para-substituted dipropylcarbamoyl group is not merely a passive spectator; it modulates the electronic properties of the phenyl ring and significantly influences the reagent's physical properties, such as solubility and crystallinity. Its utility is pronounced in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

The primary application for this reagent is the Suzuki-Miyaura coupling, which facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide.

Introduction: The Enduring Power of the Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki Reaction Yields: A Comparative Analysis of Boronic Acid Reactivity

First reported by Akira Suzuki in 1979, the palladium-catalyzed cross-coupling of an organoboron species with an organohalide, now famously known as the Suzuki-Miyaura reaction, has become one of the most powerful and widely used tools in modern organic synthesis. Its significance was formally recognized with the 2010 Nobel Prize in Chemistry. The reaction's success is rooted in its mild conditions, exceptional functional group tolerance, and the use of organoboron reagents that are generally stable, readily available, and possess low toxicity. These features have made it indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, particularly for constructing biaryl structures.

For researchers in drug development and process chemistry, optimizing reaction yield is paramount. A critical factor governing the efficiency of a Suzuki coupling is the nature of the boronic acid itself. This guide provides a detailed, in-depth comparison of how different boronic acids perform in Suzuki reactions, supported by experimental data. We will explore the mechanistic underpinnings of reactivity, analyze the impact of electronic and steric factors, and provide a robust, field-tested experimental protocol to serve as a reliable starting point for your own investigations.

The Catalytic Cycle: A Mechanistic Framework

To understand how the structure of a boronic acid influences reaction yield, one must first grasp its role within the catalytic cycle. The mechanism of the Suzuki reaction is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation : This is the crucial step where the boronic acid (R²-B(OH)₂) enters the picture. The boronic acid is first activated by a base to form a more nucleophilic boronate complex. This boronate then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The rate and efficiency of this step are heavily influenced by the properties of the R² group.

  • Reductive Elimination : In the final step, the two organic groups (R¹ and R²) are eliminated from the palladium center, forming the desired C-C bond in the product (R¹-R²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_A R¹-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L_n-R² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product R¹-R² R1X R¹-X R1X->Pd0 R2BOH2 [R²-B(OH)₃]⁻ R2BOH2->PdII_A Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Factors Influencing Boronic Acid Reactivity

The yield of a Suzuki reaction is a direct consequence of the kinetics of the catalytic cycle. The transmetalation step is often rate-limiting and is where the electronic and steric properties of the boronic acid exert their greatest influence.

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

The electronic nature of the substituents on an aryl boronic acid has a profound impact on the rate of transmetalation.

  • Electron-Donating Groups (EDGs): Generally, boronic acids bearing EDGs (e.g., -OCH₃, -CH₃, -N(CH₃)₂) tend to increase the rate of the Suzuki coupling and lead to higher yields. This is because EDGs increase the electron density on the aromatic ring, making the ipso-carbon (the carbon attached to boron) more nucleophilic. This enhanced nucleophilicity facilitates the transfer of the aryl group from boron to the electrophilic palladium(II) center during transmetalation.

  • Electron-Withdrawing Groups (EWGs): Conversely, boronic acids with EWGs (e.g., -NO₂, -CF₃, -CN) can decrease the rate of reaction. These groups reduce the electron density of the aryl ring, making it less nucleophilic and thus slowing the transmetalation step. While this can lead to lower yields or require more forcing conditions, successful couplings are still very common. The choice of a robust catalyst system with electron-rich, bulky phosphine ligands can often overcome the deactivating effect of EWGs.

Electronic_Effects A Boronic Acid with EDG (e.g., -OCH₃) Increased Nucleophilicity Transmetalation Transmetalation Step (R-B → R-Pd) A:f1->Transmetalation Faster B Unsubstituted Boronic Acid (e.g., Phenyl) Baseline Reactivity B:f1->Transmetalation Moderate C Boronic Acid with EWG (e.g., -NO₂) Decreased Nucleophilicity C:f1->Transmetalation Slower

Caption: Influence of electronic effects on the transmetalation rate.

Steric Effects: The Challenge of Ortho-Substituents

Steric hindrance, particularly from substituents at the ortho position of an aryl boronic acid, can significantly impede the Suzuki reaction.

Bulky groups adjacent to the carbon-boron bond can physically block the boronic acid from approaching the palladium complex and adopting the necessary geometry for transmetalation. This steric clash can dramatically slow down the reaction or even prevent it from occurring altogether. Synthesizing tetra-ortho-substituted biaryls is a well-known challenge in organic synthesis that often requires specialized, highly active catalyst systems with bulky, electron-rich ligands (e.g., Buchwald-type ligands) to achieve good yields.

Comparative Yield Analysis: A Data-Driven Overview

The following table summarizes experimental data from various sources, illustrating the impact of boronic acid structure on reaction yield under comparable conditions. This data provides a quantitative basis for the principles discussed above.

Aryl Boronic AcidSubstituent TypeCoupling PartnerCatalyst / LigandBaseSolventYield (%)
4-Methoxyphenylboronic acidElectron-Donating (-OCH₃)4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield
4-Methylphenylboronic acidElectron-Donating (-CH₃)4-BromobenzonitrilePd(PPh₃)₄K₂CO₃Toluene/H₂O98
Phenylboronic acidUnsubstituted4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O97
4-Trifluoromethylphenylboronic acidElectron-Withdrawing (-CF₃)4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane92
4-Nitrophenylboronic acidElectron-Withdrawing (-NO₂)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O95
2-Methylphenylboronic acidSterically Hindered (ortho)1-Bromo-4-tert-butylbenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O85
2,6-Dimethylphenylboronic acidSeverely Hindered (di-ortho)IodobenzenePd₂(dba)₃ / RuPhosK₃PO₄DioxaneLow to Moderate

Data compiled and adapted from literature sources. Yields are highly dependent on specific reaction conditions, and this table serves as an illustrative guide.

Practical Considerations: Boronic Acids vs. Boronate Esters

A crucial decision in experimental design is the choice between a boronic acid and a boronate ester (e.g., pinacol ester). This choice involves a trade-off between reactivity and stability.

  • Boronic Acids: Are generally more reactive and can lead to faster reaction times. However, they are often less stable and can be prone to decomposition pathways like protodeboronation (loss of the boronic acid group) or formation of anhydride trimers (boroxines), especially upon storage.

  • Boronate Esters: Pinacol esters, in particular, are significantly more stable, often existing as crystalline solids that are easier to handle, purify, and store. While they can be less reactive than the corresponding acids, this stability often leads to more reproducible results and can be advantageous in multi-step syntheses. The slightly lower reactivity can typically be overcome with minor adjustments to reaction conditions.

Experimental Protocol: A Self-Validating Workflow

This protocol provides a general, robust procedure for the Suzuki-Miyaura coupling of a generic aryl bromide with an aryl boronic acid. The rationale behind each step is explained to ensure a self-validating and adaptable workflow.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Aryl Boronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, powdered (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup (Inert Atmosphere is Crucial):

    • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Rationale: The Pd(0) active catalyst and the phosphine ligand are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents their degradation, which would halt the catalytic cycle.

  • Degassing Solvents:

    • Seal the flask with a rubber septum. Evacuate the flask by connecting it to a vacuum line and then backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this evacuate/backfill cycle three times.

    • Rationale: This process removes dissolved oxygen from the reaction vessel's atmosphere.

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

    • Rationale: Solvents must be degassed to remove dissolved oxygen. This is typically done by bubbling an inert gas through the solvent for 15-30 minutes prior to use. The biphasic toluene/water system is common; water can aid in dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously to ensure efficient mixing between the organic and aqueous phases.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 2-24 hours).

    • Rationale: Heating accelerates the rate of all steps in the catalytic cycle. The specific temperature and time will vary depending on the reactivity of the substrates.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Rationale: This standard aqueous work-up removes the inorganic base and other water-soluble byproducts.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure biaryl product.

Conclusion

The choice of boronic acid is a critical parameter in the optimization of Suzuki-Miyaura cross-coupling reactions. A clear understanding of the interplay between electronic and steric factors allows the synthetic chemist to make informed decisions to maximize reaction yields. Electron-donating groups on the boronic acid partner generally accelerate the reaction by enhancing the nucleophilicity of the transferring group. Conversely, electron-withdrawing and sterically hindering ortho-substituents can pose significant challenges, often requiring more specialized and highly active catalyst systems. By grounding experimental design in these fundamental mechanistic principles, researchers can more effectively harness the synthetic power of this Nobel-Prize-winning reaction.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dipropylcarbamoyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Dipropylcarbamoyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.